molecular formula C40H72O2 B15550290 Arachidyl arachidonate

Arachidyl arachidonate

Cat. No.: B15550290
M. Wt: 585.0 g/mol
InChI Key: GVQSBNGRZGAXTP-NBORNWBVSA-N
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Description

Arachidyl arachidonate is a useful research compound. Its molecular formula is C40H72O2 and its molecular weight is 585.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72O2

Molecular Weight

585.0 g/mol

IUPAC Name

icosyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C40H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,24,26,30,32H,3-11,13,15-17,19,21-23,25,27-29,31,33-39H2,1-2H3/b14-12-,20-18-,26-24-,32-30-

InChI Key

GVQSBNGRZGAXTP-NBORNWBVSA-N

Origin of Product

United States

Foundational & Exploratory

Endogenous Presence of Arachidyl Arachidonate in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate, more commonly known in scientific literature as N-arachidonoylethanolamine (AEA) or anandamide (B1667382), is an endogenous fatty acid amide that plays a significant role in a variety of physiological processes.[1] Derived from the non-oxidative metabolism of arachidonic acid, anandamide was the first identified endogenous ligand for the cannabinoid receptors, CB1 and CB2, earning it the classification of an "endocannabinoid".[1][2] Its name is derived from the Sanskrit word "ananda," meaning "joy, bliss, delight," reflecting its cannabimimetic properties.[1]

Anandamide is synthesized "on-demand" from membrane lipid precursors in response to physiological or pathological stimuli and is present at low levels in tissues.[1] It has a short half-life due to rapid enzymatic degradation.[1] This transient signaling molecule is involved in regulating pain, mood, appetite, memory, and inflammation.[2][3] Its discovery has opened new avenues for therapeutic intervention in a range of disorders, making the accurate quantification of its endogenous levels in various tissues a critical aspect of research and drug development.

This technical guide provides an in-depth overview of the endogenous presence of anandamide in various tissues, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.

Data Presentation: Endogenous Levels of N-arachidonoylethanolamine (Anandamide) in Tissues

The quantification of anandamide in biological tissues presents challenges due to its low abundance and rapid metabolism.[4] The most common analytical method for accurate quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The following table summarizes reported endogenous levels of anandamide in various mammalian tissues. It is important to note that concentrations can vary significantly based on the species, physiological state, and the specific analytical methods and normalization techniques used (e.g., per gram of wet tissue weight versus per milligram of protein).[2]

TissueSpeciesConcentrationNotesReference(s)
Brain
Whole BrainRat0.2 - 30 pmol/g wet weightRange observed across various studies.[2]
Whole BrainMouse (Wild-Type)50 ± 10 pmol/g of tissue[5]
Whole BrainMouse (FAAH Knockout)775 ± 113 pmol/g of tissueDemonstrates the role of FAAH in anandamide degradation.[5]
Neonatal BrainRat32.5 ± 6.5 pmol/g
Peripheral Tissues
LiverMouse~100-200 fmol/mg proteinLevels can increase dramatically (over 100-fold) during liver regeneration.[6]
Adipose Tissue (Visceral)HumanHigher in obese individualsCorrelates with visceral fat mass.[4]
Adipose Tissue (Subcutaneous)HumanLower in obese individuals[4]
KidneyRatPresentAnandamide is present in kidney homogenates.[7]
HeartMouseMeasurable levelsPresent in the heart tissue of mice.[8]
Blood
PlasmaHuman0.58 ± 0.21 ng/mL (baseline)Levels can be influenced by various factors, including stress and diet.[9]
SerumHuman0.68 ± 0.29 nM

Experimental Protocols: Quantification of Anandamide by LC-MS/MS

The accurate quantification of anandamide from biological tissues requires robust and validated analytical methods. The following protocol outlines a general workflow for the extraction and analysis of anandamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Homogenization and Lipid Extraction

This protocol is a widely used method for the extraction of endocannabinoids from soft tissues.

Materials:

  • Tissue sample (e.g., brain, liver)

  • Internal Standard (IS): Deuterated anandamide (AEA-d8 or AEA-d4)

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Ultrapure water

  • Centrifuge tubes

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of reaching >1500 x g and maintaining 4°C

Procedure:

  • Weigh the frozen tissue sample.

  • To a centrifuge tube, add the tissue and 1.0 mL of methanol containing the deuterated internal standard (e.g., 1 pmol of [2H4]-AEA).

  • Homogenize the tissue in the methanol solution until fully dispersed.

  • Add 2.0 mL of chloroform to the homogenate and vortex thoroughly.

  • Add 1.0 mL of ultrapure water to the mixture to induce phase separation.

  • Vortex the sample again and then centrifuge at 1,500 x g for 15 minutes at 4°C.[10]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new tube.

  • To maximize recovery, add another 1.0 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again.[10]

  • Collect the lower organic phase and combine it with the first extract.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for purification or direct reconstitution for LC-MS/MS analysis.

Sample Purification by Solid-Phase Extraction (SPE)

For complex matrices like brain tissue, an additional purification step is often necessary to remove interfering lipids.

Materials:

  • Dried lipid extract from the previous step

  • Silica (B1680970) gel SPE cartridges

  • Chloroform

  • Methanol

  • Solvents for washing and elution (e.g., chloroform:methanol mixtures)

  • Nitrogen evaporator

Procedure:

  • Reconstitute the dried lipid extract in a small volume of chloroform.

  • Condition a silica gel SPE cartridge by washing with methanol followed by chloroform.

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., a 9:1 chloroform:methanol mixture) to elute neutral lipids while retaining anandamide.[10]

  • Elute the anandamide and other N-acylethanolamines using a more polar solvent mixture (the exact composition may need optimization).

  • Evaporate the eluate to dryness under a stream of nitrogen.

LC-MS/MS Analysis

Materials:

  • Dried, purified lipid extract

  • Reconstitution solvent (e.g., 1:1 methanol:chloroform or acetonitrile)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

Procedure:

  • Reconstitute the dried sample extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial.

  • Inject a specific volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Perform chromatographic separation using a gradient elution program. An example gradient might start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipophilic anandamide, and then re-equilibrating the column.

  • Detect anandamide and its deuterated internal standard using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Anandamide (AEA): Monitor for the transition of the precursor ion (m/z) to a specific product ion (m/z).

    • Deuterated Anandamide (IS): Monitor for the corresponding mass transition of the internal standard.

  • Quantify the amount of anandamide in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of anandamide and a fixed concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Anandamide Signaling Pathway

Anandamide is synthesized from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[6] Its synthesis is catalyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD).[6] Once released, anandamide can bind to cannabinoid receptors, primarily CB1 receptors in the central nervous system and to a lesser extent CB2 receptors in the periphery, to exert its biological effects.[3] The signaling is terminated by the enzymatic hydrolysis of anandamide by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[1]

anandamide_signaling NAPE N-arachidonoyl phosphatidylethanolamine (NAPE) Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD CB1_R CB1 Receptor Anandamide->CB1_R Binds to CB2_R CB2 Receptor Anandamide->CB2_R Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Substrate for Biological_Effects Biological Effects (e.g., neuromodulation, analgesia) CB1_R->Biological_Effects Activates CB2_R->Biological_Effects Activates AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine Hydrolyzes to

Caption: Simplified signaling pathway of anandamide biosynthesis, receptor binding, and degradation.

Experimental Workflow for Anandamide Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantification of anandamide from tissue samples.

experimental_workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue_Sample->Homogenization Lipid_Extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) Homogenization->Lipid_Extraction Purification Solid-Phase Extraction (SPE) (Optional, for complex matrices) Lipid_Extraction->Purification Evaporation Evaporation to Dryness Lipid_Extraction->Evaporation Direct (if no SPE) Purification->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (Quantification) Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Concentration Calculation LCMS_Analysis->Data_Analysis

Caption: A typical experimental workflow for the extraction and quantification of anandamide from biological tissues.

Conclusion

The endogenous cannabinoid, anandamide, is a critical signaling molecule with a widespread but low-level presence in mammalian tissues. Its role in a multitude of physiological and pathological processes underscores the importance of accurate and reliable quantification methods for advancing our understanding of its function and for the development of novel therapeutics targeting the endocannabinoid system. The protocols and data presented in this guide offer a comprehensive resource for researchers in this dynamic field. Future research will likely focus on further elucidating the tissue-specific regulation of anandamide levels and its complex interplay with other signaling pathways in health and disease.

References

The Biosynthesis of Arachidyl Arachidonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl arachidonate (B1239269), a wax ester composed of a 20-carbon saturated fatty alcohol (arachidyl alcohol) and a 20-carbon polyunsaturated fatty acid (arachidonic acid), is a lipid molecule with potential roles in skin barrier function and ocular surface protection. Its biosynthesis is a multi-step enzymatic process involving the coordinated action of fatty acid elongases, desaturases, fatty acyl-CoA reductases, and wax synthases. This technical guide provides a comprehensive overview of the core biosynthetic pathway of arachidyl arachidonate, detailing the key enzymes, their substrate specificities, and relevant kinetic data. Furthermore, it offers detailed experimental protocols for the key assays used to investigate this pathway and presents a logical diagram of the biosynthetic process. This document is intended to serve as a valuable resource for researchers in lipid biochemistry, dermatology, ophthalmology, and drug development who are interested in the metabolism and physiological significance of wax esters.

Introduction

Wax esters are neutral lipids that play crucial roles in various biological processes, including energy storage, waterproofing, and chemical communication. In mammals, they are prominent components of skin surface lipids and meibomian gland secretions, contributing to the protective barrier of the skin and the stability of the tear film. This compound is a specific wax ester formed from the esterification of arachidyl alcohol and arachidonic acid. Understanding its biosynthetic pathway is essential for elucidating its physiological functions and for developing potential therapeutic interventions for conditions related to skin and ocular surface disorders.

This guide will provide an in-depth exploration of the enzymatic reactions leading to the synthesis of this compound, focusing on the key enzymes and their characteristics.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-part process. The first part involves the synthesis of its two precursors: arachidyl alcohol and arachidonoyl-CoA. The second part is the esterification of these two molecules to form the final wax ester.

Precursor Biosynthesis

Arachidoyl-CoA, the precursor to arachidyl alcohol, is a 20-carbon saturated fatty acyl-CoA. Its synthesis begins with the de novo synthesis of palmitoyl-CoA (C16:0) in the cytoplasm. Palmitoyl-CoA then undergoes elongation by a series of enzymes known as fatty acid elongases (ELOVLs) located in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA. The elongation from stearoyl-CoA (C18:0) to arachidoyl-CoA (C20:0) is a key step.

Arachidonic acid (20:4n-6) is an essential polyunsaturated fatty acid in mammals, primarily obtained from the diet or synthesized from its precursor, linoleic acid (18:2n-6). The conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps catalyzed by fatty acid desaturases (FADS) and ELOVLs. Once synthesized or taken up by the cell, arachidonic acid is activated to its coenzyme A thioester, arachidonoyl-CoA, by an acyl-CoA synthetase. This activation is an ATP-dependent process.

The Two-Step Pathway to this compound

The formation of this compound from its precursors is catalyzed by two key enzymes: a fatty acyl-CoA reductase (FAR) and an acyl-CoA:wax alcohol acyltransferase (AWAT), also known as wax synthase (WS).

The first committed step in the synthesis of the alcohol moiety of the wax ester is the reduction of a fatty acyl-CoA to a fatty alcohol. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA reductases (FARs). In mammals, two main FARs have been identified, FAR1 and FAR2. Based on substrate specificity studies, FAR2 is the primary candidate for the synthesis of arachidyl alcohol, as it preferentially reduces very-long-chain fatty acyl-CoAs (≥C20). The reaction requires a reducing agent, typically NADPH.

Reaction: Arachidoyl-CoA + 2 NADPH + 2 H⁺ → Arachidyl alcohol + 2 NADP⁺ + CoASH

The final step in the biosynthesis of this compound is the esterification of arachidyl alcohol with arachidonoyl-CoA. This reaction is catalyzed by an acyl-CoA:wax alcohol acyltransferase (AWAT). Two major AWAT enzymes, AWAT1 and AWAT2, have been characterized in mammals. AWAT2 is believed to be the key enzyme responsible for the synthesis of wax monoesters.[1] It facilitates the transfer of the arachidonoyl group from arachidonoyl-CoA to the hydroxyl group of arachidyl alcohol, forming an ester linkage.

Reaction: Arachidonoyl-CoA + Arachidyl alcohol → this compound + CoASH

Quantitative Data

Currently, specific kinetic parameters for the enzymatic reactions leading to the synthesis of this compound are not well-documented in the literature. The following tables summarize the known substrate specificities of the key enzymes involved, which strongly suggest their role in this pathway. Further research is required to determine the precise Km and Vmax values for the specific substrates, arachidoyl-CoA, arachidonoyl-CoA, and arachidyl alcohol.

Table 1: Substrate Specificity of Fatty Acyl-CoA Reductase 2 (FAR2)

Substrate (Fatty Acyl-CoA)Relative Activity (%)Reference
Palmitoyl-CoA (C16:0)Low[2]
Stearoyl-CoA (C18:0)Moderate[2]
Arachidoyl-CoA (C20:0) High (Predicted) Inferred from[2]
Behenoyl-CoA (C22:0)High[2]

Note: The high activity for arachidoyl-CoA is predicted based on the known preference of FAR2 for very-long-chain fatty acyl-CoAs.

Table 2: Substrate Specificity of Acyl-CoA:Wax Alcohol Acyltransferase 2 (AWAT2)

Acyl-CoA DonorAlcohol AcceptorRelative Activity (%)Reference
Palmitoyl-CoA (C16:0)Hexadecanol (C16:0)High[3]
Oleoyl-CoA (C18:1)Octadecanol (C18:0)High[3]
Arachidonoyl-CoA (C20:4) Arachidyl alcohol (C20:0) High (Predicted) Inferred from[1][3]
Eruoyl-CoA (C22:1)Docosanol (C22:0)Moderate[3]

Note: The high activity for arachidonoyl-CoA and arachidyl alcohol is predicted based on the broad substrate specificity of AWAT2 for long-chain and very-long-chain fatty acyl-CoAs and fatty alcohols, and its established role in wax monoester synthesis.

Experimental Protocols

The following are detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Fatty Acyl-CoA Reductase (FAR) Assay

This protocol is adapted for the measurement of FAR2 activity with arachidoyl-CoA as a substrate.

Objective: To determine the rate of conversion of [¹⁴C]arachidoyl-CoA to [¹⁴C]arachidyl alcohol.

Materials:

  • Microsomal fractions from cells or tissues expressing FAR2

  • [¹⁴C]Arachidoyl-CoA (custom synthesized or commercially available)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Stop solution (e.g., chloroform:methanol, 2:1, v/v)

  • Arachidyl alcohol standard

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • TLC developing solvent (e.g., hexane (B92381):diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of reaction buffer

    • 10 µL of microsomal protein (1-10 µg)

    • 10 µL of NADPH solution (final concentration 1 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [¹⁴C]arachidoyl-CoA (final concentration 10-100 µM, specific activity ~50 mCi/mmol).

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 500 µL of stop solution.

  • Add 10 µg of unlabeled arachidyl alcohol as a carrier.

  • Vortex vigorously and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the spot corresponding to arachidyl alcohol into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme (nmol/min/mg protein).

Acyl-CoA:Wax Alcohol Acyltransferase (AWAT) Assay

This protocol is designed to measure the activity of AWAT2 in synthesizing this compound.

Objective: To quantify the formation of [¹⁴C]this compound from [¹⁴C]arachidonoyl-CoA and arachidyl alcohol.

Materials:

  • Microsomal fractions from cells or tissues expressing AWAT2

  • [¹⁴C]Arachidonoyl-CoA (custom synthesized or commercially available)

  • Arachidyl alcohol

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stop solution (e.g., isopropanol:heptane (B126788):water, 80:20:2, v/v/v)

  • This compound standard

  • TLC plates (silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether, 95:5, v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture in a glass tube:

    • 100 µL of reaction buffer

    • 20 µL of microsomal protein (5-20 µg)

    • 10 µL of arachidyl alcohol solution in ethanol (B145695) (final concentration 100-500 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of [¹⁴C]arachidonoyl-CoA (final concentration 10-100 µM, specific activity ~50 mCi/mmol).

  • Incubate at 37°C for 15-60 minutes.

  • Terminate the reaction by adding 1 mL of stop solution.

  • Add 10 µg of unlabeled this compound as a carrier.

  • Vortex and add 0.5 mL of heptane and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper heptane phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of hexane and spot it onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots.

  • Scrape the spot corresponding to this compound into a scintillation vial.

  • Add scintillation fluid and measure the radioactivity.

  • Calculate the enzyme's specific activity (nmol/min/mg protein).

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a lipid extract.

Materials:

  • Lipid extract from cells or tissues

  • Internal standard (e.g., cholesteryl heptadecanoate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Organic solvents (hexane, chloroform, methanol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • High-temperature capillary column (e.g., DB-5HT)

Procedure:

  • To the lipid extract, add a known amount of the internal standard.

  • Evaporate the solvent under nitrogen.

  • (Optional, for analysis of constituent fatty acids and alcohols) Saponify the wax esters using methanolic KOH to release the fatty acids and fatty alcohols. Methylate the fatty acids using BF₃-methanol and silylate the fatty alcohols using a derivatizing agent.

  • For intact wax ester analysis, dissolve the lipid extract in hexane.

  • Inject an aliquot of the sample into the GC-MS.

  • GC Conditions (example):

    • Injector temperature: 300°C

    • Oven temperature program: Initial temperature 150°C, hold for 2 min, ramp to 350°C at 10°C/min, hold for 10 min.

    • Carrier gas: Helium

  • MS Conditions (example):

    • Ion source temperature: 230°C

    • Electron energy: 70 eV

    • Scan range: m/z 50-800

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of the intact wax ester will show a molecular ion and characteristic fragment ions corresponding to the fatty acyl and fatty alcohol moieties.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the logical flow of the biosynthesis of this compound.

Biosynthesis_of_Arachidyl_Arachidonate_Precursors cluster_Arachidoyl_CoA Biosynthesis of Arachidoyl-CoA cluster_Arachidonoyl_CoA Biosynthesis of Arachidonoyl-CoA Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0)->Stearoyl-CoA (C18:0) ELOVLs Arachidoyl-CoA (C20:0) Arachidoyl-CoA (C20:0) Stearoyl-CoA (C18:0)->Arachidoyl-CoA (C20:0) ELOVLs Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) γ-Linolenic Acid (18:3n-6) γ-Linolenic Acid (18:3n-6) Linoleic Acid (18:2n-6)->γ-Linolenic Acid (18:3n-6) FADS2 Dihomo-γ-linolenic Acid (20:3n-6) Dihomo-γ-linolenic Acid (20:3n-6) γ-Linolenic Acid (18:3n-6)->Dihomo-γ-linolenic Acid (20:3n-6) ELOVL5 Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) Dihomo-γ-linolenic Acid (20:3n-6)->Arachidonic Acid (20:4n-6) FADS1 Arachidonoyl-CoA Arachidonoyl-CoA Arachidonic Acid (20:4n-6)->Arachidonoyl-CoA Acyl-CoA Synthetase

Caption: Biosynthesis of this compound Precursors.

Arachidyl_Arachidonate_Synthesis cluster_esterification Esterification Arachidoyl-CoA (C20:0) Arachidoyl-CoA (C20:0) Arachidyl alcohol (C20:0) Arachidyl alcohol (C20:0) Arachidoyl-CoA (C20:0)->Arachidyl alcohol (C20:0) FAR2 (Fatty Acyl-CoA Reductase 2) + 2 NADPH This compound This compound Arachidyl alcohol (C20:0)->this compound Arachidonoyl-CoA (C20:4) Arachidonoyl-CoA (C20:4) Arachidonoyl-CoA (C20:4)->this compound AWAT2 (Acyl-CoA:Wax Alcohol Acyltransferase 2)

Caption: Final Steps in this compound Synthesis.

Conclusion

The biosynthesis of this compound is a specialized metabolic pathway that relies on the coordinated action of several enzyme families. While the general steps of wax ester synthesis are understood, the specific enzymes and their kinetic properties for the production of this compound require further investigation. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this pathway. A thorough understanding of this compound biosynthesis will be instrumental in uncovering its precise physiological roles and in the development of novel therapeutic strategies for related disorders.

References

Enzymatic Formation of Arachidyl Arachidonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl arachidonate (B1239269), a wax ester composed of a 20-carbon saturated fatty alcohol (arachidyl alcohol) and the 20-carbon polyunsaturated arachidonic acid, represents a unique lipid molecule with potential applications in various fields, leveraging the distinct properties of its constituent parts. While its natural occurrence and specific physiological roles are not extensively documented, its synthesis can be achieved through enzymatic pathways, offering a high degree of specificity and milder reaction conditions compared to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic formation of arachidyl arachidonate, focusing on the key enzymes, potential biosynthetic pathways, detailed experimental protocols, and analytical techniques for its characterization.

Introduction

Wax esters are neutral lipids that serve as energy storage compounds and protective barriers in various organisms. They are esters of long-chain fatty acids and long-chain fatty alcohols. This compound (C40H72O2) is a specific wax ester formed from arachidyl alcohol (derived from the saturated arachidic acid, C20:0) and the physiologically significant omega-6 fatty acid, arachidonic acid (C20:4). The enzymatic synthesis of such a molecule is of interest for creating structured lipids with specific physical and biological properties. This guide will explore the enzymes and methodologies relevant to the targeted synthesis of this compound.

Biosynthetic Pathways for this compound Formation

The enzymatic synthesis of this compound can be envisioned through two primary routes: a de novo biosynthetic pathway analogous to natural wax ester formation and a direct lipase-catalyzed esterification.

De Novo Biosynthesis Pathway

This pathway involves two key enzymatic steps: the reduction of a C20 saturated fatty acid precursor to arachidyl alcohol, followed by the esterification of this alcohol with an activated form of arachidonic acid.

  • Formation of Arachidyl Alcohol: This step is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . These enzymes typically use NADPH as a reductant to convert a fatty acyl-CoA to the corresponding fatty alcohol. For the synthesis of arachidyl alcohol, an FAR with specificity for C20:0-CoA would be required. A notable candidate is the FAR from Marinobacter aquaeolei VT8, which has been shown to reduce fatty acyl-CoAs ranging from C8:0 to C20:4.

  • Esterification to form this compound: The final step is catalyzed by a Wax Synthase (WS) or a bifunctional Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) . These enzymes catalyze the transfer of an acyl group from an acyl-CoA to a fatty alcohol. A WS with specificity for both arachidyl alcohol (C20:0-OH) and arachidonoyl-CoA (C20:4-CoA) would be ideal. The jojoba WS, for instance, exhibits a preference for C20:1-CoA, indicating that WS enzymes can accommodate very-long-chain fatty acyl substrates.

De_Novo_Biosynthesis_of_Arachidyl_Arachidonate cluster_0 Alcohol Formation cluster_1 Acyl Donor Formation cluster_2 Esterification Arachidic_Acid Arachidic Acid (C20:0) Arachidoyl_CoA Arachidoyl-CoA Arachidic_Acid->Arachidoyl_CoA Acyl-CoA Synthetase Arachidyl_Alcohol Arachidyl Alcohol (C20:0-OH) Arachidoyl_CoA->Arachidyl_Alcohol Fatty Acyl-CoA Reductase (FAR) Arachidyl_Arachidonate This compound Arachidyl_Alcohol->Arachidyl_Arachidonate Arachidonic_Acid Arachidonic Acid (C20:4) Arachidonoyl_CoA Arachidonoyl-CoA Arachidonic_Acid->Arachidonoyl_CoA Acyl-CoA Synthetase Arachidonoyl_CoA->Arachidyl_Arachidonate Wax Synthase (WS)

De Novo Biosynthesis Pathway for this compound.
Lipase-Catalyzed Direct Esterification

An alternative and often more direct in vitro approach is the use of lipases. Lipases can catalyze esterification reactions in non-aqueous environments. This method involves the direct reaction between arachidic acid (or a simple ester derivative) and arachidonic acid (or its derivative) in the presence of a suitable lipase (B570770). Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly used due to their stability and ease of separation from the reaction mixture. This approach is particularly advantageous for the esterification of polyunsaturated fatty acids, as the mild reaction conditions help prevent oxidation.

Lipase_Catalyzed_Esterification Arachidyl_Alcohol Arachidyl Alcohol Lipase Immobilized Lipase (e.g., Novozym 435) Arachidyl_Alcohol->Lipase Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Lipase Arachidyl_Arachidonate This compound Water H2O Arachidyl_Arachidonate->Water Lipase->Arachidyl_Arachidonate

Lipase-Catalyzed Direct Esterification.

Quantitative Data

Table 1: Exemplary Kinetic and Thermodynamic Data for Lipase-Catalyzed Wax Ester Synthesis (Oleyl Oleate)

ParameterValueConditionsReference
EnzymeImmobilized Candida antarctica lipase-[1][2]
SubstratesOleic acid and oleyl alcoholStirred tank reactor[1][2]
Optimal Temperature45-50 °C-[2]
Activation Energy (Ea)21.77 kcal/mol-[1]
Enthalpy (ΔH)21.15 kcal/mol-[1]
Entropy (ΔS)52.07 cal/mol·K-[1]
Kinetic ModelSecond-order reversible-[1][2]

Table 2: Yields from Enzymatic Wax Ester Synthesis (Various Systems)

Enzyme/SystemSubstratesYieldReference
LipozymeRapeseed fatty acid methyl esters & 1-hexadecanol>70% after 10 min; up to 90% with methanol (B129727) evaporation
Novozym 435Dihydrocaffeic acid & linolenyl alcohol (1:8 ratio)99% after 7 days
Engineered Y. lipolyticaWaste cooking oil7.6 g/L

Experimental Protocols

The following are detailed, generalized protocols for the enzymatic synthesis of this compound based on established methods for similar molecules.

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from methods for lipase-catalyzed esterification of long-chain fatty acids and alcohols.

Materials:

  • Arachidyl alcohol (C20:0-OH)

  • Arachidonic acid (C20:4)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous hexane (B92381) or other suitable organic solvent (e.g., isooctane)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Substrate Preparation: Dissolve equimolar amounts of arachidyl alcohol and arachidonic acid in the chosen anhydrous organic solvent. A typical starting concentration would be in the range of 0.1 to 0.5 M for each substrate.

  • Enzyme Addition: Add the immobilized lipase to the substrate solution. A typical enzyme loading is 5-15% (w/w) of the total substrate mass.

  • Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature, typically between 40°C and 60°C.

  • Monitoring the Reaction: At various time points, withdraw small aliquots of the reaction mixture. Analyze the samples by thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the formation of the wax ester product and the consumption of substrates.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient, to isolate the pure this compound.

Lipase_Synthesis_Workflow Start Start Substrates Dissolve Arachidyl Alcohol & Arachidonic Acid in Solvent Start->Substrates Add_Enzyme Add Immobilized Lipase Substrates->Add_Enzyme Incubate Incubate at 40-60°C with Shaking Add_Enzyme->Incubate Monitor Monitor Reaction by TLC/GC Incubate->Monitor Decision Reaction Complete? Monitor->Decision Decision->Incubate No Filter Filter to Remove Enzyme Decision->Filter Yes Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Pure this compound Purify->End

Workflow for Lipase-Catalyzed Synthesis of this compound.

Analytical Methods

The analysis of this compound and its precursors requires robust analytical techniques capable of separating and quantifying these lipid species.

Table 3: Analytical Methods for this compound and Precursors

TechniqueApplicationSample PreparationKey Parameters
TLC Reaction monitoring, purity assessmentSpotting of diluted reaction mixtureMobile phase: Hexane:Ethyl Acetate (e.g., 95:5 v/v). Visualization: Iodine vapor or charring.
GC-MS Quantification and identification of fatty acids and alcohols (after derivatization) and the wax esterTransesterification to fatty acid methyl esters (FAMEs) and silylation of alcohols. Direct injection for the wax ester.Column: Capillary column suitable for lipid analysis (e.g., DB-23). Temperature program: Ramped from low to high temperature to elute all components. MS for mass fragmentation and identification.
LC-MS/MS High-sensitivity quantification and structural confirmation of this compoundSolid-phase extraction (SPE) of the lipid fraction.Column: C18 or C8 reverse-phase. Mobile phase: Gradient of acetonitrile/water with a modifier like ammonium (B1175870) formate. MS/MS for specific parent-daughter ion transitions for high selectivity.

Physicochemical Properties and Potential Significance

Table 4: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2692623-69-9Larodan
Molecular Formula C40H72O2Larodan
Molecular Weight 585.0 g/mol Larodan
Physical State LiquidLarodan
Purity (Commercial) >99%Larodan

The biological significance of this compound has not been extensively studied. However, based on its constituent molecules, it can be hypothesized to play roles in:

  • Energy Storage: Like other wax esters, it is a highly reduced and energy-rich molecule.

  • Membrane Interactions: The presence of the flexible, polyunsaturated arachidonoyl chain could influence the fluidity and properties of lipid bilayers.

  • Source of Bioactive Molecules: Hydrolysis of this compound would release arachidonic acid, a key precursor to a wide range of signaling molecules (eicosanoids) involved in inflammation, immunity, and central nervous system function.

Conclusion

The enzymatic synthesis of this compound is a feasible process that can be achieved through either a de novo pathway utilizing Fatty Acyl-CoA Reductases and Wax Synthases or more directly through lipase-catalyzed esterification. While specific data for this exact molecule is sparse, knowledge from related very-long-chain and polyunsaturated wax ester synthesis provides a strong foundation for developing efficient production protocols. The methodologies outlined in this guide, from synthesis to analysis, offer a comprehensive framework for researchers interested in exploring the properties and potential applications of this unique structured lipid. Further research into enzymes with specificities for C20 substrates and the biological activities of this compound is warranted.

References

The Mobilization of a Key Inflammatory Precursor: A Technical Guide to the Storage and Release of Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a pivotal molecule in a vast array of physiological and pathological processes. While its role as a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes is well-established, the cellular mechanisms governing its storage and release are critical for regulating its bioavailability and subsequent signaling cascades.[1][2][3] This technical guide provides an in-depth exploration of the primary storage forms of arachidonic acid, the enzymatic pathways that control its mobilization, and the experimental methodologies used to investigate these processes. It is important to note that while various lipid esters exist in nature, in mammals, arachidonic acid is not significantly stored as an ester with arachidyl alcohol (a C20 fatty alcohol) forming arachidyl arachidonate. Instead, the predominant and biologically significant storage reservoirs are glycerophospholipids within cellular membranes and, to a lesser extent, triglycerides in lipid droplets.

Primary Storage Forms of Arachidonic Acid

In mammalian cells, the concentration of free, unesterified arachidonic acid is kept exceptionally low under normal conditions.[2] This tight regulation is achieved by its esterification into more complex lipid structures.

Glycerophospholipids: The Principal Reservoir

The vast majority of arachidonic acid is found esterified at the sn-2 position of glycerophospholipids, which are the primary components of cellular membranes.[2] This strategic placement within the membrane allows for rapid release upon cellular stimulation. The most common glycerophospholipids containing arachidonic acid include:

  • Phosphatidylcholine (PC)

  • Phosphatidylethanolamine (PE)

  • Phosphatidylinositol (PI)

  • Phosphatidylserine (PS)

The specific distribution of arachidonic acid among these phospholipid classes can vary depending on the cell type and its metabolic state. Skeletal muscle is a particularly active site for arachidonic acid retention, where it can constitute 10-20% of the total fatty acids in phospholipids.[1]

Triglycerides: A Secondary Storage Pool

Triglycerides (TGs), primarily stored in cytoplasmic lipid droplets, also serve as a reservoir for arachidonic acid. While not as readily accessible as the phospholipid pool for rapid signaling events, TG-stored arachidonic acid can be mobilized under specific conditions.[4]

Quantitative Distribution of Arachidonic Acid

The following table summarizes the typical distribution and concentration of arachidonic acid in its esterified forms in various biological samples. These values can vary significantly based on diet, physiological state, and the specific cell or tissue type.

Biological SampleLipid ClassArachidonic Acid Content (% of total fatty acids)Reference
Human PlateletsPhospholipids~20-25%[3]
Human Skeletal MusclePhospholipids10-20%[1]
Rat Brain Cerebral CortexPhosphatidylinositolVariable, significant incorporation[4]
Rat Brain Cerebral CortexPhosphatidylcholineVariable, significant incorporation[4]
Rat Brain Cerebral CortexTriglyceridesVariable, enhanced incorporation with ethanol (B145695)[4]

Signaling Pathways for Arachidonic Acid Release

The release of arachidonic acid from its storage pools is a tightly regulated process, primarily initiated by the activation of specific phospholipases in response to extracellular stimuli.

The Phospholipase A₂ (PLA₂) Pathway

The most direct and significant pathway for arachidonic acid mobilization is through the action of phospholipase A₂ (PLA₂) enzymes, which hydrolyze the ester bond at the sn-2 position of glycerophospholipids.[1][2]

PLA2_Pathway Stimulus External Stimuli (e.g., Hormones, Neurotransmitters) Receptor G-Protein Coupled Receptor or other membrane receptors Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3_DAG IP₃ + DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release cPLA2 Cytosolic PLA₂α (cPLA₂α) Ca_release->cPLA2 Activates & Translocates to Membrane Membrane_PL Membrane Phospholipids (PC, PE, PI, PS) with AA at sn-2 cPLA2->Membrane_PL Hydrolyzes sn-2 ester bond AA Free Arachidonic Acid (AA) Membrane_PL->AA LysoPL Lysophospholipid Membrane_PL->LysoPL Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes, etc.) AA->Eicosanoids Metabolism by COX, LOX, CYP450

Caption: The canonical Phospholipase A₂ pathway for arachidonic acid release.

Other Phospholipase Pathways

While PLA₂ is the primary enzyme, other phospholipases can contribute to arachidonic acid release indirectly:

  • Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG can then be acted upon by DAG lipase (B570770) to release arachidonic acid.

  • Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA can be converted to DAG, which can then enter the pathway for arachidonic acid release.

Experimental Protocols

The study of arachidonic acid storage and mobilization involves a variety of sophisticated analytical techniques. Below are outlines of key experimental protocols.

Quantification of Arachidonic Acid in Lipid Classes

Objective: To determine the amount of arachidonic acid esterified in different lipid classes (e.g., phospholipids, triglycerides).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction: Tissues or cells are homogenized and lipids are extracted using a solvent system, typically chloroform:methanol (B129727) (2:1, v/v), following the method of Folch et al.

  • Lipid Class Separation: The total lipid extract is separated into different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Transesterification: The isolated lipid classes are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.

  • GC-MS Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a capillary column and a mass spectrometer for detection and identification. An internal standard (e.g., a fatty acid not naturally present in the sample) is used for accurate quantification.

Measurement of Arachidonic Acid Release

Objective: To measure the amount of free arachidonic acid released from cells upon stimulation.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Cell Culture and Stimulation: Adherent or suspension cells are cultured under appropriate conditions. The cells are then treated with a stimulus (e.g., a receptor agonist, ionophore) for a defined period to induce arachidonic acid release.

  • Extraction: The cell culture medium and/or the cell lysate are collected. An internal standard (e.g., deuterated arachidonic acid) is added. The lipids are then extracted using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: The extracted samples are analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in negative ion mode. The transition of the parent ion (arachidonic acid) to a specific daughter ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying agonist-induced arachidonic acid release from cultured cells.

Experimental_Workflow Start Start: Cultured Cells Stimulation Stimulation with Agonist (e.g., Bradykinin, ATP) Start->Stimulation Incubation Incubation (Time course: 0-30 min) Stimulation->Incubation Quench Quench Reaction & Add Internal Standard (d8-AA) Incubation->Quench Extraction Lipid Extraction (e.g., Solid-Phase Extraction) Quench->Extraction Analysis LC-MS/MS Analysis (Quantification of AA) Extraction->Analysis Data Data Analysis (AA released vs. time/concentration) Analysis->Data

Caption: Workflow for measuring arachidonic acid release from cells.

Conclusion

The storage of arachidonic acid in glycerophospholipids and triglycerides is a critical control point for a multitude of signaling pathways. Understanding the enzymes that govern its esterification and liberation, as well as the quantitative aspects of its distribution, is essential for the development of novel therapeutics targeting inflammation, neurological disorders, and other conditions where arachidonic acid metabolism is dysregulated. The methodologies outlined in this guide provide a robust framework for researchers to investigate these complex processes and to identify new targets for pharmacological intervention.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269) is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Specifically, it is the ester of arachidic acid (a 20-carbon saturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). While extensive research exists for its constituent fatty acid, arachidonic acid, a key player in inflammatory and signaling pathways, specific data on the physical, chemical, and biological properties of Arachidyl arachidonate itself is limited. This guide provides a comprehensive overview of the known properties of this compound, supplemented with general knowledge of wax esters to offer a thorough understanding for research and drug development applications.

Physical and Chemical Properties

Table 1: Identifiers for this compound
PropertyValue
Molecular Formula C40H72O2[1]
Molecular Weight 585.0 g/mol [1]
Physical State Liquid (at room temperature)[1]
Table 2: Estimated Physical and Chemical Properties of this compound
PropertyEstimated Value/CharacteristicRationale
Melting Point LowUnsaturated wax esters generally have lower melting points and are more likely to be liquid at room temperature[2]. The presence of four cis-double bonds in the arachidonic acid moiety contributes to this.
Boiling Point HighWax esters are large molecules with high molecular weights, leading to high boiling points.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ether, DMSO)[3][4].The long hydrocarbon chains make it nonpolar and thus soluble in nonpolar organic solvents and insoluble in polar solvents like water.
Density Approximately 0.9 g/mLBased on the density of similar lipids like arachidonic acid (0.922 g/mL)[3].
Stability Prone to oxidationThe polyunsaturated arachidonoyl moiety is susceptible to oxidation at the double bonds. For stability, it should be stored in a freezer under an inert atmosphere[1].

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on established methods for wax ester synthesis and purification, the following protocols can be adapted.

Synthesis of this compound

Wax esters can be synthesized through both enzymatic and chemical methods.

1. Enzymatic Synthesis:

This method utilizes lipases to catalyze the esterification of a fatty acid and a fatty alcohol.

  • Materials:

  • Protocol:

    • Dissolve equimolar amounts of arachidonic acid and arachidyl alcohol in the chosen anhydrous organic solvent.

    • Add the immobilized lipase to the reaction mixture. The enzyme-to-substrate ratio may need to be optimized.

    • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with gentle agitation.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, remove the enzyme by filtration.

    • Evaporate the solvent to obtain the crude this compound.

2. Chemical Synthesis:

This method typically involves the activation of the carboxylic acid followed by reaction with the alcohol.

  • Materials:

  • Protocol:

    • Dissolve arachidonic acid in the anhydrous solvent.

    • Add the activating agent to form an activated intermediate (e.g., an acid chloride or an O-acylisourea).

    • In a separate flask, dissolve arachidyl alcohol in the same solvent, possibly with a base to facilitate the reaction.

    • Slowly add the activated arachidonic acid solution to the arachidyl alcohol solution.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

    • Filter the reaction mixture to remove any by-products (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic phase with dilute acid and brine to remove unreacted starting materials and by-products.

    • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

    • Evaporate the solvent to yield the crude this compound.

Purification of this compound

Purification is crucial to remove unreacted starting materials and by-products. A combination of chromatographic techniques is typically employed.

1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel

  • Mobile Phase: A gradient of nonpolar to slightly polar solvents (e.g., hexane/ethyl acetate (B1210297) or hexane/diethyl ether). The optimal gradient should be determined by preliminary TLC analysis.

  • Protocol:

    • Pack a glass column with silica gel slurry in the initial nonpolar solvent.

    • Dissolve the crude this compound in a minimal amount of the nonpolar solvent and load it onto the column.

    • Elute the column with the solvent gradient, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Pool the pure fractions and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC):

For higher purity, preparative HPLC can be used.

  • Column: A normal-phase column (e.g., silica or cyano-propyl) or a reverse-phase column (e.g., C18).

  • Mobile Phase:

  • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector if the molecule has a chromophore (arachidonic acid has weak UV absorbance).

  • Protocol:

    • Dissolve the partially purified product in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run the appropriate gradient to separate the components.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the highly purified product.

Mandatory Visualizations

Diagram 1: General Synthesis of Wax Esters

Synthesis General Synthesis of this compound Arachidonic_Acid Arachidonic Acid process Arachidonic_Acid->process Arachidyl_Alcohol Arachidyl Alcohol Arachidyl_Alcohol->process Arachidyl_Arachidonate This compound Water Water Arachidyl_Arachidonate->Water + process->Arachidyl_Arachidonate

Caption: General enzymatic or chemical synthesis pathway of this compound.

Diagram 2: Experimental Workflow for Purification

Purification Purification Workflow for this compound Crude_Product Crude Synthesis Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Pooling Pooling of Pure Fractions TLC_Analysis_1->Pooling Solvent_Evaporation_1 Solvent Evaporation Pooling->Solvent_Evaporation_1 Partially_Purified Partially Purified Product Solvent_Evaporation_1->Partially_Purified HPLC Preparative HPLC Partially_Purified->HPLC TLC_Analysis_2 TLC/LC-MS Analysis of Purity HPLC->TLC_Analysis_2 Pure_Product Pure this compound TLC_Analysis_2->Pure_Product

Caption: A typical experimental workflow for the purification of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, insights can be drawn from the known roles of wax esters and the well-characterized biological functions of its precursor, arachidonic acid.

General Biological Roles of Wax Esters

Wax esters are known to serve several biological functions:

  • Energy Storage: In many marine organisms and some bacteria, wax esters are a major form of energy storage[7][8][9]. They are more reduced than triacylglycerols and thus provide more energy per unit mass.

  • Water Repellent: Their hydrophobic nature makes them excellent water repellents on the surfaces of leaves, fruits, and the cuticles of insects.

  • Buoyancy: In some marine animals, wax esters contribute to buoyancy.

It is plausible that in mammals, this compound could play a role in skin lipid composition, contributing to the barrier function and preventing water loss.

Metabolism of Wax Esters

Wax esters are metabolized by lipases and carboxylesterases that hydrolyze the ester bond to release the constituent fatty acid and fatty alcohol[2][10]. The absorption of fatty acids from wax esters in the diet may be delayed compared to those from triacylglycerols[2]. Following hydrolysis, the released arachidonic acid and arachidyl alcohol would enter their respective metabolic pathways.

Signaling Pathways of Arachidonic Acid

The biological significance of this compound likely stems from its ability to release arachidonic acid upon hydrolysis. Arachidonic acid is a precursor to a vast array of potent signaling molecules called eicosanoids, which are involved in inflammation, immunity, and cellular signaling. The major pathways of arachidonic acid metabolism are:

  • Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation[11][12].

  • Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins, which are involved in inflammation, allergic reactions, and immune responses[11].

  • Cytochrome P450 (CYP) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation[11].

The release of arachidonic acid from this compound could therefore initiate these signaling cascades.

Diagram 3: Potential Metabolic Fate and Signaling of this compound

Signaling Potential Metabolic Fate and Signaling of this compound Arachidyl_Arachidonate This compound Hydrolysis Lipase/Esterase Hydrolysis Arachidyl_Arachidonate->Hydrolysis Arachidonic_Acid Arachidonic Acid Hydrolysis->Arachidonic_Acid Arachidyl_Alcohol Arachidyl Alcohol Hydrolysis->Arachidyl_Alcohol COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX CYP450 CYP450 Pathway Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Immunity Immune Response, Allergy Leukotrienes->Immunity Vascular_Tone Vascular Tone Regulation EETs_HETEs->Vascular_Tone

References

The Spontaneous Formation of Arachidyl Arachidonate from its Precursors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the formation of arachidyl arachidonate (B1239269), an ester comprised of the saturated fatty acid, arachidic acid, and the polyunsaturated fatty acid, arachidonic acid. While biological systems typically rely on enzymatic catalysis for the synthesis of such lipids, this paper focuses on the potential for non-enzymatic, or "spontaneous," formation of arachidyl arachidonate from its precursors under specific physical conditions. This guide details the theoretical underpinnings, potential experimental workflows for synthesis and analysis, and discusses the implications for lipid research and drug development.

Introduction: Beyond Enzymatic Synthesis

In biological contexts, the synthesis of complex lipids is a meticulously controlled process orchestrated by a host of enzymes. However, the fundamental chemical reactivity of lipid precursors suggests the potential for non-enzymatic esterification under conditions that can overcome the activation energy barrier. This whitepaper investigates the principles governing the catalyst-free formation of this compound, a long-chain fatty acid ester. Understanding such alternative synthetic routes is crucial for distinguishing between biologically relevant molecules and potential artifacts of sample processing or specific environmental conditions. Furthermore, exploring non-enzymatic synthesis can offer novel approaches for the controlled production of specific lipid species for research and pharmaceutical applications.

The formation of an ester bond between a carboxylic acid (arachidic acid) and an alcohol group is a condensation reaction. In the case of two fatty acids, the carboxyl group of one reacts with a hydroxyl group (which is not naturally present on the other fatty acid, posing a conceptual challenge to the direct reaction between two fatty acids without a glycerol (B35011) backbone or other linker). However, for the purpose of this technical guide, we will consider the esterification of arachidic acid with an arachidonate derivative containing a hydroxyl group, or explore conditions where such a reaction could be induced between the two fatty acids directly, albeit with a very low probability.

Theoretical Framework for Non-Enzymatic Esterification

The direct esterification of a carboxylic acid and an alcohol is a reversible reaction. For the formation of this compound from arachidic acid and arachidonic acid (assuming a hydroxyl-containing derivative of arachidonic acid or conditions promoting such reactivity), the equilibrium can be shifted towards the product by removing water, a byproduct of the reaction.

Several physical conditions can promote this reaction in the absence of a catalyst:

  • High Temperature and Pressure: Subcritical or supercritical conditions can provide the necessary energy to overcome the activation barrier for esterification. For instance, catalyst-free esterification of fatty acids with methanol (B129727) has been achieved at temperatures between 175–205 °C and pressures of 2.0–2.8 MPa.[1] While this involves an alcohol, the principle of using elevated temperature and pressure to drive the reaction is applicable.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the rate of esterification by efficiently transferring energy to the reactant molecules. This method has been successfully used for the non-catalytic esterification of oleic acid with ethanol, achieving high conversion rates.[2]

Experimental Protocols

This section outlines a generalized experimental workflow for the non-enzymatic synthesis and analysis of this compound.

Synthesis of this compound via Microwave-Assisted Non-Catalytic Esterification

This protocol is adapted from methodologies for microwave-assisted fatty acid esterification.[2]

Materials:

  • Arachidic acid (≥99% purity)

  • Arachidonic acid (≥98% purity, noting the conceptual challenge of direct esterification) or a hydroxylated derivative.

  • Organic solvent (e.g., toluene, hexane)

  • Microwave reactor system

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: Dissolve equimolar amounts of arachidic acid and arachidonic acid (or its hydroxylated derivative) in a minimal amount of an appropriate organic solvent in a microwave-safe reaction vessel.

  • Microwave Reaction: Place the vessel in the microwave reactor. Set the reaction parameters, such as microwave power (e.g., 150 W), temperature (e.g., 150-200 °C), and reaction time (e.g., 1-6 hours).[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the product this compound, unreacted fatty acids, and potential byproducts, is then subjected to purification.

  • Purification: The product can be purified using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

Analysis of this compound

The identification and quantification of the synthesized this compound can be performed using the following analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The ester product and remaining free fatty acids are typically converted to more volatile methyl esters (FAMEs) by transesterification with a reagent like BF3-methanol.

  • GC Separation: The FAMEs are separated on a capillary GC column (e.g., a polar column like a wax column).

  • MS Detection: The eluted compounds are detected by a mass spectrometer, which provides a mass spectrum for each peak, allowing for identification based on fragmentation patterns.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful tool for the direct analysis of lipids without the need for derivatization.

  • Sample Preparation: The crude reaction mixture or purified product is dissolved in an appropriate solvent (e.g., methanol/chloroform).

  • LC Separation: The sample is injected into a liquid chromatograph, and the components are separated on a C18 reversed-phase column.

  • MS/MS Detection: The eluting compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. This allows for the selection of the parent ion of this compound and its fragmentation to produce a characteristic daughter ion spectrum for highly specific quantification. This technique is widely used for the analysis of arachidonic acid and its metabolites.[3][4][5]

Data Presentation

The quantitative data from the analysis of the non-enzymatic synthesis of this compound should be presented in a clear and structured format.

Table 1: Hypothetical Yield of this compound under Different Reaction Conditions.

Reaction Time (hours)Microwave Power (W)Temperature (°C)Conversion of Arachidic Acid (%)Yield of this compound (%)
11501803530
31501807568
61501809588
31001805045
32001808578

Table 2: Key Mass Spectrometry Fragments for Identification of this compound (as methyl ester derivative for GC-MS).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Arachidic Acid Methyl Ester326.374, 87, 297
Arachidonic Acid Methyl Ester318.379, 91, 150, 318
This compound(not directly observed in GC-MS)-
Hypothetical fragments after derivatization--

Visualizations

Logical Relationship of Non-Enzymatic Esterification

G Logical Flow of Non-Enzymatic Esterification Precursors Arachidic Acid + Arachidonic Acid EnergyInput Energy Input (e.g., Heat, Microwaves) Precursors->EnergyInput Reaction Esterification Reaction (Condensation) EnergyInput->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Logical flow of non-enzymatic esterification.

Experimental Workflow for Synthesis and Analysis

G Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mix Precursors (Arachidic Acid + Arachidonic Acid) Reaction Microwave-Assisted Reaction Reactants->Reaction Isolation Product Isolation Reaction->Isolation ColumnChromatography Column Chromatography Isolation->ColumnChromatography GCMS GC-MS Analysis (after derivatization) ColumnChromatography->GCMS LCMSMS LC-MS/MS Analysis ColumnChromatography->LCMSMS Data Data Interpretation and Quantification GCMS->Data LCMSMS->Data

Caption: Workflow for synthesis and analysis.

Conclusion and Future Directions

The spontaneous, non-enzymatic formation of this compound from its precursors is not a process that occurs under physiological conditions. However, this technical guide demonstrates that the synthesis is feasible under specific, high-energy conditions such as microwave irradiation or high temperatures and pressures. The detailed experimental protocols and analytical methods provided herein offer a framework for researchers to synthesize and characterize this and other long-chain fatty acid esters for various research purposes.

Future research in this area could focus on optimizing the reaction conditions to improve yields and reduce byproducts. Furthermore, exploring the potential biological activities of such artificially synthesized lipids could open new avenues in drug discovery and development, provided that their non-biological origin is always taken into consideration when interpreting any observed effects. The methodologies described also serve as a cautionary reminder for researchers to be mindful of potential artifact formation during sample processing, especially when high temperatures are involved.

References

The Dawn of Endocannabinoid Research: Discovery and Initial Isolation of Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: In 1992, a pivotal discovery reshaped our understanding of neurobiology and pharmacology. A team of researchers led by Dr. Raphael Mechoulam successfully isolated and characterized the first endogenous cannabinoid, a brain constituent that mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis. This molecule, aptly named Anandamide (B1667382) from the Sanskrit word "ananda" for "bliss," opened the door to the vast and complex endocannabinoid system. This guide provides a detailed technical overview of the seminal work by Devane et al. that led to the discovery and initial isolation of N-arachidonoylethanolamine (Anandamide), a compound sometimes colloquially, though incorrectly, referred to as Arachidyl arachidonate.

Introduction

The quest for an endogenous ligand for the cannabinoid receptor (CB1), which had been cloned a few years prior, culminated in the landmark paper "Isolation and structure of a brain constituent that binds to the cannabinoid receptor" published in Science by Devane et al.[1]. This research laid the foundational methodology for the study of endocannabinoids and remains a cornerstone of the field. This document will detail the experimental protocols, present the key quantitative data, and visualize the logical and biological pathways as understood at the time of this groundbreaking discovery.

Experimental Protocols: The Path to Isolating Anandamide

The initial isolation of Anandamide was a meticulous process involving the extraction and multi-step chromatographic purification from porcine brain tissue. The following protocols are reconstructed from the methodology described by Devane et al. (1992)[1][2].

Tissue Extraction

The starting material for the isolation was porcine brain.

  • Homogenization: A large quantity of porcine brain was homogenized in a solvent mixture designed to extract lipids. While the original paper does not specify the exact weight, subsequent similar extractions have used kilograms of starting material. The tissue was typically homogenized in a mixture of chloroform (B151607) and methanol (B129727).

  • Lipid Extraction: A biphasic extraction, likely based on the Folch method, was employed to separate the lipid-soluble components from the aqueous and solid phases. This involved partitioning the homogenate with chloroform, methanol, and water. The lower chloroform phase, containing the lipids, was collected.

Chromatographic Purification

A series of chromatographic steps were essential to purify Anandamide from the complex lipid extract.

  • Silica (B1680970) Gel Column Chromatography: The crude lipid extract was first subjected to open-column chromatography on silica gel. Elution was performed with a gradient of solvents of increasing polarity, typically starting with hexane (B92381) and gradually introducing ethyl acetate (B1210297) or acetone. Fractions were collected and assayed for their ability to displace a radiolabeled cannabinoid ligand from the CB1 receptor.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column were further purified by HPLC. This was a critical step in isolating the compound of interest.

    • Normal-Phase HPLC: The semi-purified material was subjected to normal-phase HPLC, likely on a silica column. The mobile phase would have been a non-polar solvent system, such as hexane with a small percentage of isopropanol (B130326) or ethanol.

    • Reversed-Phase HPLC: Fractions showing the highest activity were then subjected to reversed-phase HPLC on a C18 column. The mobile phase for this step would have been a polar solvent system, such as a gradient of methanol or acetonitrile (B52724) in water. This step was crucial for desalination and final purification of the active compound.

Quantitative Data Summary

The initial discovery and isolation focused on identifying the active compound, with detailed quantitative analysis following in subsequent studies. The key quantitative data from the original publication are summarized below.

ParameterValueReference
Binding Affinity (Ki)
Natural Anandamide39 ± 5.0 nM[2]
Synthetic Anandamide89 nM[3]
Biological Activity
Inhibition of Twitch Response (Mouse Vas Deferens)Concentration-dependent inhibition[1]

Structural Elucidation

The determination of the chemical structure of the isolated compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and ultimately confirmed by chemical synthesis[1][2].

Spectroscopic DataKey FindingsReference
Mass Spectrometry (MS) Provided the molecular weight and fragmentation pattern consistent with an amide of arachidonic acid and ethanolamine.[1]
Nuclear Magnetic Resonance (NMR) Confirmed the presence of a long-chain fatty acyl group with four double bonds (arachidonoyl) and an N-acylethanolamine moiety. The chemical shifts and coupling patterns were consistent with the proposed structure.[2]

Mandatory Visualizations

Experimental Workflow for Anandamide Isolation

The following diagram illustrates the logical flow of the experimental procedures used in the initial isolation of Anandamide.

G start Porcine Brain Homogenate extraction Lipid Extraction (Chloroform/Methanol/Water) start->extraction silica_col Silica Gel Column Chromatography extraction->silica_col hplc_n Normal-Phase HPLC silica_col->hplc_n hplc_r Reversed-Phase HPLC hplc_n->hplc_r structure Structural Elucidation (MS and NMR) hplc_r->structure synthesis Chemical Synthesis and Confirmation structure->synthesis end Pure Anandamide synthesis->end

Initial isolation workflow for Anandamide.
Biosynthetic Pathway of Anandamide

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE)[4][5].

G cluster_0 Cell Membrane PC Phosphatidylcholine (with Arachidonic Acid at sn-1) NAPE N-Arachidonoyl Phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase (NAT) PE Phosphatidylethanolamine PE->NAPE Anandamide Anandamide NAPE->Anandamide NAPE-specific Phospholipase D (NAPE-PLD)

Biosynthesis of Anandamide from NAPE.
Anandamide Signaling Pathway via CB1 Receptor

Anandamide exerts its effects primarily by binding to the CB1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that modulates neurotransmitter release[6][7][8].

G Anandamide Anandamide CB1 CB1 Receptor Anandamide->CB1 G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Neurotransmitter Reduced Neurotransmitter Release Ca_channel->Neurotransmitter

Anandamide's primary signaling cascade.

Conclusion

The discovery and initial isolation of Anandamide marked a paradigm shift in our understanding of lipid signaling and neuronal communication. The meticulous experimental work of Devane and his colleagues not only identified a novel neurotransmitter but also unveiled the existence of an entire endogenous system that modulates a vast array of physiological processes. The protocols and findings detailed in this guide serve as a testament to this foundational research and provide a valuable resource for contemporary scientists and researchers in the ever-expanding field of endocannabinoid science.

References

The Elusive Presence of Arachidyl Arachidonate in Marine Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential significance as a long-chain wax ester incorporating the biologically active arachidonic acid, specific quantitative data on the concentration, distribution, and bioactivity of arachidyl arachidonate (B1239269) in marine organisms remains largely unreported in publicly available scientific literature. This technical guide, therefore, addresses the broader context of marine wax esters, detailing established analytical methodologies and exploring the known biological roles of its constituent molecules: arachidyl alcohol and arachidonic acid. This approach provides a foundational framework for researchers and drug development professionals investigating this rare and potentially valuable marine lipid.

Quantitative Landscape of Wax Esters in Marine Organisms

While specific data for arachidyl arachidonate is scarce, research on the overall composition of wax esters in various marine species offers valuable insights into the potential sources of this compound. Wax esters are significant energy storage lipids, particularly in zooplankton that inhabit environments with fluctuating food availability.[1][2][3]

The copepod Calanus finmarchicus, a dominant zooplankton species in the North Atlantic, is a notable example of a marine organism rich in wax esters, which can constitute over 70% of its dry weight.[1][4] The fatty acid and fatty alcohol composition of these wax esters is influenced by the phytoplankton they consume.[1] While detailed analyses of the intact wax ester profiles are complex, studies have identified the presence of C20 fatty acids (like arachidonic acid) and C20 fatty alcohols (like arachidyl alcohol) in the total lipid extracts of marine organisms, including copepods and fish roe.[1][5][6][7]

The table below summarizes the general composition of wax esters in selected marine organisms, highlighting the presence of relevant fatty acids and alcohols that could form this compound. It is crucial to note that these values represent the total fatty acid or alcohol pool from hydrolyzed wax esters and not the concentration of the intact this compound molecule.

Marine OrganismLipid ClassC20:4 (Arachidonic Acid) (% of Total Fatty Acids)C20:0 (Arachidyl Alcohol) (% of Total Fatty Alcohols)Citation
Calanus species (copepods)Wax EstersVariable, dependent on dietPresent, but specific percentage not consistently reported[1]
Fish Roe (various species)Total LipidsPresent in phospholipid and neutral lipid fractionsData on specific alcohol composition is limited[6][7]

This table illustrates the presence of the constituent parts of this compound in marine lipid fractions. Direct quantitative data for the intact wax ester is not currently available in the reviewed literature.

Experimental Protocols for the Analysis of Marine Wax Esters

The analysis of specific wax esters like this compound from complex marine lipid extracts requires a multi-step approach involving extraction, separation, and identification.

Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the total lipid extraction from marine samples.

  • Sample Homogenization: The biological sample is homogenized in a chloroform (B151607):methanol mixture (typically 2:1, v/v).

  • Phase Separation: Water is added to create a biphasic system. The lower chloroform phase, containing the lipids, is collected.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Wax Ester Isolation and Quantification

Thin-layer chromatography (TLC) or column chromatography are common methods for separating lipid classes.

  • Column Chromatography: The total lipid extract is applied to a silica (B1680970) gel column. Non-polar solvents like hexane (B92381) are used to elute the wax esters.

  • Thin-Layer Chromatography (TLC): The lipid extract is spotted on a silica gel plate and developed in a solvent system (e.g., hexane:diethyl ether:acetic acid). The wax ester band can be visualized with a primuline (B81338) spray and scraped for further analysis.

  • Quantification: Gas chromatography with flame ionization detection (GC-FID) is a standard method for quantifying the fatty acid and fatty alcohol components after hydrolysis and derivatization of the isolated wax ester fraction. For the analysis of intact wax esters, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice.[5][8]

Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying the specific structure of wax esters.

  • GC-MS: After hydrolysis and derivatization of the wax esters to fatty acid methyl esters (FAMEs) and fatty alcohol acetates, GC-MS can identify the individual components based on their retention times and mass spectra.

  • LC-MS/MS: This technique allows for the analysis of intact wax esters, providing molecular weight information and fragmentation patterns that can confirm the identity of the fatty acid and fatty alcohol moieties.[9][10][11]

Below is a DOT script visualizing a general workflow for the analysis of marine wax esters.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_separation Separation & Quantification cluster_identification Structural Identification MarineSample Marine Biological Sample Homogenization Homogenization (Chloroform:Methanol) MarineSample->Homogenization PhaseSeparation Phase Separation Homogenization->PhaseSeparation TotalLipidExtract Total Lipid Extract PhaseSeparation->TotalLipidExtract ColumnChromatography Column Chromatography (Silica Gel) TotalLipidExtract->ColumnChromatography IsolatedWaxEsters Isolated Wax Esters ColumnChromatography->IsolatedWaxEsters Hydrolysis Hydrolysis IsolatedWaxEsters->Hydrolysis LC_MSMS LC-MS/MS Analysis (Intact Wax Esters) IsolatedWaxEsters->LC_MSMS Derivatization Derivatization (FAMEs & Fatty Alcohol Acetates) Hydrolysis->Derivatization GC_FID GC-FID Quantification Derivatization->GC_FID GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for Marine Wax Ester Analysis.

Biological Activity and Signaling Pathways: An Insight from Constituent Molecules

The biological activity of this compound has not been directly studied. However, insights into its potential roles can be inferred from the known activities of its constituent molecules: arachidonic acid and arachidyl alcohol. Upon enzymatic hydrolysis, likely by wax ester hydrolases, these molecules would be released and could participate in various cellular processes.[12]

Arachidonic Acid Signaling

Arachidonic acid is a key precursor to a large family of potent signaling molecules called eicosanoids, which are involved in inflammation, immunity, and cellular signaling.[13][14][15][16][17] The release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 is the rate-limiting step in eicosanoid synthesis.

The major pathways of arachidonic acid metabolism are:

  • Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins, which are key mediators of inflammation and immune responses.

  • Cytochrome P450 (CYP) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.

The following DOT script illustrates the primary signaling pathways of arachidonic acid.

Arachidonic_Acid_Signaling cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 Cytochrome P450 AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandin Synthases Thromboxanes Thromboxanes COX->Thromboxanes Thromboxane Synthase Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Inflammation Pain, Fever Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation Platelet Aggregation Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins Inflammation_Immunity Inflammation_Immunity Leukotrienes->Inflammation_Immunity Inflammation Immunity Anti_Inflammation Anti_Inflammation Lipoxins->Anti_Inflammation Anti-Inflammation EETs EETs CYP450->EETs HETEs HETEs CYP450->HETEs Vasodilation Vasodilation EETs->Vasodilation Vasodilation Cellular_Signaling Cellular_Signaling HETEs->Cellular_Signaling Cellular Signaling

Major Metabolic Pathways of Arachidonic Acid.
Biological Roles of Long-Chain Fatty Alcohols

Long-chain fatty alcohols, such as arachidyl alcohol, are known components of biological waxes that serve protective and energy storage functions. In the context of marine organisms, they contribute to buoyancy.[18] While specific signaling roles for arachidyl alcohol are not well-defined, some studies suggest that fatty alcohols can be converted to their corresponding fatty acids in vivo, thereby entering metabolic and signaling pathways.

Future Directions and Conclusion

The study of this compound in marine lipids represents a nascent field with significant potential. The combination of a long-chain fatty alcohol with the potent signaling precursor, arachidonic acid, suggests that this wax ester could have unique physiological roles, potentially acting as a stable, targeted delivery molecule for arachidonic acid.

Future research should focus on:

  • Developing targeted analytical methods for the sensitive detection and quantification of intact this compound in marine lipid extracts.

  • Screening a wider range of marine organisms , particularly those known to be rich in wax esters, to identify significant sources of this compound.

  • Investigating the enzymatic hydrolysis of this compound to understand its bioavailability and the release of its constituent molecules.

  • Conducting in vitro and in vivo studies with purified this compound to elucidate its specific biological activities and potential therapeutic applications.

References

The Endocannabinoid N-arachidonoylethanolamine (Anandamide): A Comprehensive Technical Overview of its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-arachidonoylethanolamine (AEA), more commonly known as anandamide (B1667382), is a pivotal endogenous cannabinoid neurotransmitter. First isolated from the porcine brain, its name is derived from the Sanskrit word "ananda," signifying "internal bliss," a nod to its role in mood and reward pathways.[1][2] Anandamide is a member of the N-acylethanolamines (NAEs) family of fatty acid derivatives and plays a crucial role in the endocannabinoid system (ECS) by interacting with cannabinoid receptors, thereby modulating a wide array of physiological processes.[1][3] This technical guide provides an in-depth exploration of the biological functions of anandamide, its signaling pathways, and the experimental methodologies employed in its study. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this multifaceted lipid mediator.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a pro-homeostatic role in the central and peripheral nervous systems.[2] The discovery of anandamide in 1992 was a landmark event that solidified the concept of an endogenous cannabinoid system.[2] Anandamide, along with 2-arachidonoylglycerol (B1664049) (2-AG), constitutes the two major endocannabinoid ligands.[4] These molecules are not stored in vesicles like classical neurotransmitters but are synthesized on-demand from membrane phospholipid precursors in response to cellular stimulation, such as increased intracellular calcium levels or membrane depolarization.[5]

Anandamide's biological activities are primarily mediated through its interaction with cannabinoid receptors, principally the CB1 and CB2 receptors.[1][6] CB1 receptors are predominantly expressed in the brain, while CB2 receptors are mainly found in immune cells.[1] Through these receptors, anandamide influences a vast range of physiological functions, including pain perception, appetite regulation, mood, memory, and immune response.[2][3] This document will delve into the quantitative aspects of anandamide's interactions, its intricate signaling cascades, and the detailed experimental protocols used to elucidate its functions.

Biological Functions of Anandamide

Anandamide's pleiotropic effects are a consequence of its widespread interaction with the ECS and other cellular targets. Its functions are integral to maintaining physiological balance.

Neuromodulation

In the central nervous system, anandamide acts as a retrograde messenger at synapses.[5] Upon its synthesis in the postsynaptic neuron, it travels backward across the synaptic cleft to bind to presynaptic CB1 receptors. This binding typically inhibits the release of neurotransmitters such as glutamate (B1630785) and GABA, thereby modulating synaptic plasticity.[7] This mechanism underlies its influence on:

  • Memory and Learning: Anandamide signaling in the hippocampus is implicated in processes of learning and memory.[2]

  • Pain Perception (Antinociception): By modulating neuronal activity in pain pathways, anandamide can reduce the sensation of pain.[2]

  • Mood and Reward: Anandamide's interaction with the brain's reward circuitry contributes to feelings of well-being and has been linked to the euphoric state known as "runner's high."[2]

  • Appetite Regulation: The ECS, including anandamide, plays a significant role in controlling food intake.[3]

Immune System Modulation

Through its interaction with CB2 receptors on immune cells, anandamide can modulate inflammatory responses.[1] This has implications for a variety of inflammatory and autoimmune conditions.

Other Physiological Roles

Anandamide is also involved in:

  • Cardiovascular Function: It can induce vasodilation, potentially influencing blood pressure.[8]

  • Cell Proliferation and Apoptosis: Studies have shown that anandamide can inhibit the proliferation of certain cancer cell lines and induce apoptosis.[9][10]

  • Homeostasis: The ECS, with anandamide as a key player, is crucial for maintaining the body's internal balance.[2][6]

Quantitative Data

The following tables summarize key quantitative data related to anandamide's interactions and physiological levels.

Table 1: Anandamide Receptor Binding Affinities and Functional Activity
ReceptorSpecies/Cell LineAssay TypeLigandKi (nM)IC50EC50NotesReference
CB1Rat Brain MembranesReceptor BindingAnandamide-90 nM-Measured in the presence of PMSF to prevent degradation.[11]
CB1Human (HEK293 cells)Signal TransductionAnandamide61 nM---[12]
CB2Human (HEK293 cells)Signal TransductionAnandamide1930 nM--Lower affinity for CB2 compared to CB1.[12]
CB1Rat Cerebellar MembranesAdenylyl Cyclase InhibitionAnandamide-1.9 µM-Functional assay measuring inhibition of adenylyl cyclase.[11]
GPR55Human (HEK293 cells)GTPγS BindingAnandamide--Low nM rangeHigh affinity for the orphan G protein-coupled receptor GPR55.[13]
Table 2: Endogenous Anandamide Concentrations in Tissues
TissueSpeciesConcentrationMethodNotesReference
HippocampusHuman29 pmol/gLC-MSHighest levels found in the hippocampus.[14]
HippocampusRat148 pmol/gLC-MS-[14]
Whole BrainMouse1.08 nmol/gGC-MSLevels can be significantly higher than previously reported depending on the quantification method.[15]
Cerebellar Granule Neurons (in vitro)Rat~200 nM (intracellular)-Demonstrates cellular accumulation.[16]
Table 3: Effects of Anandamide on Cellular Processes
Cell TypeSpeciesEffectConcentrationNotesReference
Hippocampal SlicesRatDecrease in field e.p.s.p. slope1 µM (14.4% decrease), 10 µM (28.3% decrease)Demonstrates inhibitory effect on synaptic transmission.[14]
Trigeminal Ganglion NeuronsRatInhibition of high-voltage activated Ca2+ channels (IHVA)IC50 = 0.92 µmol/LDose-dependent inhibition.[17]
MCF-7 and EFM-19 Breast Cancer CellsHumanInhibition of proliferationIC50 = 0.5 - 1.5 µMPotent and selective anti-proliferative effect.[9]
Primary Human T-LymphocytesHumanSuppression of proliferation2.5 µMEffect is primarily mediated by CB2 receptors.[18]

Signaling Pathways

Anandamide's biological effects are transduced through complex signaling pathways, primarily initiated by the activation of cannabinoid receptors.

Anandamide Synthesis Pathway

Anandamide is synthesized "on demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[19] The primary pathway involves two key enzymatic steps:

  • N-Acyltransferase (NAT) : This enzyme catalyzes the transfer of an arachidonoyl group from a donor phospholipid (like phosphatidylcholine) to the amine head group of phosphatidylethanolamine (PE), forming NAPE.[19]

  • N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) : NAPE-PLD then hydrolyzes NAPE to produce anandamide and phosphatidic acid.[19]

anandamide_synthesis cluster_synthesis Anandamide Synthesis PC Phosphatidylcholine (with arachidonic acid) NAPE N-Arachidonoyl Phosphatidylethanolamine (NAPE) PC->NAPE NAT PE Phosphatidylethanolamine PE->NAPE AEA Anandamide (AEA) NAPE->AEA NAPE-PLD PA Phosphatidic Acid

Anandamide Synthesis Pathway
Anandamide Degradation Pathway

The biological actions of anandamide are terminated by its cellular uptake and subsequent enzymatic degradation. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH).[7]

  • Cellular Uptake: Anandamide is transported into the cell from the extracellular space, a process that is not yet fully characterized but is thought to involve a membrane transporter.[4]

  • Hydrolysis by FAAH: Inside the cell, FAAH, an integral membrane protein, hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[7]

anandamide_degradation cluster_degradation Anandamide Degradation AEA_extra Extracellular Anandamide (AEA) AEA_intra Intracellular Anandamide (AEA) AEA_extra->AEA_intra Uptake AA Arachidonic Acid AEA_intra->AA FAAH Ethanolamine Ethanolamine AEA_intra->Ethanolamine CB1_signaling cluster_signaling CB1 Receptor Signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Gi_Go Gαi/o CB1->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits Ca_channel Ca²⁺ Channel Gi_Go->Ca_channel inhibits K_channel K⁺ Channel Gi_Go->K_channel activates MAPK MAPK Pathway Gi_Go->MAPK activates cAMP cAMP AC->cAMP produces experimental_workflow tissue Tissue Sample homogenization Homogenization (e.g., in Acetonitrile) tissue->homogenization extraction Lipid Extraction (Liquid-Liquid or Solid-Phase) homogenization->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Data Analysis & Quantification lcms->quantification

References

An In-depth Technical Guide on the Intracellular Localization of N-arachidonoylethanolamine (Anandamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory.[1] As a lipophilic signaling molecule, its synthesis, transport, and degradation are tightly regulated within the cell to ensure precise signaling. Understanding the specific intracellular locations where these processes occur is paramount for elucidating its mechanism of action and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the intracellular localization of anandamide, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

I. Quantitative Data on Anandamide Distribution

The lipophilic nature and rapid metabolism of anandamide make the precise quantification of its concentration within specific organelles challenging.[1] Consequently, much of the available data pertains to whole cell or tissue levels. However, studies on the localization of its metabolic enzymes and transporters provide strong indirect evidence of its subcellular distribution.

Tissue/Cell TypeAnalyteConcentration (pmol/mg protein)Concentration (pmol/g fresh weight)Reference(s)
Rat BrainAnandamide340 - 4000.2 - 30[2]
Mouse BrainAnandamide-~10[3]
H460 Human Lung Carcinoma CellsAnandamide2 - 17-[4]
Human Mesenchymal Stem CellsAnandamideSimilar to H460 cells-[4]
FAAH -/- Mouse BrainAnandamide-~150 (15-fold higher than wild-type)[5]

Note: Direct quantitative data for anandamide concentrations in specific organelles is sparse. The distribution is often inferred from the localization of its metabolic enzymes and transporters.

II. Intracellular Synthesis, Transport, and Degradation

The intracellular journey of anandamide is a dynamic process involving synthesis from membrane precursors, transport across aqueous environments, and degradation in specific compartments.

A. Biosynthesis

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). This process is catalyzed by several enzymes, with the NAPE-specific phospholipase D (NAPE-PLD) pathway being a key route.[6]

B. Intracellular Transport

Due to its hydrophobicity, anandamide requires intracellular carriers to traverse the aqueous cytosol. Several proteins have been identified as potential transporters:

  • Fatty Acid Binding Proteins (FABPs): These proteins are thought to shuttle AEA to its degradation sites.[7]

  • Heat Shock Proteins (Hsp70s): Implicated in the transport of anandamide.[1]

  • Albumin: May also play a role in intracellular transport.[8]

  • FAAH-Like Anandamide Transporter (FLAT): A catalytically inactive variant of FAAH-1 that facilitates anandamide's translocation into cells.[9]

C. Degradation

The primary enzyme responsible for anandamide degradation is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into arachidonic acid and ethanolamine.[1] FAAH is predominantly located on the membranes of the endoplasmic reticulum and mitochondria.[10]

III. Subcellular Localization Hotspots

While a definitive quantitative map of anandamide's subcellular distribution is still emerging, several key locations have been identified as crucial for its signaling and metabolism.

  • Endoplasmic Reticulum (ER): As the primary location of FAAH, the ER is a major site of anandamide degradation.[10] Anandamide can also induce ER stress, implicating this organelle in its signaling pathways.[10]

  • Mitochondria: FAAH is also present in mitochondria, suggesting this organelle is another site of AEA degradation. Anandamide can also directly impact mitochondrial function.

  • Lipid Droplets (Adiposomes): These organelles can act as a storage reservoir for anandamide, sequestering it from degradation and releasing it when needed.[11][12]

  • Nucleus: While direct evidence of high concentrations of anandamide in the nucleus is limited, some of its receptors, like peroxisome proliferator-activated receptors (PPARs), are located there, suggesting a potential site of action.[7]

  • Endosomes and Lysosomes: Intracellular CB1 receptors have been found in these compartments, where they can be activated by anandamide, leading to calcium release.[13]

IV. Experimental Protocols

Determining the subcellular localization of a lipid like anandamide requires specialized techniques. Below are detailed methodologies for key experiments.

A. Subcellular Fractionation followed by LC-MS/MS Quantification

This protocol allows for the separation of different organelles and the subsequent quantification of anandamide within each fraction.

1. Cell/Tissue Homogenization:

  • Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

  • Incubate on ice for 15-30 minutes to allow cells to swell.

  • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

2. Differential Centrifugation:

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER).

  • The final supernatant is the cytosolic fraction.

3. Lipid Extraction from Fractions:

  • To each organelle pellet and the cytosolic fraction, add a 2:1 mixture of chloroform:methanol containing an internal standard (e.g., AEA-d8).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., acetonitrile).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable column (e.g., C18) and a gradient elution to separate anandamide from other lipids.

  • Quantify anandamide using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transitions for anandamide and its internal standard.

B. Immunogold Labeling and Electron Microscopy

This technique provides high-resolution visualization of anandamide within the cellular ultrastructure, although it relies on the availability of a highly specific antibody.

1. Fixation and Embedding:

  • Fix cells or tissue with a mixture of paraformaldehyde and glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer).

  • Dehydrate the samples through a graded series of ethanol.

  • Infiltrate and embed the samples in a resin such as LR White.

  • Polymerize the resin at the appropriate temperature.

2. Ultrathin Sectioning:

  • Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome.

  • Collect the sections on nickel grids.

3. Immunogold Staining:

  • Block non-specific binding sites on the sections by incubating the grids on a drop of blocking buffer (e.g., bovine serum albumin in PBS).

  • Incubate the grids with a primary antibody specific for anandamide.

  • Wash the grids thoroughly with buffer.

  • Incubate the grids with a secondary antibody conjugated to colloidal gold particles of a specific size (e.g., 10 nm).

  • Wash the grids extensively to remove unbound secondary antibody.

4. Staining and Imaging:

  • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Examine the grids using a transmission electron microscope (TEM). The gold particles will appear as electron-dense dots, indicating the location of anandamide.

V. Visualizations of Pathways and Workflows

A. Signaling Pathways

Anandamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activation TRPV1 TRPV1 AEA_ext->TRPV1 Activation Transporter Transporter AEA_ext->Transporter Uptake PLC PLC CB1->PLC G-protein coupling AEA_in AEA_in Transporter->AEA_in FABP FABP AEA_in->FABP Binding & Transport ER_Stress ER_Stress AEA_in->ER_Stress FAAH_ER FAAH_ER FABP->FAAH_ER FAAH_Mito FAAH_Mito FABP->FAAH_Mito Degradation_ER Degradation_ER FAAH_ER->Degradation_ER Hydrolysis Degradation_Mito Degradation_Mito FAAH_Mito->Degradation_Mito Hydrolysis Ca_release Ca_release PLC->Ca_release

B. Experimental Workflow

Experimental_Workflow cluster_fractionation Subcellular Fractionation cluster_analysis Analysis start Cells/Tissue homogenization Homogenization cent1 Low-Speed Centrifugation (Nuclei Pellet) extraction Lipid Extraction cent1->extraction Nuclear Fraction cent2 Medium-Speed Centrifugation (Mitochondria Pellet) cent2->extraction Mitochondrial Fraction cent3 High-Speed Centrifugation (Microsome Pellet) cent3->extraction Microsomal Fraction supernatant1 Post-Nuclear Supernatant supernatant2 Post-Mitochondrial Supernatant cytosol Cytosol Fraction cytosol->extraction lcms LC-MS/MS Quantification data Quantitative Data (pmol/mg protein)

Conclusion

The intracellular localization of anandamide is a complex and dynamic process that is critical to its function as a signaling molecule. While direct quantitative measurements of its concentration in various organelles remain a significant challenge, a combination of techniques, including subcellular fractionation with LC-MS/MS and the localization of its metabolic enzymes, has provided a clearer picture of its intracellular hotspots. The endoplasmic reticulum and mitochondria are key sites of degradation, while lipid droplets serve as storage depots. Furthermore, anandamide's interaction with intracellular receptors in endosomes and lysosomes highlights the spatial complexity of its signaling. Future research employing advanced techniques like high-resolution mass spectrometry imaging will be crucial to further refine our understanding of the precise subcellular distribution of this important endocannabinoid.

References

The Hydrolysis of N-Arachidonoyl Ethanolamine (Anandamide): A Technical Guide to the Release of Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl ethanolamine (B43304), an endocannabinoid commonly known as anandamide (B1667382) (AEA), is a bioactive lipid that plays a crucial role in a multitude of physiological processes, including pain, inflammation, and neurotransmission. The biological activity of anandamide is tightly regulated by its enzymatic hydrolysis, a catabolic process that terminates its signaling and releases two key molecules: arachidonic acid and ethanolamine.[1] Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a precursor to a wide array of inflammatory and anti-inflammatory mediators, making the hydrolysis of anandamide a critical control point in cellular signaling.[2][3] This technical guide provides an in-depth overview of the enzymatic hydrolysis of anandamide, focusing on the key enzymes, their kinetics, experimental protocols for their study, and the associated signaling pathways. While the term "Arachidyl arachidonate" was used in the query, the scientific literature predominantly refers to this compound as N-arachidonoyl ethanolamine or anandamide.

Enzymatic Hydrolysis of Anandamide

The cleavage of the amide bond in anandamide is primarily catalyzed by two distinct enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2][4]

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein belonging to the serine hydrolase superfamily.[3][5] It is considered the primary enzyme responsible for the degradation of anandamide in the central nervous system and peripheral tissues.[3] FAAH exhibits a pH optimum in the alkaline range (around pH 8.5-9.0) and is localized to the endoplasmic reticulum.[6] The hydrolysis of anandamide by FAAH yields arachidonic acid and ethanolamine, thereby terminating its cannabimimetic signaling.[1][7]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

NAAA is a lysosomal enzyme and a member of the N-terminal nucleophile (Ntn) hydrolase family.[8] Unlike FAAH, NAAA operates optimally in an acidic environment (pH 4.5-5.0).[9] While FAAH shows a preference for polyunsaturated fatty acid amides like anandamide, NAAA displays a marked preference for saturated and monounsaturated N-acylethanolamines, such as palmitoylethanolamide (B50096) (PEA).[9][10] However, NAAA can also hydrolyze anandamide, particularly within the acidic environment of the lysosome.

Data Presentation: Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data for FAAH and NAAA, providing a comparative overview of their catalytic efficiencies and inhibitor potencies.

Table 1: Michaelis-Menten Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism/SystemCitation
FAAHAnandamide3.42.2Rat Brain Membranes[6]
FAAH-like Anandamide Transporter (FLAT)Anandamide25.3 ± 14.20.29 ± 0.13Transfected HeLa Cells[11]
NAAAPalmitoylethanolamide (PEA)174 ± 425.5 ± 0.3Recombinant Human NAAA[12]
NAAAPalmitoyl-7-amino-4-methylcoumarin (PAMCA)17.92 ± 3.54Not ReportedRecombinant Human NAAA[13]

Table 2: Inhibitor Potency (IC50 and Ki Values)

EnzymeInhibitorIC50KiCitation
FAAHArachidonyl trifluoromethyl ketone~7.5 µM650 nM[7]
FAAHLY-218324012 nMNot Reported[14]
FAAHPF-75019 nMNot Reported[15]
NAAACompound 16 (1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine)2.12 ± 0.41 µM5.65 µM[12]
NAAAF96140.3 nMNot Reported[13]
NAAAAM905336.4 nMNot Reported[13]
NAAAAtractylodin2.81 ± 0.51 µMNot Reported[13]

Experimental Protocols

Detailed methodologies are essential for the accurate measurement of FAAH and NAAA activity. Below are representative protocols for radiometric and fluorometric assays.

Protocol 1: Radiometric Assay for FAAH/NAAA Activity

This protocol is a classic and highly sensitive method for measuring the hydrolysis of radiolabeled anandamide.

1. Materials:

  • [3H]-Anandamide or [14C]-Anandamide (radiolabeled on the ethanolamine moiety)

  • Enzyme source: Cell or tissue homogenates, microsomal fractions, or purified enzyme

  • Assay Buffer:

    • For FAAH: 50 mM Tris-HCl, pH 8.5-9.0, 1 mM EDTA

    • For NAAA: 100 mM Sodium Citrate/Phosphate buffer, pH 4.5, 3 mM DTT, 0.1% Triton X-100[10]

  • Stop Solution: Chloroform/Methanol (1:1 or 2:1, v/v)

  • Scintillation cocktail and liquid scintillation counter

2. Enzyme Preparation:

  • Homogenize tissues or cells in ice-cold assay buffer.

  • For membrane-bound FAAH, prepare microsomal fractions by differential centrifugation.

  • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

  • In a microcentrifuge tube, add the enzyme preparation (e.g., 10-50 µg of protein).

  • Add assay buffer to a final volume of 100 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [3H]-Anandamide to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 500 µL of ice-cold stop solution.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • The radiolabeled ethanolamine product will partition into the aqueous phase.

  • Transfer a known volume of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

  • Express enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Protocol 2: Fluorometric Assay for FAAH/NAAA Activity

This high-throughput method utilizes a fluorogenic substrate that releases a fluorescent product upon hydrolysis.

1. Materials:

  • Fluorogenic substrate: e.g., Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) for FAAH or Palmitoyl-7-amino-4-methylcoumarin amide (PAMCA) for NAAA.[13][16]

  • Enzyme source (as in Protocol 1).

  • Assay Buffer (as in Protocol 1).

  • Fluorescence microplate reader.

  • Standard: 7-amino-4-methylcoumarin (B1665955) (AMC) for generating a standard curve.

2. Assay Procedure:

  • In a 96-well black microplate, add the enzyme preparation.

  • Add assay buffer to a final volume of 50 µL.

  • Add the test compounds (inhibitors) or vehicle.

  • Pre-incubate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM final concentration).

  • Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[17]

3. Data Analysis:

  • Generate a standard curve using known concentrations of AMC.

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

  • Convert the rate of fluorescence increase to the rate of product formation using the standard curve.

  • Express enzyme activity as pmol or nmol of AMC formed per minute per mg of protein.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Hydrolysis_and_Signaling cluster_hydrolysis Anandamide Hydrolysis cluster_signaling Arachidonic Acid Signaling Cascade Anandamide N-Arachidonoyl Ethanolamine (Anandamide) FAAH FAAH Anandamide->FAAH pH ~8.5-9.0 NAAA NAAA Anandamide->NAAA pH ~4.5-5.0 Arachidonic_Acid Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 Epoxygenases Arachidonic_Acid->CYP450 Ethanolamine Ethanolamine FAAH->Arachidonic_Acid FAAH->Ethanolamine NAAA->Arachidonic_Acid NAAA->Ethanolamine Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Inflammation_Pain Inflammation, Pain Prostaglandins->Inflammation_Pain Inflammation_Allergy Inflammation, Allergy Leukotrienes->Inflammation_Allergy Vasodilation_Anti_inflammation Vasodilation, Anti-inflammation EETs->Vasodilation_Anti_inflammation

Caption: Enzymatic hydrolysis of anandamide and downstream arachidonic acid signaling pathways.

Experimental_Workflow cluster_radiometric Radiometric Assay Workflow cluster_fluorometric Fluorometric Assay Workflow Enzyme_Prep_R Enzyme Preparation (Homogenate/Microsomes) Incubation_R Incubation with [3H]-Anandamide at 37°C Enzyme_Prep_R->Incubation_R Termination_R Reaction Termination (Chloroform/Methanol) Incubation_R->Termination_R Phase_Separation_R Phase Separation Termination_R->Phase_Separation_R Aqueous_Phase_R Aqueous Phase Collection ([3H]-Ethanolamine) Phase_Separation_R->Aqueous_Phase_R Scintillation_R Liquid Scintillation Counting Aqueous_Phase_R->Scintillation_R Data_Analysis_R Data Analysis (pmol/min/mg) Scintillation_R->Data_Analysis_R Enzyme_Prep_F Enzyme Preparation in 96-well plate Incubation_F Addition of Fluorogenic Substrate (e.g., AAMCA) Enzyme_Prep_F->Incubation_F Kinetic_Reading_F Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Incubation_F->Kinetic_Reading_F Data_Analysis_F Data Analysis (Rate vs. Concentration) Kinetic_Reading_F->Data_Analysis_F Standard_Curve_F AMC Standard Curve Standard_Curve_F->Data_Analysis_F

Caption: Comparative workflow for radiometric and fluorometric assays of anandamide hydrolysis.

Conclusion

The hydrolysis of anandamide by FAAH and NAAA is a pivotal process in the regulation of endocannabinoid signaling and the production of bioactive arachidonic acid-derived lipid mediators. Understanding the distinct characteristics and kinetics of these enzymes is crucial for the development of selective inhibitors that can modulate these pathways for therapeutic benefit. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in pharmacology, biochemistry, and drug discovery to investigate this important enzymatic reaction and its role in health and disease.

References

The Elusive Presence of Arachidyl Arachidonate in Natural Waxes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of arachidyl arachidonate (B1239269), a specific wax ester, within the complex matrices of plant and animal waxes. While the presence of a diverse array of wax esters is well-documented in nature, serving critical protective and structural roles, the specific identification and quantification of arachidyl arachidonate remain notably absent in routine compositional analyses of common waxes. This guide provides a comprehensive overview of the known composition of major plant and animal waxes, detailed experimental protocols for the targeted analysis of wax esters, and an exploration of the potential biological significance of this compound's constituent molecules.

Composition of Key Plant and Animal Waxes

Waxes are complex mixtures of lipids, primarily composed of long-chain fatty acids esterified to long-chain alcohols.[1] Their composition varies significantly depending on the source organism and environmental factors. While detailed analyses of common waxes like carnauba wax, beeswax, and jojoba oil have been conducted, this compound (the ester of arachidic acid and arachidonic alcohol) is not reported as a significant constituent.

Below is a summary of the typical chemical composition of these prominent natural waxes.

Wax SourceMajor ComponentsReported Fatty Acids (Examples)Reported Fatty Alcohols (Examples)Reference
Carnauba Wax Aliphatic esters (40 wt%), diesters of 4-hydroxycinnamic acid (21.0 wt%), ω-hydroxycarboxylic acids (13.0 wt%), and fatty alcohols (12 wt%).[2]C26-C30 range acids are predominant.[2]C26-C30 range alcohols are predominant.[2][2]
Beeswax Linear wax monoesters and hydroxymonoesters (35-45%), complex esters (15-27%), hydrocarbons (15%), free fatty acids (12-14%), and free fatty alcohols (1%).[3]Palmitic acid, 15-hydroxypalmitic acid, oleic acid.[3] "Arachidic acid mellonate" has been mentioned, which is an ester of arachidic acid.[4]C24-C34 range alcohols.[3][3][4]
Jojoba Oil A liquid wax composed almost entirely of wax esters (>98%).[5]Gadoleic acid (C20:1), erucic acid (C22:1), oleic acid (C18:1).[6]Eicosenol, docosenol, hexacosenol.[5][6]

Experimental Protocols for the Analysis of this compound

The absence of this compound in published compositional data does not definitively preclude its existence in trace amounts. To investigate its potential presence, a targeted and highly sensitive analytical approach is required. The following protocols outline a comprehensive workflow for the extraction, separation, and quantification of wax esters from biological samples, which can be adapted for the specific detection of this compound.

Extraction and Isolation of Wax Esters

A multi-step process is necessary to isolate the wax ester fraction from the complex lipid matrix of plant or animal tissues.

Workflow for Wax Ester Extraction and Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis start Homogenized Sample (Plant or Animal Tissue) extraction Solvent Extraction (e.g., Hexane:Isopropanol) start->extraction filtration Filtration/Centrifugation extraction->filtration tle Total Lipid Extract (TLE) filtration->tle spe Solid Phase Extraction (SPE) (Silica Gel Column) tle->spe elution Elution with Solvents of Increasing Polarity spe->elution we_fraction Wax Ester Fraction elution->we_fraction gcms GC-MS Analysis we_fraction->gcms lcms LC-MS/MS Analysis we_fraction->lcms

Caption: Workflow for the extraction and analysis of wax esters.

Detailed Protocol for Solid Phase Extraction (SPE):

  • Sample Preparation: Dissolve the total lipid extract in a minimal amount of a non-polar solvent like n-hexane.

  • Column Conditioning: Condition a silica (B1680970) gel SPE column with n-hexane.

  • Sample Loading: Load the dissolved sample onto the SPE column.

  • Elution of Non-polar Lipids: Elute hydrocarbons and other non-polar compounds with n-hexane.

  • Elution of Wax Esters: Elute the wax ester fraction with a slightly more polar solvent mixture, such as n-hexane:diethyl ether (99:1, v/v).[7]

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried wax ester fraction in a suitable solvent for chromatographic analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature GC-MS is a powerful technique for the analysis of intact wax esters.

GC-MS Protocol for Intact Wax Esters:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A high-temperature, low-bleed capillary column (e.g., DB-1HT) is essential.[8]

  • Injector Temperature: 390°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: Increase to 240°C at 15°C/min.

    • Ramp 2: Increase to 390°C at 8°C/min.

    • Hold at 390°C for 6 minutes.[8]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-920.[8]

  • Quantification: For quantitative analysis, an internal standard (a wax ester not expected to be in the sample) should be added to the sample prior to injection. A calibration curve is generated using a synthesized or commercially available this compound standard.

Saponification followed by GC-MS for Component Analysis

To confirm the identity of the fatty acid and fatty alcohol components of a suspected this compound peak, saponification (alkaline hydrolysis) can be performed.

Saponification Protocol:

  • Hydrolysis: The isolated wax ester fraction is hydrolyzed by heating with an alcoholic solution of potassium hydroxide (B78521) (KOH).[9]

  • Extraction of Fatty Alcohols: After hydrolysis, the mixture is partitioned between an organic solvent (e.g., hexane) and water. The fatty alcohols will be in the organic phase.

  • Acidification and Extraction of Fatty Acids: The aqueous phase is acidified (e.g., with HCl) to protonate the fatty acid salts, which are then extracted with an organic solvent.[9]

  • Derivatization: The fatty acids are typically derivatized to their methyl esters (FAMEs) using a reagent like BF3-methanol for better GC analysis. The fatty alcohols can be analyzed directly or after derivatization (e.g., silylation).

  • GC-MS Analysis: The FAMEs and fatty alcohols are then analyzed by GC-MS to identify arachidonic acid and arachidyl alcohol, respectively.

Potential Biological Significance and Signaling Pathways

While direct evidence for the biological activity of this compound is lacking, the functions of its constituent molecules, arachidic acid and particularly arachidonic acid, are well-established.

Arachidic Acid (Eicosanoic Acid): A saturated C20 fatty acid, arachidic acid is a minor component of some fats and oils. Its biological role is primarily structural, as a component of more complex lipids.

Arachidonic Acid: This polyunsaturated omega-6 fatty acid is a crucial component of cell membranes and a precursor to a vast array of signaling molecules called eicosanoids.[10] The release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 initiates a cascade of enzymatic reactions leading to the production of prostaglandins, thromboxanes, and leukotrienes. These molecules are potent mediators of inflammation, immune responses, and vascular tone.[1]

// Nodes Membrane [label="Membrane Phospholipids", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX [label="Cyclooxygenase (COX)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="Lipoxygenase (LOX)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; CYP450 [label="Cytochrome P450", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PGs [label="Prostaglandins", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; TXs [label="Thromboxanes", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTs [label="Leukotrienes", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; EETs [label="Epoxyeicosatrienoic acids (EETs)", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Membrane -> AA [label="Hydrolysis", arrowhead=vee]; PLA2 -> Membrane [style=invis]; // for positioning AA -> COX [arrowhead=vee]; AA -> LOX [arrowhead=vee]; AA -> CYP450 [arrowhead=vee]; COX -> PGs [label="Synthesis", arrowhead=vee]; COX -> TXs [label="Synthesis", arrowhead=vee]; LOX -> LTs [label="Synthesis", arrowhead=vee]; CYP450 -> EETs [label="Synthesis", arrowhead=vee];

// Invisible edges for layout control {rank=same; COX; LOX; CYP450} {rank=same; PGs; TXs; LTs; EETs} }

References

Methodological & Application

Synthesis of Arachidyl Arachidonate for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl arachidonate (B1239269), a wax ester composed of the 20-carbon saturated fatty alcohol arachidyl alcohol and the 20-carbon polyunsaturated fatty acid arachidonic acid, is a molecule of significant interest for research in lipidomics, cell signaling, and drug development. Its unique structure, combining a stable saturated chain with a biologically active polyunsaturated chain, makes it a valuable tool for studying lipid metabolism, membrane dynamics, and the physiological roles of arachidonic acid and its derivatives. This document provides detailed application notes on the relevance of arachidyl arachidonate and comprehensive protocols for its synthesis and purification for research purposes.

Application Notes

Arachidonic acid (AA) is a key omega-6 polyunsaturated fatty acid that serves as a precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids.[1][2] These signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, are involved in numerous physiological and pathological processes such as inflammation, immunity, and neurotransmission.[1][3] The esterification of arachidonic acid to a long-chain alcohol like arachidyl alcohol results in the formation of this compound, a wax ester. Long-chain fatty acid esters are integral components of biological membranes, where they can influence fluidity, and are involved in cellular signaling.[4]

The synthesis of this compound for research purposes allows for its use in a variety of applications:

  • Studying Enzyme Kinetics and Specificity: this compound can serve as a specific substrate for lipases and other esterases, enabling the characterization of their activity and substrate preferences.

  • Investigating Lipid Metabolism: As a stable, long-chain ester, it can be used to trace the metabolic fate of arachidonic acid within cells and tissues, providing insights into its storage and mobilization.

  • Modulating Cell Membranes: Incorporation of this compound into artificial or cellular membranes can be used to study the effects of specific lipid species on membrane properties and the function of membrane-bound proteins.

  • Drug Development: The arachidonic acid metabolic pathway is a major target for drug development.[1] Synthetic this compound can be used in screening assays to identify novel inhibitors or modulators of enzymes involved in eicosanoid production.

  • Biophysical Studies: The physicochemical properties of this wax ester can be studied to understand how lipids with both saturated and polyunsaturated moieties behave in biological systems.

Experimental Protocols

I. Enzymatic Synthesis of this compound

The enzymatic synthesis of wax esters is preferred for polyunsaturated fatty acids like arachidonic acid as it proceeds under mild conditions, thus minimizing the risk of oxidation and isomerization of the double bonds.[5] Immobilized lipases are effective catalysts for this esterification reaction.[5][6]

Materials:

  • Arachidonic acid (≥98% purity)

  • Arachidyl alcohol (≥98% purity)

  • Immobilized Lipase (B570770) (e.g., Novozym® 435 from Candida antarctica or Lipozyme® RMIM from Rhizomucor miehei)[5]

  • n-Hexane (anhydrous)

  • Molecular sieves (3Å)

  • Inert gas (Argon or Nitrogen)

  • Glass reaction vessel with a magnetic stirrer and temperature control

  • Rotary evaporator

Protocol:

  • Preparation: Dry the n-hexane over molecular sieves overnight to remove any residual water. All glassware should be thoroughly dried in an oven.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve arachidonic acid (1 equivalent) and arachidyl alcohol (1.2 equivalents) in anhydrous n-hexane. A slight excess of the alcohol is used to drive the reaction towards completion.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to create an oxygen-free environment.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme can be optimized, but a starting point of 10-20% by weight of the total substrates is recommended.[5]

  • Reaction: Stir the mixture at a constant temperature, typically between 50-65°C.[5] The optimal temperature will depend on the specific lipase used.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Completion: The reaction is typically complete within 24-48 hours, as indicated by the consumption of the limiting reactant (arachidonic acid).

  • Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent and reused.

  • Solvent Removal: Remove the n-hexane from the filtrate using a rotary evaporator to obtain the crude this compound.

II. Purification of this compound

The crude product will contain unreacted starting materials and potentially some by-products. Purification is essential to obtain a high-purity product for research applications. Silica (B1680970) gel column chromatography is an effective method for this purpose.

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Potassium permanganate (B83412) stain or iodine chamber for TLC visualization

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate. A typical gradient could be from 100% hexane to 95:5 (v/v) hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. Wax esters are less polar than fatty acids and alcohols.

  • Product Identification: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 98:2 hexane:ethyl acetate). Visualize the spots using a suitable stain. The spot corresponding to this compound will have a higher Rf value than the starting materials.

  • Pooling and Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield purified this compound.

III. Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 or C30 column can be used to assess the purity of the final product.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified wax ester can be analyzed by GC-MS to confirm its molecular weight and fragmentation pattern.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the ester.

Data Presentation

Table 1: Typical Reaction Parameters for Enzymatic Synthesis of Wax Esters.

ParameterValue/RangeReference
Enzyme Immobilized Candida antarctica lipase (Novozym® 435)[5]
Substrates Fatty Acid and Fatty Alcohol[5]
Molar Ratio (Acid:Alcohol) 1:1 to 1:3[9]
Solvent n-Hexane or Heptane[5][6]
Temperature 45 - 65 °C[5]
Enzyme Loading 10 - 50% (w/w of substrates)[5]
Reaction Time 1 - 48 hours[5]

Table 2: Expected Yields for Lipase-Catalyzed Wax Ester Synthesis.

SubstratesEnzymeYieldReference
Cetyl Alcohol and Octanoic AcidNovozym® 435>98%[5]
Cetyl Alcohol and Octanoic AcidLipozyme® RMIM94%[5]
Rapeseed Fatty Acid Methyl Esters and 1-HexadecanolLipozyme>90%[10]
Palm/Soybean Fatty Acids and Cetyl/Oleyl AlcoholsCrude Fungal Lipase~80%[11]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants Arachidonic Acid & Arachidyl Alcohol Dissolution Dissolve in Anhydrous Hexane Reactants->Dissolution Inert_Atmosphere Purge with Inert Gas Dissolution->Inert_Atmosphere Enzyme_Addition Add Immobilized Lipase Inert_Atmosphere->Enzyme_Addition Reaction Stir at 50-65°C (24-48h) Enzyme_Addition->Reaction Enzyme_Removal Filter to Remove Lipase Reaction->Enzyme_Removal Solvent_Removal Evaporate Hexane Enzyme_Removal->Solvent_Removal Crude_Product Crude Arachidyl Arachidonate Solvent_Removal->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elute with Hexane/Ethyl Acetate Gradient Column_Chromatography->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Final_Solvent_Removal Evaporate Solvent Pooling->Final_Solvent_Removal Pure_Product Pure Arachidyl Arachidonate Final_Solvent_Removal->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Membrane Membrane Phospholipids (containing Arachidonic Acid) PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX-1, COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Inflammation Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins->Inflammation Immune_Response Immune Response, Allergy Leukotrienes->Immune_Response Vascular_Tone Vascular Tone, Cell Growth EETs_HETEs->Vascular_Tone

Caption: Simplified signaling pathway of arachidonic acid metabolism.

References

Application Notes and Protocols for the Analysis of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards, methodologies, and relevant biological pathways related to Arachidyl arachidonate (B1239269).

Physicochemical Properties and Handling of Arachidyl Arachidonate

This compound (CAS 2692623-69-9) is a wax ester composed of arachidic acid, a 20-carbon saturated fatty acid, and arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid.[1][2][3] Understanding its physicochemical properties is crucial for its accurate analysis.

Table 1: Physicochemical Properties of this compound and its Constituents

PropertyThis compoundArachidonic AcidArachidic Acid
Synonyms Eicosyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid, AA, FA 20:4Eicosanoic acid
Molecular Formula C40H72O2C20H32O2C20H40O2
Molecular Weight 585.0 g/mol 304.5 g/mol 312.5 g/mol
Physical State LiquidLiquidWhite crystalline solid
Melting Point Not specified-49 °C75.5 °C
Boiling Point Not specified169-171 °C at 0.15 mmHg328 °C
Density Not specified0.922 g/mL at 25 °C0.824 g/cm³
Solubility Soluble in organic solvents like ethanol (B145695), chloroform (B151607), and methanol (B129727).Soluble in ethanol (100 mg/ml), DMSO (100 mg/ml), dimethylformamide (100 mg/ml), chloroform (50 mg/ml), and methanol (50 mg/ml). Sparingly soluble in aqueous buffers.[4]Soluble in chloroform and ether. Slightly soluble in ethanol. Insoluble in water.
Purity (Typical) >99%≥95% to ≥99% depending on the grade.[4][5]>99%
Storage Freezer (-20°C).[1] Supplied as a neat liquid.[1]Store at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4][5] Solutions in organic solvents are stable for up to 6 months at -20°C.[4] Aqueous solutions should be used within 12 hours.[4]Room temperature.

Analytical Methodologies

The analysis of this compound can be approached using techniques established for other lipids, particularly wax esters and fatty acids. The primary methods include chromatography for separation and mass spectrometry or nuclear magnetic resonance for identification and quantification.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for separating lipids like this compound.

2.1.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the separation of this compound. A C18 or C8 column can be used with a gradient elution.

Table 2: Example HPLC Parameters for Lipid Analysis

ParameterValue
Column C18 or C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a lower percentage of mobile phase B, and gradually increase to elute the nonpolar analyte. A typical gradient could be from 50% B to 100% B over 20 minutes.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40 °C
Detector Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD)

2.1.2. Gas Chromatography (GC)

For GC analysis, this compound would first need to be transesterified to produce the fatty acid methyl esters (FAMEs) of arachidic acid and arachidonic acid.

Table 3: Example GC Parameters for FAME Analysis

ParameterValue
Column Capillary column (e.g., 30 m x 0.25 mm ID, SP2330 phase)
Injector Temperature 225 °C
Detector Temperature 250 °C
Oven Temperature Program 192 °C to 220 °C at 4 °C/min
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)
Mass Spectrometry (MS) Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.[6][7]

Table 4: Example LC-MS/MS Parameters for Lipid Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), negative or positive ion mode.
Scan Type Selected Reaction Monitoring (SRM) for quantification.
Precursor Ion (for this compound) [M+H]+ or [M+Na]+ in positive mode; [M-H]- or [M+HCOO]- in negative mode.
Product Ions Fragmentation will likely yield ions corresponding to the loss of the arachidic acid or arachidonic acid chains.
Internal Standards Deuterated analogs of this compound or a structurally similar wax ester should be used for accurate quantification.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural elucidation of this compound.[10]

Table 5: Expected 1H-NMR Chemical Shift Regions for this compound

ProtonsChemical Shift (ppm)
Olefinic protons (-CH=CH-) 5.30 - 6.40
Ester methylene (B1212753) protons (-O-CH2-) ~4.1
Allylic protons (=CH-CH2-) 2.60 - 3.05
α-CH2 protons (-CH2-COO-) 2.30 - 2.50
Aliphatic protons (-(CH2)n-) 1.20 - 1.60
Terminal methyl protons (-CH3) 0.86 - 0.98

Experimental Protocols

Protocol for Sample Preparation from Biological Matrices
  • Lipid Extraction:

    • Homogenize the tissue or cell sample.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or hexane (B92381):isopropanol.

    • Add an internal standard to the sample prior to extraction for accurate quantification.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) (Optional Cleanup):

    • Reconstitute the dried lipid extract in a small volume of a nonpolar solvent.

    • Use a silica (B1680970) or C18 SPE cartridge to remove interfering substances.

    • Elute the lipid fraction with an appropriate solvent.

    • Dry the eluted fraction under nitrogen.

  • Reconstitution:

    • Reconstitute the final dried extract in the initial mobile phase for HPLC analysis or in a suitable solvent for GC derivatization.

Protocol for GC Analysis (via Transesterification)
  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 80°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1.5 mL of water and 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

    • Dry the pooled hexane extracts under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the FAMEs in a suitable volume of hexane.

    • Inject an aliquot into the GC-MS system using the parameters outlined in Table 3.

    • Identify the methyl arachidate (B1238690) and methyl arachidonate peaks based on their retention times and mass spectra compared to analytical standards.

Signaling Pathways and Workflows

Arachidonic Acid Cascade

This compound is a storage form of arachidonic acid. Upon enzymatic cleavage, the released arachidonic acid can enter the eicosanoid signaling pathway, which is critical in inflammation and other physiological processes.[3][4][11]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids (B1166683) (containing Arachidonate) PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli (e.g., inflammation) Arachidonate Arachidonic Acid PLA2->Arachidonate COX Cyclooxygenases (COX-1, COX-2) Arachidonate->COX LOX Lipoxygenases (LOX) Arachidonate->LOX CYP450 Cytochrome P450 (CYP450) Arachidonate->CYP450 Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX->Leukotrienes EETs Epoxyeicosatrienoic acids (EETs) Hydroxyeicosatetraenoic acids (HETEs) CYP450->EETs

Caption: The Arachidonic Acid Cascade.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Cleanup Sample Cleanup (Optional) (Solid-Phase Extraction) Extraction->Cleanup Analysis Analytical Technique Cleanup->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS GCMS GC-MS Analysis (after derivatization) Analysis->GCMS Data Data Acquisition and Processing LCMS->Data GCMS->Data Quant Quantification (using internal standards) Data->Quant Results Results Interpretation Quant->Results

Caption: General workflow for this compound analysis.

References

Application Notes and Protocols for the HPLC Separation of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269) is a wax ester composed of arachidic acid (a C20:0 saturated fatty acid) and arachidonic acid (a C20:4 unsaturated fatty acid). As a member of the wax ester class of lipids, it plays biological roles in energy storage and as a hydrophobic barrier.[1][2] The analysis of specific wax esters like Arachidyl arachidonate is crucial for understanding lipid metabolism, developing new therapeutic agents, and for quality control in various industries. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these high-molecular-weight, thermally labile compounds.[2]

This document provides detailed application notes and protocols for the separation of this compound using reverse-phase HPLC. The primary recommended method is based on a C30 column with a methanol (B129727) and chloroform (B151607) gradient, which has been shown to be effective for the separation of wax esters up to C60.[3][4]

Chemical and Physical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular Formula C40H72O2[5]
Molecular Weight 585 g/mol [5]
CAS Number 2692623-69-9[5]
Physical State Liquid[5]
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.[1][6]
Lipid Number WE (20:0/20:4(5Z,8Z,11Z,14Z))[5]

Recommended HPLC Methodology

This protocol is adapted from established methods for the analysis of complex wax ester mixtures.[3][4][7]

Instrumentation and Columns
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Column: C30 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C30 stationary phase provides excellent selectivity for hydrophobic, long-chain molecules like wax esters.[3][8]

  • Detectors:

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like wax esters that lack a strong UV chromophore.[3][4]

    • Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): Provides mass information for peak identification and confirmation.[3][4]

Reagents and Sample Preparation
  • Solvents: HPLC grade methanol and chloroform.

  • Standard Preparation:

    • Obtain a pure standard of this compound.

    • Prepare a stock solution of 1 mg/mL in chloroform.

    • Perform serial dilutions with the initial mobile phase composition to create calibration standards.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

    • The final concentration should be adjusted to fall within the calibration range.

Chromatographic Conditions
ParameterRecommended Setting
Column Temperature 40 °C
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Mobile Phase A Methanol
Mobile Phase B Chloroform
Gradient Program See Table 2
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM (Standard Liters per Minute) - Note: These are starting points and should be optimized for your specific instrument.
APCI-MS Settings Positive ion mode, scan range m/z 300-1000. - Note: Instrument-specific optimization is required.
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A (Methanol)% Mobile Phase B (Chloroform)
0.0955
5.0955
25.05050
40.0595
50.0595
51.0955
60.0955

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Pure Standard DissolveStandard Dissolve in Chloroform (1 mg/mL) Standard->DissolveStandard Dilute Create Calibration Curve Dilutions DissolveStandard->Dilute Inject Inject onto C30 Column Dilute->Inject Sample Obtain Sample DissolveSample Dissolve in Chloroform/Methanol Sample->DissolveSample Filter Filter (0.45 µm PTFE) DissolveSample->Filter Filter->Inject Separate Gradient Elution (Methanol/Chloroform) Inject->Separate Detect Detection (ELSD/APCI-MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify G FattyAcid Long-Chain Fatty Acid WaxEster Wax Ester (e.g., this compound) FattyAcid->WaxEster Esterification FattyAlcohol Long-Chain Fatty Alcohol FattyAlcohol->WaxEster Esterification Energy Energy Storage WaxEster->Energy Protection Hydrophobic Protection (e.g., Water Repellency) WaxEster->Protection G AA_source This compound (in lipid stores) PLA2 Hydrolysis AA_source->PLA2 AA Arachidonic Acid (Free) PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX, 12-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Immunity Immune Response Leukotrienes->Immunity Vasodilation Vasodilation Platelet Aggregation EETs->Vasodilation

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269) is a wax ester composed of arachidonic acid, a polyunsaturated omega-6 fatty acid, and arachidyl alcohol, a 20-carbon saturated fatty alcohol. As a storage form of arachidonic acid, its analysis is crucial for understanding lipid metabolism and the signaling cascades involving arachidonic acid-derived eicosanoids. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of arachidyl arachidonate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Presentation

The following tables summarize the key mass spectrometric parameters for the analysis of this compound. The predicted values are based on the analysis of similar wax esters.[1][2][3]

Table 1: Mass Spectrometric Properties of this compound

CompoundChemical FormulaExact MassPredicted Adduct [M+NH₄]⁺
This compoundC₄₀H₇₂O₂584.5532602.5791

Table 2: Predicted MS/MS Fragmentation of this compound ([M+NH₄]⁺)

Precursor Ion (m/z)Product IonProduct Ion (m/z)Description
602.58[RCOOH₂]⁺305.2475Protonated Arachidonic Acid
602.58[RCO]⁺287.2369Arachidonoyl Acylium Ion
602.58[RCO - H₂O]⁺269.2264Dehydrated Arachidonoyl Acylium Ion
602.58[R']⁺281.2890Arachidyl Cation (from alcohol moiety)

R represents the arachidonoyl group, and R' represents the arachidyl group.

II. Experimental Protocols

A. Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a general guideline for the extraction of neutral lipids like wax esters from plasma or tissue samples.

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline). For plasma samples, use directly.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled wax ester standard) to the homogenate or plasma.

  • Liquid-Liquid Extraction (Folch Method):

    • To 1 part of the sample, add 20 parts of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with 0.2 parts of a 0.9% NaCl solution.

    • Centrifuge again and collect the lower organic phase.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating nonpolar lipids.

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the highly nonpolar wax ester. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transition for this compound: 602.58 -> 305.25 (and other product ions from Table 2 for confirmation).

  • MS Parameters (typical starting points):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Energy: Optimize for the specific instrument and transition (typically 15-30 eV for wax esters).[1]

III. Mandatory Visualizations

A. Signaling Pathway

This compound is a storage form of arachidonic acid. Upon enzymatic hydrolysis, arachidonic acid is released and can enter the well-characterized eicosanoid signaling pathways.

G AA_storage This compound (Lipid Droplet) FAAH Esterase (e.g., FAAH-like) AA_storage->FAAH AA Arachidonic Acid (Free) FAAH->AA Hydrolysis COX COX-1/2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs EETs & HETEs CYP450->EETs

This compound as a source of arachidonic acid for eicosanoid synthesis.
B. Experimental Workflow

The following diagram illustrates the workflow for the LC-MS/MS analysis of this compound from a biological sample.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Drydown Drydown under N₂ Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC HPLC/UHPLC (C18 Column) Reconstitution->LC MS Tandem MS (Positive ESI) LC->MS Elution Data Data Acquisition (MRM) MS->Data Quant Quantification (vs. Internal Standard) Data->Quant

Workflow for LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arachidyl arachidonate (B1239269) is a wax ester, a class of lipids that serve as energy stores and hydrophobic barriers in various organisms. It is formed by the esterification of arachidic acid (a 20-carbon saturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid with four double bonds). The precise determination of its chemical structure is crucial for understanding its physicochemical properties and biological roles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of lipids like arachidyl arachidonate, providing detailed information about the carbon skeleton and the position and configuration of functional groups.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy, including two-dimensional techniques, for the structural characterization of this compound. Detailed protocols for sample preparation and data acquisition are included.

Part 1: Structural Elucidation by NMR Spectroscopy

The structure of this compound can be confirmed by a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The ¹H NMR spectrum provides information on the different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.[1][3] 2D NMR is then used to establish connectivity between atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the saturated fatty acyl chain (arachidyl) and the polyunsaturated fatty acyl chain (arachidonate), as well as the ester linkage. Key proton signals can be grouped into distinct regions.[1]

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

Chemical Shift (δ ppm)MultiplicityAssignment (Arachidyl Chain)Assignment (Arachidonate Chain)
~5.34m--CH=CH- (Olefinic protons)
~4.05t-O-CH₂- (Ester methylene)-
~2.77t-=CH-CH₂-CH= (Bis-allylic protons)
~2.30t--CH₂-COOH (α-carbonyl protons)
~2.05m--CH₂-CH= (Allylic protons)
~1.62m-CH₂-CH₂-O- (β-ester protons)-CH₂-CH₂-COOH (β-carbonyl protons)
~1.25s (br)-(CH₂)n- (Bulk methylene)-(CH₂)n- (Bulk methylene)
~0.88t-CH₃ (Terminal methyl)-CH₃ (Terminal methyl)
Note: Chemical shifts are predictive and based on data for arachidonic acid and general values for long-chain esters. Actual values may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with a wider chemical shift range that allows for the resolution of individual carbon signals.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Chemical Shift (δ ppm)Assignment (Arachidyl Chain)Assignment (Arachidonate Chain)
~173.5-C=O (Ester carbonyl)
~127-132--CH=CH- (Olefinic carbons)
~64.5-O-CH₂- (Ester methylene)-
~34.2--CH₂-COOH (α-carbonyl carbon)
~31.9-CH₂-CH₃ (Antepenultimate carbon)-CH₂-CH₃ (Antepenultimate carbon)
~29.0-29.7-(CH₂)n- (Bulk methylene)-(CH₂)n- (Bulk methylene)
~25.6-=CH-CH₂-CH= (Bis-allylic carbon)
~22.7-CH₂-CH₃ (Penultimate carbon)-CH₂-CH₃ (Penultimate carbon)
~14.1-CH₃ (Terminal methyl)-CH₃ (Terminal methyl)
Note: Chemical shifts are predictive. The signal for the CDCl₃ solvent typically appears as a triplet at ~77 ppm.[4]

2D NMR for Connectivity

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity along the fatty acyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[6] This is critical for identifying the ester linkage by observing a correlation from the -O-CH₂- protons of the arachidyl moiety to the C=O carbon of the arachidonate moiety.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a lipid sample, such as this compound, for NMR analysis.[7][8]

Materials:

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Mixing: Gently vortex the vial until the sample is completely dissolved. Lipids are generally highly soluble in chloroform.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube meets the minimum requirement for the specific NMR spectrometer being used (typically ~4-5 cm).[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.

Safety Precaution: Deuterated chloroform (CDCl₃) is toxic and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

Protocol 2: NMR Data Acquisition

These are general parameters for acquiring high-quality NMR spectra on a modern spectrometer (e.g., 500 MHz or higher). Specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: ~16 ppm

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~2-3 seconds

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: ~240 ppm

  • Number of Scans: 1024 to 4096 (¹³C has low natural abundance, requiring more scans).

  • Relaxation Delay (d1): 2 seconds

2D NMR Acquisition (COSY, HSQC, HMBC):

  • Use standard, pre-defined parameter sets available on the spectrometer software.

  • The number of scans and increments in the indirect dimension should be adjusted to achieve the desired resolution and signal-to-noise ratio, which will depend on the sample concentration.

Part 3: Visualization of Workflow and Biological Context

Diagrams created with Graphviz help visualize the logical workflow of the structure elucidation process and the relevant biological pathways.

G Diagram 1: General Workflow for NMR Structure Elucidation A Sample Preparation (Dissolve in CDCl3) B NMR Data Acquisition A->B C 1D NMR Spectra (¹H, ¹³C) B->C D 2D NMR Spectra (COSY, HSQC, HMBC) B->D E Data Processing & Spectral Analysis C->E D->E F Structure Verification & Elucidation E->F

Caption: General Workflow for NMR Structure Elucidation.

This compound serves as a biological reservoir for arachidonic acid (AA), a key precursor to a vast family of signaling molecules called eicosanoids.[2][10] The release of AA from cellular lipids by phospholipases (such as phospholipase A2) initiates its metabolism through three primary enzymatic pathways: Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP).[11][12][13]

G Diagram 2: Major Metabolic Pathways of Arachidonic Acid cluster_0 Cell Membrane Phospholipids PL Arachidonyl Esters (e.g., this compound) PLA2 Phospholipase A2 PL->PLA2 Hydrolysis AA Arachidonic Acid (AA) COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP PLA2->AA Prostanoids Prostaglandins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes EETs EETs, HETEs CYP->EETs

Caption: Major Metabolic Pathways of Arachidonic Acid.

References

Quantifying Arachidonic Acid in Lipid Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a critical component of cell membranes and a precursor to a diverse range of bioactive lipid mediators, collectively known as eicosanoids.[1][2][3] These signaling molecules, which include prostaglandins, thromboxanes, leukotrienes, and lipoxins, are implicated in a vast array of physiological and pathophysiological processes such as inflammation, immunity, and cardiovascular function.[2][3][4][5] Consequently, the accurate quantification of arachidonic acid in biological samples is paramount for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the extraction and quantification of arachidonic acid from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

I. Quantitative Data Summary

The following tables summarize representative quantitative data for arachidonic acid and its metabolites in different biological samples, as determined by LC-MS/MS and GC-MS. These values can serve as a reference for expected concentration ranges.

Table 1: Arachidonic Acid and Metabolite Concentrations in Human Plasma

AnalyteConcentration RangeMethodReference
Arachidonic Acid0.82 - 2.69 µg/mLUPLC-MS[8]
Prostaglandin E2 (PGE2)Basal levels analyzedLC-MS/MS[7]
Prostaglandin F2α (PGF2α)Basal levels analyzedLC-MS/MS[7]
Thromboxane B2 (TXB2)Basal levels analyzedLC-MS/MS[7]
5-HETEBasal levels analyzedLC-MS/MS[7]
12-HETEBasal levels analyzedLC-MS/MS[7]
15-HETEBasal levels analyzedLC-MS/MS[7]

Table 2: Arachidonic Acid and Metabolite Concentrations in Tissues

TissueAnalyteConcentrationMethodReference
Rat BrainArachidonic AcidNot specified, but analyzedLC-MS[9]
Rat BrainProstaglandins (PGs)Not specified, but analyzedLC-MS[9]
Rat BrainHETEsNot specified, but analyzedLC-MS[9]
Rat BrainEETsNot specified, but analyzedLC-MS[9]
Human Gastrointestinal TumorsArachidonic Acidµg/g amountsGC-MS[10]
Human Gastrointestinal Tumors6-Keto-PGF1αMost abundant metabolite measuredGC-MS[10]
Rat LiverEETs (free acids)~2 ng/gGC-MS[6]

II. Experimental Protocols

A. Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)

This protocol is designed for the extraction of lipids from a 100 µL plasma sample.[11]

Materials:

  • Plasma samples

  • Arachidonic acid-d8 (AA-d8) or other suitable deuterated internal standard (IS) solution (e.g., 10 µg/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Centrifuge capable of operating at 4°C and >2000 x g

  • Nitrogen evaporator

  • Glass vials (2 mL)

  • Glass syringe

Procedure:

  • Thaw plasma samples on ice.

  • In a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL internal standard solution to the plasma.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex for 30 seconds.

  • Incubate on ice for 15 minutes to facilitate protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.[11]

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.[11]

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile (B52724):Isopropanol, 1:1, v/v).[11]

B. Protocol 2: Solid-Phase Extraction (SPE) for Arachidonic Acid from Plasma

This protocol provides a high-throughput method for cleaning up plasma samples.[12]

Materials:

  • Plasma samples

  • 3% Ammonium (B1175870) hydroxide (B78521) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 3% Formic acid in acetonitrile

  • Mixed-mode SPE plate (96-well format)

  • Centrifuge or vacuum manifold for 96-well plates

  • Nitrogen evaporator

Procedure:

  • Dilute 100 µL of plasma with 100 µL of 3% ammonium hydroxide.

  • Precondition the wells of the mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted plasma sample into each well.

  • Wash the wells with 500 µL of water, followed by 500 µL of methanol.

  • Elute the arachidonic acid with 600 µL of 3% formic acid in acetonitrile into a collection plate.[12]

  • Concentrate the eluates at 45°C under a gentle stream of nitrogen until dryness.

  • Reconstitute the residues in 200 µL of a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile:water, 70:30, v/v).[12]

C. Protocol 3: LC-MS/MS Analysis of Arachidonic Acid

This is a general protocol and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Liquid Chromatography system (e.g., UHPLC)

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source[11]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)[9]

  • Mobile Phase A: 0.1% Formic acid in water[9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[9]

  • Flow Rate: 0.5 - 1 mL/min[6][9]

  • Gradient:

    • Start with a suitable percentage of Mobile Phase B (e.g., 60%) and ramp up to a higher percentage (e.g., 80-100%) over several minutes to elute the analytes.[9]

  • Column Temperature: 40 °C[9]

  • Injection Volume: 3 µL[6]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Arachidonic Acid: Monitor the transition from the precursor ion (m/z 303.3) to a specific product ion.

    • Internal Standard (e.g., AA-d8): Monitor the appropriate transition (e.g., m/z 311.3).

  • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve the best sensitivity.

III. Visualizations

A. Signaling Pathways

Arachidonic_Acid_Metabolic_Pathways Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway CYP450_Pathway Cytochrome P450 (CYP) Pathway Arachidonic_Acid->CYP450_Pathway PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX_Pathway->Leukotrienes EETs_HETEs Epoxyeicosatrienoic acids (EETs) Hydroxyeicosatetraenoic acids (HETEs) CYP450_Pathway->EETs_HETEs Lipid_Quantification_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh & Dyer, SPE) Sample_Collection->Lipid_Extraction Solvent_Evaporation 3. Solvent Evaporation (Nitrogen Stream) Lipid_Extraction->Solvent_Evaporation Reconstitution 4. Reconstitution in LC-MS compatible solvent Solvent_Evaporation->Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (Targeted MRM) Reconstitution->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification against IS) LC_MS_Analysis->Data_Analysis Logical_Relationship_LCMS cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) LC_Column C18 Column Mobile_Phase Mobile Phase Gradient Separation Separation of Analytes Mobile_Phase->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Q3) Fragmentation->Product_Ion_Detection Quantification Signal Intensity for Quantification Product_Ion_Detection->Quantification

References

Application Notes and Protocols for the Use of Arachidyl Arachidonate as a Lipase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269), a wax ester composed of the 20-carbon saturated fatty alcohol arachidyl alcohol and the 20-carbon polyunsaturated fatty acid arachidonic acid, serves as a potential substrate for various lipases. The enzymatic hydrolysis of this ester releases arachidonic acid, a precursor to a wide array of bioactive signaling molecules known as eicosanoids, and arachidyl alcohol. Understanding the kinetics and conditions of this hydrolysis is crucial for research in lipid metabolism, inflammation, and the development of therapeutic agents targeting these pathways.

These application notes provide a comprehensive overview of the use of arachidyl arachidonate as a substrate for lipases, including relevant enzymatic parameters, detailed experimental protocols for activity assays, and the biological context of the reaction products.

Lipase (B570770) Specificity and Activity on Wax Esters

Several lipases have demonstrated the ability to hydrolyze wax esters, although their efficiency can be lower compared to their preferred substrates like triglycerides. The hydrolysis of wax esters is influenced by the chain length and degree of unsaturation of both the fatty acid and fatty alcohol moieties. Generally, lipases show higher activity towards esters with longer and more unsaturated fatty acid chains.

Lipases known to hydrolyze wax esters include:

  • Pancreatic Lipase: This digestive enzyme is capable of hydrolyzing a variety of lipid esters, including wax esters.

  • Carboxyl Ester Lipase (CEL): Also found in the pancreas, CEL exhibits broad substrate specificity and can hydrolyze cholesteryl esters, triglycerides, and wax esters.

  • Microbial Lipases: Lipases from various microorganisms, such as Pseudomonas fluorescens and Candida antarctica, are known to catalyze the hydrolysis and synthesis of wax esters.[1][2]

  • Plant Lipases: Lipases from germinating seeds, such as jojoba, are specialized in the hydrolysis of wax esters, their natural storage lipids.[3]

Quantitative Data for Lipase-Mediated Hydrolysis of Wax Esters

Table 1: Michaelis-Menten Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Wax Esters

Lipase SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Pseudomonas sp. Est19p-Nitrophenyl caprate (C10)0.14737.4[4]
Pseudomonas sp. Est19p-Nitrophenyl laurate (C12)--[4]
Pseudomonas sp. Est19p-Nitrophenyl myristate (C14)--[4]
Pseudomonas sp. Est19p-Nitrophenyl palmitate (C16)--[4]

Note: Data for p-nitrophenyl esters are often used as a proxy for lipase activity due to the ease of spectrophotometric detection of the product.

Table 2: Optimal Reaction Conditions for Wax Ester Hydrolysis

Lipase SourceSubstrateOptimal pHOptimal Temperature (°C)Reference
Jojoba Seed LipaseWax Esters6.5 - 8.060[3]
Candida antarctica LipaseWax Esters6.737[1]
Candida cylindracea LipaseWax Esters6.537[1]
Porcine Pancreas LipaseWax EstersNeutral37[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipase Activity using a Chromogenic Substrate Analogue

This protocol describes a general method for determining lipase activity using a p-nitrophenyl ester of a long-chain fatty acid as a chromogenic substrate. This can be adapted as an initial screening method for lipases that may act on this compound.

Materials:

  • Lipase solution (e.g., Porcine Pancreatic Lipase, Pseudomonas fluorescens lipase)

  • p-Nitrophenyl palmitate (pNPP)

  • 2-Propanol

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 8.0, containing 0.1% gum arabic and 0.2% sodium deoxycholate

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of pNPP in 2-propanol.

  • Reaction Mixture Preparation: Mix the reaction buffer with the pNPP stock solution in a 9:1 ratio.

  • Enzyme Reaction:

    • Add 190 µL of the reaction mixture to each well of a 96-well plate.

    • Add 10 µL of the lipase solution to initiate the reaction.

    • For a negative control, add 10 µL of buffer instead of the enzyme solution.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the lipase (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-30 minutes) to monitor the release of p-nitrophenol.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔAbs/min).

    • Use the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹) to convert the rate to µmol of product formed per minute.

    • One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Protocol 2: Quantification of Arachidonic Acid Release by HPLC

This protocol provides a method for the direct measurement of arachidonic acid released from the hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Lipase solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Stop Solution (e.g., 1 M HCl or a mixture of chloroform:methanol)

  • Internal Standard (e.g., heptadecanoic acid)

  • HPLC system with a C18 reverse-phase column and UV or Mass Spectrometry (MS) detector

  • Mobile Phase (e.g., acetonitrile/water/acetic acid gradient)

Procedure:

  • Substrate Emulsion Preparation:

    • Disperse a known concentration of this compound in the reaction buffer containing an emulsifying agent.

    • Sonicate the mixture to form a stable emulsion.

  • Enzymatic Reaction:

    • Pre-incubate the substrate emulsion at the desired reaction temperature.

    • Initiate the reaction by adding the lipase solution.

    • Incubate for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stop solution.

    • Add a known amount of the internal standard.

    • Extract the lipids using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Sample Preparation for HPLC:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the components using a suitable gradient elution program.

    • Detect arachidonic acid and the internal standard using a UV detector (at ~205 nm) or an MS detector.

  • Quantification:

    • Generate a standard curve using known concentrations of arachidonic acid.

    • Quantify the amount of arachidonic acid released in the enzymatic reaction by comparing its peak area to the standard curve and normalizing to the internal standard.

Signaling Pathways and Biological Relevance

The enzymatic release of arachidonic acid from this compound provides the substrate for several critical signaling pathways, primarily the arachidonic acid cascade.

Arachidonic Acid Cascade

Once liberated, free arachidonic acid is rapidly metabolized by three main enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.[5]

  • Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) metabolize arachidonic acid to leukotrienes and lipoxins, which play key roles in inflammation and immune responses.[5]

  • Cytochrome P450 (CYP) Pathway: CYP enzymes produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in the regulation of vascular tone and inflammation.

The diagram below illustrates the major pathways of the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_pathways Metabolic Pathways ArachidylArachidonate This compound Lipase Lipase ArachidylArachidonate->Lipase Hydrolysis ArachidonicAcid Arachidonic Acid Lipase->ArachidonicAcid Releases COX Cyclooxygenases (COX-1, COX-2) ArachidonicAcid->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) ArachidonicAcid->LOX CYP450 Cytochrome P450 ArachidonicAcid->CYP450 Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Inflammation_Immunity Inflammation, Immunity Leukotrienes->Inflammation_Immunity Vascular_Tone Vascular Tone EETs_HETEs->Vascular_Tone

Caption: The Arachidonic Acid Cascade.

Experimental Workflow for Lipase Assay

The following diagram outlines a typical workflow for assaying the hydrolysis of this compound by a lipase and quantifying the products.

Lipase_Assay_Workflow Start Start: Prepare Substrate Emulsion (this compound) Incubate Incubate at Optimal Temperature Start->Incubate AddLipase Add Lipase to Initiate Reaction Incubate->AddLipase Reaction Enzymatic Reaction (Time Course) AddLipase->Reaction StopReaction Stop Reaction (e.g., add acid or solvent) Reaction->StopReaction Extract Extract Lipids (with internal standard) StopReaction->Extract Analyze Analyze Products (HPLC or GC-MS) Extract->Analyze Quantify Quantify Arachidonic Acid and/or Arachidyl Alcohol Analyze->Quantify End End: Determine Lipase Activity Quantify->End

Caption: Lipase Assay Experimental Workflow.

Conclusion

This compound represents a biologically relevant, albeit challenging, substrate for the study of lipase activity. While specific kinetic data for this particular wax ester is sparse, the provided protocols and data on analogous substrates offer a solid foundation for researchers to design and execute experiments. The study of the enzymatic hydrolysis of this compound is pivotal for elucidating the intricate mechanisms of lipid signaling and for the development of novel therapeutics targeting inflammatory and metabolic disorders.

References

In Vitro Applications of Arachidonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The vast majority of in vitro research focuses on Arachidonic Acid (AA) , the free fatty acid, rather than its ester form, Arachidyl arachidonate (B1239269). This document will detail the applications and protocols for Arachidonic Acid, which is the bioactive molecule central to numerous cellular processes.

Introduction

Arachidonic acid is a polyunsaturated omega-6 fatty acid present in the phospholipids (B1166683) of cell membranes.[1] Its release and subsequent metabolism give rise to a class of bioactive lipid mediators known as eicosanoids.[2] These molecules, including prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are pivotal in regulating inflammation, immunity, cell proliferation, and apoptosis.[1][3][4] Consequently, in vitro studies with arachidonic acid are crucial for understanding its physiological and pathological roles and for the development of novel therapeutics.

Key In Vitro Applications

Induction of Apoptosis in Cancer Cell Lines

Arachidonic acid has demonstrated tumoricidal activity in various cancer cell lines.[5] In vitro studies have shown that AA can selectively induce apoptosis in tumor cells while having a lesser effect on normal cells.[6] This pro-apoptotic effect is often mediated by the generation of reactive oxygen species (ROS), lipid peroxidation, and the activation of caspase cascades.[5][6]

Investigation of Inflammatory Pathways

AA is a central molecule in the inflammatory response. In vitro models are extensively used to study the metabolic pathways of AA and the effects of its metabolites. A common application is the use of cell lines like RAW264.7 macrophages, which, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory state and allow for the study of AA metabolism and the effects of anti-inflammatory agents.[7]

Modulation of Cellular Signaling and Ion Channels

Free arachidonic acid can directly modulate the function of various membrane proteins, including ion channels and enzymes.[5][8] For instance, at low micromolar concentrations, AA can increase Ca2+-ATPase activity, while at higher concentrations, it can be inhibitory.[9] These direct effects are independent of its metabolism into eicosanoids and are a significant area of in vitro investigation.

Skin Absorption and Irritation Studies

In vitro models using human or cultured skin are employed to assess the penetration and irritation potential of arachidonic acid and its derivatives, which are sometimes used in cosmetic products.[10] These studies utilize diffusion cells to measure the amount of AA that penetrates the skin layers and its effect on cell viability and inflammatory cytokine release.[10]

Quantitative Data Summary

The following tables summarize the concentrations of arachidonic acid used in various in vitro experiments and their observed effects.

Application Cell Line/Model Arachidonic Acid Concentration Observed Effect Reference
Apoptosis InductionHepatocellular, lung, and breast carcinoma cells50 µMDecreased cell proliferation[6]
Apoptosis InductionGastric carcinoma cells100–200 µMMore effective than methotrexate (B535133) in suppressing cell growth[5]
Apoptosis InductionColon cancer cells>120 µM (for 48h)Induced apoptosis via ROS generation and caspase activation[6]
Respiratory BurstPolymorphonuclear leukocytes5–10 µM (effective concentration)Activation of respiratory burst[8]
Respiratory BurstPolymorphonuclear leukocytes50–100 µM (maximal response)Maximal activation of respiratory burst[8]
Cell ProliferationBreast cancer cell lines8 µM (for 48h)Reduced proliferation and migration[6]
Ion Channel ModulationGeneralLow µM concentrationsIncreases Ca2+-ATPase activity[9]
Ion Channel ModulationGeneralHigh µM concentrationsReduces Ca2+-ATPase activity[9]

Experimental Protocols

Protocol 1: In Vitro Apoptosis Assay in Cancer Cells

Objective: To evaluate the pro-apoptotic effect of arachidonic acid on a cancer cell line (e.g., HepG2 hepatocellular carcinoma).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Arachidonic acid (stock solution in ethanol)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of arachidonic acid (e.g., 50 µM) or vehicle control (ethanol).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Gently trypsinize the cells, collect them by centrifugation, and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Analysis: Incubate the cells in the dark for 15 minutes at room temperature and analyze by flow cytometry.

Protocol 2: In Vitro Inflammation Model Using RAW264.7 Macrophages

Objective: To study the effect of arachidonic acid on inflammatory responses in a cellular model.

Materials:

  • RAW264.7 macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Arachidonic acid

  • Griess Reagent for nitrite (B80452) determination (as an indicator of nitric oxide production)

  • ELISA kit for prostaglandin (B15479496) E2 (PGE2)

Procedure:

  • Cell Culture and Seeding: Culture and seed RAW264.7 cells as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with arachidonic acid at various concentrations for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement: Measure the concentration of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide production.

  • PGE2 Measurement: Quantify the amount of PGE2 released into the supernatant using an ELISA kit according to the manufacturer's protocol.

Signaling Pathways and Workflows

Arachidonic Acid Metabolic Pathways

The metabolism of arachidonic acid is primarily carried out by three enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[1][2][3][4]

Arachidonic_Acid_Metabolism AA Arachidonic Acid COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP Cytochrome P450 (CYP) AA->CYP Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP->EETs_HETEs

Caption: Major metabolic pathways of Arachidonic Acid.

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating the effects of arachidonic acid in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment with AA Cell_Culture->Treatment AA_Prep Arachidonic Acid Preparation AA_Prep->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Flow Cytometry, ELISA) Incubation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: A generalized workflow for in vitro experiments with Arachidonic Acid.

References

Application Notes and Protocols for Arachidyl Arachidonate Supplementation in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269) is an ester composed of arachidic acid and arachidonic acid. In cell culture, the bioactive component of interest is typically arachidonic acid (AA), a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes and a precursor to a wide array of signaling molecules.[1][2] Supplementation of cell culture media with arachidonic acid allows for the investigation of its diverse roles in cellular processes, including proliferation, apoptosis, inflammation, and differentiation. These studies are crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for conducting cell culture studies with arachidonic acid supplementation.

Data Presentation

The effects of arachidonic acid supplementation can vary significantly depending on the cell type and the concentration used. Below is a summary of quantitative data from various studies.

Table 1: Effects of Arachidonic Acid (AA) Supplementation on Cancer Cell Lines

Cell LineConcentrationDurationEffectReference
Human leukemic T cells15 µg/mL-Complete inhibition of proliferation[3]
Human breast, lung, glioma, prostate cancer cells20-30 µg/mL-Selective inhibition of proliferation and viability[3]
Breast cancer cell lines8 µM48 hoursReduced proliferation and migration[3]
Colon cancer cells>120 µM48 hoursInduced apoptosis via ROS generation and caspase activation[3]
A549 and NCI-H1299 (Lung cancer)Dose-dependent-Suppressed cell viability, facilitated apoptosis, suppressed colony formation[4][5]
Hepatocellular, lung, and breast carcinoma cells50 µM30 minutesImpaired proliferative capacity[3]

Table 2: Effects of Arachidonic Acid (AA) Supplementation on Non-Cancerous Cell Lines

Cell LineConcentrationDurationEffectReference
Primary human skeletal myoblasts1.56-12.5 µM48 hoursIncreased proliferation[6]
Primary human skeletal myoblasts25-50 µM48 hoursReduced viability[6]
C2C12 (mouse skeletal myocytes)Dose-dependent-Increased myotube size, myonuclear content, and protein accretion[7][8]
Bovine ovarian granulosa cells50-100 µM24 hoursIncreased cell viability[9]
Bovine ovarian granulosa cells200 µM24 hoursDecreased cell viability[9]
Mesenchymal stromal cells20 µM-Favors adipogenesis[10]

Signaling Pathways Modulated by Arachidonic Acid

Arachidonic acid and its metabolites, collectively known as eicosanoids, are involved in complex signaling cascades. The metabolism of AA is primarily carried out by three enzyme classes: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[11][12][13]

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Activation Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Release COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP) Arachidonic_Acid->CYP450 Prostanoids Prostaglandins, Prostacyclins, Thromboxanes COX->Prostanoids Leukotrienes Leukotrienes, Lipoxins, HETEs LOX->Leukotrienes EETs_DHETs EETs, DHETs CYP450->EETs_DHETs ERK_PPARG_Pathway AA Arachidonic Acid ERK ERK AA->ERK Stimulates Phosphorylation pERK p-ERK (Active) ERK->pERK PPARG PPARγ pERK->PPARG Inhibits Cell_Growth_Apoptosis Cell Growth Inhibition & Apoptosis pERK->Cell_Growth_Apoptosis FASN FASN PPARG->FASN Regulates Lipid_Metabolism Lipid Metabolism PPARG->Lipid_Metabolism FASN->Lipid_Metabolism Lipid_Metabolism->Cell_Growth_Apoptosis Inhibition leads to COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2, PGF2α) COX2->PGs Metabolizes to Muscle_Growth Skeletal Muscle Cell Hypertrophy PGs->Muscle_Growth Promotes Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with varying concentrations of AA Seed_Cells->Treat_Cells Add_Reagent 3. Add cell viability reagent Treat_Cells->Add_Reagent Incubate 4. Incubate as per manufacturer's instructions Add_Reagent->Incubate Measure 5. Measure absorbance/ fluorescence Incubate->Measure

References

Application Notes and Protocols: Dissolving Arachidyl Arachidonate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269) is a wax ester composed of arachidic acid and arachidonic acid. As a lipid molecule, its experimental utility is contingent on proper handling and dissolution to ensure accurate and reproducible results. These application notes provide a detailed protocol for the solubilization of Arachidyl arachidonate for use in various experimental settings, including cell culture. Additionally, information on storage, stability, and relevant biological pathways is included to guide the researcher in its effective application.

Physicochemical Properties and Solubility

This compound is a large, hydrophobic molecule, and its solubility in aqueous solutions is expected to be very low. Based on data for the closely related compound, arachidonic acid, organic solvents are required for initial dissolution.

Table 1: Solubility of Arachidonic Acid and its Sodium Salt in Common Laboratory Solvents

SolventArachidonic AcidArachidonic Acid (Sodium Salt)
Ethanol (B145695)100 mg/ml[1]~1 mg/ml[2]
DMSO100 mg/ml[1]-
Dimethyl formamide100 mg/ml[1]-
Chloroform50 mg/ml[1]-
Methanol50 mg/ml[1]200 mg/ml[3]
WaterSparingly soluble in neutral buffers[1]5 mg/ml[3]
Ethanol:PBS (pH 7.2) (1:5)-~0.5 mg/ml[2]

Note: This data is for arachidonic acid and its sodium salt, and should be used as a guideline for this compound. Empirical determination of solubility for this compound is recommended.

Experimental Protocol for Dissolving this compound

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution into an aqueous medium, such as cell culture media, using bovine serum albumin (BSA) as a carrier.

Materials:

  • This compound

  • Anhydrous ethanol (or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM), sterile

  • Sterile conical tubes (15 ml and 50 ml)

  • Sterile filters (0.22 µm)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Under a stream of inert gas to minimize oxidation, accurately weigh the desired amount of this compound in a sterile glass vial.

    • Add a minimal amount of anhydrous ethanol (or DMSO) to dissolve the lipid. For example, start with a concentration of 50-100 mg/ml.

    • Gently vortex or sonicate at room temperature until the solution is clear.

    • This concentrated stock solution can be stored at -20°C or -80°C under an inert atmosphere for up to 6 months.[1]

  • Preparation of a BSA-Complexed Working Solution:

    • Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v). Gently rotate to dissolve; do not shake vigorously to avoid denaturation. Sterile filter the BSA solution using a 0.22 µm filter.

    • In a sterile conical tube, add the desired volume of the BSA solution.

    • While gently vortexing the BSA solution, slowly add the required volume of the concentrated this compound stock solution. The final molar ratio of fatty acid to BSA is critical and should be optimized for your specific cell type and experiment (a common starting point is a 5:1 molar ratio).[4]

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of this compound to BSA.

    • The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium should be kept to a minimum (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Preparation of Final Cell Culture Medium:

    • Aseptically dilute the BSA-complexed this compound working solution into your pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • The prepared medium should be used immediately. It is recommended to make fresh preparations for each experiment as aqueous solutions of fatty acids can be unstable.[1][3]

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Medium Preparation A Weigh this compound (under inert gas) B Dissolve in Ethanol/DMSO A->B C Vortex/Sonicate until clear B->C D Store at -20°C / -80°C C->D F Add Stock Solution to BSA (slowly, while vortexing) C->F Use Stock E Prepare Fatty Acid-Free BSA Solution E->F G Incubate at 37°C F->G H Dilute BSA-Complexed Solution into Cell Culture Medium G->H Use Working Solution I Use Immediately H->I

Caption: Workflow for preparing this compound for experiments.

Storage and Stability

This compound, like its precursor arachidonic acid, is highly susceptible to oxidation due to its polyunsaturated nature.[3]

  • Neat (undissolved): Store in a freezer (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Organic Stock Solutions: Solutions in ethanol or DMSO are stable for up to 6 months when stored at -20°C under an inert gas.[1]

  • Aqueous Solutions: Aqueous solutions of fatty acids are not stable and should be prepared fresh for each experiment and used within 12 hours.[1][3] Purging the solution with an inert gas can help to prolong stability.[1]

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of the powder or solution.

  • In case of contact with skin or eyes, wash immediately with plenty of water.

Biological Context: Arachidonic Acid Signaling Pathway

Upon cellular uptake and subsequent hydrolysis, this compound will release arachidonic acid, a key precursor to a diverse range of biologically active lipid mediators known as eicosanoids. These molecules are involved in numerous physiological and pathological processes, including inflammation, immunity, and cell signaling.[6][7] The enzymatic metabolism of arachidonic acid occurs via three main pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[7]

G AA Arachidonic Acid (from this compound hydrolysis) COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenases AA->CYP450 PGs Prostaglandins (e.g., PGE2, PGI2) COX->PGs TXs Thromboxanes (e.g., TXA2) COX->TXs LTs Leukotrienes (e.g., LTB4, LTC4) LOX->LTs HETEs Hydroxyeicosatetraenoic acids (HETEs) LOX->HETEs EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs

Caption: Simplified overview of the Arachidonic Acid metabolic pathways.

References

Detecting Arachidyl Arachidonate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269), an ester derived from arachidonic acid and arachidyl alcohol, is a lipid molecule implicated in various physiological and pathological processes. As a member of the N-acylethanolamine family, it is structurally related to the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine) and may play a role in similar signaling pathways. Accurate and sensitive detection of Arachidyl arachidonate in biological matrices such as plasma, serum, and tissues is crucial for understanding its function in health and disease, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The primary methods for the determination of arachidonic acid and its derivatives in biological samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] LC-MS/MS is a major technical tool in metabolomics for measuring small molecule metabolites in biological samples.[1] It offers advantages such as short analysis time, automation, and minimal sample preparation.[1] GC-MS analysis often requires more complex pretreatment, including purification and derivatization, and is not suitable for thermally unstable metabolites.[1] Enzyme-linked immunosorbent assay (ELISA) is also a widely used technique.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the quantification of lipids like this compound.[1] It allows for the separation of the analyte from complex biological matrices followed by its precise mass-based detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of fatty acids and their derivatives.[2] It often requires derivatization to increase the volatility of the analyte. While robust, it may not be suitable for thermally labile compounds.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of this compound.[3][4][5] It relies on the specific binding of an antibody to the target analyte. While generally less specific than mass spectrometry-based methods, ELISA kits offer a convenient and cost-effective option for rapid screening of a large number of samples.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the detection of arachidonic acid and related compounds using various methods. This data is compiled from multiple studies and can be used to compare the performance of different analytical approaches.

Table 1: LC-MS Method Performance for Arachidonic Acid and Related Compounds

AnalyteBiological MatrixLOD (µg/mL)LOQ (µg/mL)Linearity (R²)Reference
Arachidonic AcidHuman Serum0.0460.1330.9979[8]
Eicosanoids (various)Rat Brain TissueNot ReportedNot ReportedNot Reported[9]
EndocannabinoidsHuman PlasmaNot ReportedNot ReportedNot Reported[10]

Table 2: ELISA Kit Performance for Arachidonic Acid

Kit NameSample TypeRange (µg/mL)Sensitivity (µg/mL)Reference
Human Arachidonic Acid ELISA KitHuman SamplesNot SpecifiedHigh Sensitivity[6]
Arachidonic Acid Sandwich ELISA KitSerum, Plasma, Tissue Homogenates4.68 - 3001.96[7]
General Arachidonic Acid (AA) ELISA KitSerum, Plasma, Cell Culture SupernatantsNot SpecifiedHigh Sensitivity[3]

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification of this compound in Plasma

This protocol is a generalized procedure based on established methods for the analysis of related endocannabinoids and fatty acids.[10][11]

1. Sample Preparation and Extraction:

  • To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of plasma.

  • Add an appropriate deuterated internal standard (e.g., Arachidonic Acid-d8) to each sample for quantification.

  • Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for detecting the [M-H]⁻ ion of arachidonic acid and its derivatives.[9]

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.

Protocol 2: GC-MS for Quantification of this compound in Tissues

This protocol is adapted from methods used for the analysis of fatty acids in tissue samples.[2]

1. Sample Preparation, Extraction, and Derivatization:

  • Homogenize 50-100 mg of tissue in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Evaporate the organic solvent.

  • To the dried lipid extract, add a derivatizing agent (e.g., BF3-methanol or trimethylsilyldiazomethane) to convert the fatty acid to its more volatile methyl ester.

  • Incubate at 60°C for 30 minutes.

  • Extract the fatty acid methyl esters with hexane (B92381).

  • Evaporate the hexane and reconstitute in a small volume of hexane for injection.

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-23 or similar column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to separate the fatty acid methyl esters.

  • MS System: A mass spectrometer capable of electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound methyl ester.

Protocol 3: ELISA for Quantification of this compound

This is a general protocol based on commercially available competitive ELISA kits.[5][7] Always refer to the specific kit manual for detailed instructions.

1. Reagent and Sample Preparation:

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Create a standard curve by performing serial dilutions of the provided standard.

2. Assay Procedure:

  • Add standards and samples to the wells of the microplate, which is pre-coated with an antibody or antigen.

  • Add the biotin-conjugated this compound. This will compete with the this compound in the sample for binding to the capture antibody.

  • Incubate as specified in the manual.

  • Wash the plate to remove unbound components.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate solution, which will react with the HRP to produce a color.

  • Stop the reaction with the provided stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolic Pathway

Arachidonic acid is metabolized via three main pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][12][13][14] These pathways produce a variety of bioactive eicosanoids that are involved in inflammation, cell signaling, and other physiological processes.[12][13]

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 hydrolysis Arachidonic_Acid Arachidonic Acid (this compound precursor) PLA2->Arachidonic_Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway CYP450_Pathway CYP450 Pathway Arachidonic_Acid->CYP450_Pathway Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) Lipoxins (LXs) LOX_Pathway->Leukotrienes EETs_HETEs Epoxyeicosatrienoic acids (EETs) Hydroxyeicosatetraenoic acids (HETEs) CYP450_Pathway->EETs_HETEs

Caption: Major metabolic pathways of Arachidonic Acid.

General LC-MS Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using LC-MS.

LCMS_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., LLE or SPE) Sample_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for LC-MS analysis.

General ELISA Experimental Workflow

The diagram below outlines the key steps in a competitive ELISA for the quantification of this compound.

ELISA_Workflow Plate_Prep Prepare Plate with Capture Antibody/Antigen Add_Sample Add Sample/Standard and Biotinylated AA Plate_Prep->Add_Sample Incubate_1 Incubate (Competition) Add_Sample->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_HRP Add Streptavidin-HRP Wash_1->Add_HRP Incubate_2 Incubate Add_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Steps for a competitive ELISA.

References

Application Note: Lipidomics Workflow for the Identification and Quantification of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl arachidonate (B1239269) is a wax ester of significant biological interest, composed of arachidic acid (a 20-carbon saturated fatty acid) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). As a storage form of arachidonic acid, a key precursor to a vast array of signaling molecules known as eicosanoids, the accurate identification and quantification of Arachidyl arachidonate in biological matrices are crucial for understanding its role in lipid metabolism, inflammatory processes, and various disease states. This application note provides a detailed lipidomics workflow for the isolation, identification, and quantification of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Lipid Extraction from Biological Samples (e.g., Plasma)

This protocol is adapted from established methods for lipid extraction and is optimized for the recovery of long-chain wax esters.

Materials:

  • Biological sample (e.g., 100 µL of human plasma)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): A commercially available deuterated or odd-chain wax ester standard.

  • Glass vials (2 mL)

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Incubate the mixture on ice for 15 minutes to facilitate protein precipitation.

  • Add 125 µL of chloroform and vortex for another 30 seconds.

  • To induce phase separation, add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge the sample at 2,500 x g for 10 minutes at 4°C. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein pellet at the interface.

  • Carefully collect the lower organic phase using a glass syringe and transfer it to a new 2 mL glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as Acetonitrile:Isopropanol (1:1, v/v).

Solid-Phase Extraction (SPE) for Wax Ester Enrichment (Optional)

For complex matrices or low abundance of this compound, an additional SPE cleanup step can be employed to enrich the wax ester fraction.

Materials:

  • Silica-based SPE cartridge (e.g., 100 mg)

  • Heptane (B126788)

  • Chloroform:Isopropanol (2:1, v/v)

  • SPE manifold

Procedure:

  • Condition the silica (B1680970) SPE cartridge by passing 5 mL of heptane through it.

  • Load the reconstituted lipid extract (from the liquid-liquid extraction) onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a non-polar solvent like heptane to elute very non-polar lipids such as hydrocarbons.

  • Elute the wax ester fraction with 5 mL of a solvent mixture with slightly higher polarity, such as heptane with a small percentage of a more polar solvent like diethyl ether or chloroform. The exact elution solvent may need to be optimized.

  • Collect the eluate containing the enriched wax esters.

  • Dry the eluate under a gentle stream of nitrogen and reconstitute in the LC-MS injection solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, capable of tandem mass spectrometry (MS/MS).

LC Method:

  • Column: A C18 or C30 reversed-phase column is suitable for the separation of long-chain wax esters. For example, a C18 column with dimensions of 100 mm x 2.1 mm and a particle size of 1.7 µm.

  • Mobile Phase A: Acetonitrile:Water (90:10, v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive ion mode is generally preferred for wax esters, especially with APCI.

  • Scan Mode: Full scan for initial identification, followed by targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

  • Precursor Ion (for this compound): The expected [M+H]+ or [M+NH4]+ ion.

  • Collision Energy: Optimized for the specific instrument and precursor ion to obtain characteristic fragment ions.

  • Product Ions (for SRM/PRM): Based on the predicted fragmentation pattern (see below).

Data Presentation

While quantitative data for endogenous this compound is not widely available in the literature, the following table provides reference concentrations for its key component, free arachidonic acid, in human plasma. This data can serve as a benchmark when investigating the release of arachidonic acid from its wax ester storage form.

AnalyteMatrixConcentration RangeReference
Free Arachidonic AcidHuman Plasma0.1 - 1.5 µg/mL[1][2]
Free Arachidonic AcidHuman Plasma10 - 2500 ng/mL[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction (Chloroform/Methanol) Sample->LLE SPE Solid-Phase Extraction (Optional Enrichment) LLE->SPE LC Reversed-Phase LC Separation (C18 or C30 column) SPE->LC MS Mass Spectrometry (APCI/ESI, MS/MS) LC->MS Identification Identification (Precursor & Fragment Ions) MS->Identification Quantification Quantification (SRM/PRM) Identification->Quantification

Caption: Lipidomics workflow for this compound analysis.

Predicted MS/MS Fragmentation of this compound

The identification of this compound is confirmed by its specific fragmentation pattern in tandem mass spectrometry. The following diagram illustrates the predicted fragmentation of the protonated molecule.

G cluster_legend Fragmentation cluster_fragmentation Predicted Fragmentation of [this compound + H]+ Precursor [M+H]+ Precursor Ion Fragments Characteristic Fragment Ions Parent [M+H]+ This compound Fragment1 [Arachidic acid + H]+ (Protonated Fatty Acid) Parent->Fragment1 Neutral loss of Arachidyl alcohol Fragment2 [Arachidonic acid + H]+ (Protonated Fatty Acid) Parent->Fragment2 Neutral loss of Arachidic acid Fragment3 [Arachidyl alcohol - H2O + H]+ (Loss of water from alcohol moiety) Parent->Fragment3 Cleavage and rearrangement Fragment4 Acylium ion of Arachidonic acid Parent->Fragment4 Cleavage at ester bond

Caption: Predicted MS/MS fragmentation of this compound.

Signaling Pathway Context

This compound serves as a storage depot for arachidonic acid. Upon enzymatic hydrolysis, the released arachidonic acid can enter the well-established eicosanoid signaling pathways, leading to the production of pro-inflammatory or anti-inflammatory mediators.

G cluster_storage Storage & Release cluster_pathways Eicosanoid Signaling Pathways AA_Storage This compound (Storage Form) AA_Free Arachidonic Acid (Free Form) AA_Storage->AA_Free Esterase COX Cyclooxygenase (COX) Pathway AA_Free->COX LOX Lipoxygenase (LOX) Pathway AA_Free->LOX CYP450 Cytochrome P450 Pathway AA_Free->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs

Caption: Role of this compound in arachidonic acid signaling.

Conclusion

This application note provides a comprehensive and detailed workflow for the identification and quantification of this compound using modern lipidomics techniques. The provided protocols for lipid extraction, LC-MS analysis, and data interpretation, along with the visual representations of the workflow and relevant pathways, offer a solid foundation for researchers investigating the role of this specific wax ester in health and disease. While quantitative data for this compound itself is sparse, the methodologies described herein will enable researchers to generate such data and further elucidate its biological significance.

References

Application Notes: The Use of Deuterated Arachidyl Arachidonate as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of bioactive lipids is paramount in understanding their roles in health and disease. Arachidyl arachidonate (B1239269), a wax ester composed of arachidic acid and the vital polyunsaturated fatty acid arachidonic acid, is an important storage form of arachidonic acid. Its precise measurement in biological matrices can provide insights into lipid metabolism and signaling. The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard. Deuterated arachidyl arachidonate is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling correction for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision in quantification.

Core Applications

The use of deuterated this compound as an internal standard is critical in a variety of research and development areas:

  • Lipidomics Research: Enables the precise quantification of this compound levels in tissues, plasma, and cell cultures, facilitating studies on lipid storage, metabolism, and transport in various physiological and pathological states.

  • Drug Discovery and Development: In preclinical and clinical studies, it can be used to monitor how therapeutic interventions affect the arachidonic acid metabolic pathways by measuring changes in its storage pool.

  • Biomarker Discovery: Accurate measurement of this compound may lead to the identification of novel biomarkers for diseases characterized by dysregulated lipid metabolism, such as metabolic syndrome, inflammatory disorders, and certain cancers.

Experimental Protocols

The following protocols provide a framework for the quantification of this compound in biological samples using deuterated this compound as an internal standard.

Materials and Reagents
  • Deuterated this compound (e.g., this compound-d8)

  • Biological Sample (e.g., human plasma, tissue homogenate)

  • HPLC-grade Solvents: Methanol (B129727), Isopropanol (B130326), Acetonitrile, Chloroform (B151607), Hexane

  • Formic Acid (LC-MS grade)

  • Ammonium (B1175870) Formate

  • Ultrapure Water

  • Internal Standard Stock Solution: 1 mg/mL in ethanol

  • Working Internal Standard Solution: Diluted from stock to a suitable concentration (e.g., 1 µg/mL) in isopropanol.

Sample Preparation: Lipid Extraction from Human Plasma

This protocol is adapted from a modified Bligh-Dyer liquid-liquid extraction method, suitable for the extraction of a broad range of lipids including wax esters.

  • Thaw frozen plasma samples on ice.

  • To a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the deuterated this compound working internal standard solution.

  • Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 900 µL of chloroform and vortex for 1 minute.

  • Add 200 µL of ultrapure water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a clean glass tube.

  • Dry the extract under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.

Sample Preparation: Lipid Extraction from Tissue
  • Weigh approximately 50 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of cold methanol.

  • Add 10 µL of the deuterated this compound working internal standard solution.

  • Homogenize the tissue using a bead beater homogenizer.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 800 µL of ultrapure water and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect the lower organic phase.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute in 100 µL of isopropanol.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted):

      • This compound (M+H)+: Precursor ion m/z ~603.5 -> Product ion m/z ~313.3 (corresponding to the arachidic acid moiety) or m/z ~305.2 (corresponding to the arachidonic acid moiety).

      • Deuterated this compound-d8 (M+H)+: Precursor ion m/z ~611.5 -> Product ion m/z ~313.3 or m/z ~313.2 (depending on the position of the deuterium (B1214612) labels).

      • Note: These transitions are predictive and should be optimized empirically on the specific mass spectrometer being used.

Quantification
  • Construct a calibration curve using a series of known concentrations of non-deuterated this compound spiked with a constant concentration of the deuterated internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Use the linear regression of the calibration curve to determine the concentration of this compound in the experimental samples.

Data Presentation

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for lipid quantification.

ParameterTypical ValueDescription
Linear Range 1 - 2000 ng/mLThe concentration range over which the assay is linear, accurate, and precise.
Lower Limit of Quantification (LLOQ) 1 ng/mLThe lowest concentration quantifiable with acceptable accuracy and precision.
Intra-day Precision (%RSD) < 10%The precision of measurements within a single day.
Inter-day Precision (%RSD) < 15%The precision of measurements across different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration.
Matrix Effect < 15%The effect of the biological matrix on the ionization of the analyte.
Extraction Recovery > 85%The efficiency of the extraction process.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological Sample (Plasma or Tissue) spike_is Spike with Deuterated This compound sample->spike_is extraction Liquid-Liquid Extraction (Bligh-Dyer) spike_is->extraction dry_down Dry Extract (Nitrogen Evaporation) extraction->dry_down reconstitute Reconstitute in Isopropanol dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_processing Data Processing (Peak Area Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification concentration Concentration of This compound quantification->concentration

Caption: Workflow for quantifying this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 Activation pla2 Phospholipase A2 (PLA2) arachidyl_arachidonate This compound (Lipid Droplet Storage) arachidonic_acid->arachidyl_arachidonate Esterification eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) arachidonic_acid->eicosanoids COX, LOX, CYP450 arachidic_acid Arachidic Acid arachidic_acid->arachidyl_arachidonate esterification Esterification

Caption: Biosynthesis and fate of arachidonic acid.

Commercial Sources and Research Applications of High-Purity Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl arachidonate (B1239269) is a wax ester composed of arachidic acid and the essential omega-6 fatty acid, arachidonic acid. While research specifically detailing the biological roles and applications of Arachidyl arachidonate is limited, its constituent parts are well-studied, suggesting its potential significance in lipid metabolism and cellular signaling. This document provides an overview of a commercial source for high-purity this compound, proposes potential research applications, and offers detailed protocols for its study based on established methodologies for lipid analysis.

Commercial Source of High-Purity this compound

High-purity this compound (>99%) is available from commercial suppliers specializing in research-grade lipids. A primary source identified is Larodan Research Grade Lipids.

Table 1: Product Specifications for High-Purity this compound

ParameterSpecification
Product Name This compound
CAS Number 2692623-69-9
Molecular Formula C40H72O2
Molecular Weight 585.0 g/mol
Purity >99%
Physical State Neat Liquid
Storage Freezer (-20°C)
Documentation Certificate of Analysis available upon request

Potential Research Applications

Given the biological importance of its constituent fatty acids, this compound is a valuable tool for various research applications:

  • Lipid Metabolism Studies: As a complex lipid, it can be used as a substrate in studies investigating the enzymatic hydrolysis of wax esters by lipases and esterases, and the subsequent release of arachidic acid and arachidonic acid.

  • Cellular Signaling Research: The release of arachidonic acid from this compound can be investigated as a potential source for the biosynthesis of eicosanoids, a class of signaling molecules involved in inflammation, immunity, and central nervous system functions.[1][2]

  • Drug Development: In the context of diseases where arachidonic acid metabolism is dysregulated, such as inflammatory disorders and some cancers, this compound could be used in screening assays for novel therapeutic agents that target wax ester metabolism.

  • Lipidomics and Metabolomics: As a stable, high-purity standard, it is suitable for use in the development and validation of analytical methods, such as mass spectrometry, for the identification and quantification of wax esters in biological samples.

Experimental Protocols

The following protocols are adapted from established methods for lipid analysis and can be applied to the study of this compound.

Protocol for Cellular Uptake and Metabolism of this compound

This protocol describes how to treat cultured cells with this compound and subsequently analyze its uptake and metabolic conversion.

Materials:

  • High-purity this compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Cultured cells (e.g., macrophages, hepatocytes)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Folch solution: chloroform:methanol, 2:1 v/v)

  • Internal standard (e.g., a deuterated wax ester)

  • Nitrogen gas stream

  • Analytical instruments (TLC, GC-MS, or LC-MS/MS)

Procedure:

  • Preparation of Treatment Medium:

    • Prepare a stock solution of this compound in ethanol.

    • Dilute the stock solution in cell culture medium containing FBS to the desired final concentration. The FBS helps to solubilize the lipid.

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Remove the growth medium and replace it with the this compound-containing treatment medium.

    • Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells twice with cold PBS to remove any remaining extracellular lipid.

    • Harvest the cells by scraping.

    • Perform a lipid extraction using the Folch method. Add the internal standard at the beginning of the extraction.

  • Sample Analysis:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for the chosen analytical method.

    • Analyze the sample by Thin Layer Chromatography (TLC) for initial separation, or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detailed identification and quantification of this compound and its metabolites.

Protocol for In Vitro Enzyme Assay

This protocol outlines a method to assess the enzymatic hydrolysis of this compound by lipases or esterases.

Materials:

  • High-purity this compound

  • Purified lipase (B570770) or esterase enzyme, or cell lysate

  • Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors)

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • Lipid extraction solvent

  • Analytical instruments (e.g., HPLC, GC-MS, or a colorimetric assay for free fatty acids)

Procedure:

  • Reaction Setup:

    • Prepare a substrate solution of this compound in the assay buffer. Sonication may be required to create a stable emulsion.

    • In a reaction tube, combine the assay buffer and the enzyme solution.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the this compound substrate solution to the enzyme mixture.

    • Incubate at the optimal temperature for the enzyme for a set period.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution.

    • Extract the lipids from the reaction mixture.

    • Analyze the extract to quantify the remaining this compound and the released arachidic acid and arachidonic acid.

Visualization of Pathways and Workflows

Proposed Metabolic Pathway for this compound

The following diagram illustrates a hypothetical pathway for the synthesis and breakdown of this compound, leading to the release of arachidonic acid for eicosanoid synthesis. This is a proposed pathway based on general lipid metabolism.

Arachidyl_Arachidonate_Metabolism Arachidic_Acid Arachidic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Arachidic_Acid->Acyl_CoA_Synthetase ATP, CoA Arachidonic_Acid_Pool Arachidonic Acid (Esterified Pool) Arachidonic_Acid_Pool->Acyl_CoA_Synthetase ATP, CoA Arachidoyl_CoA Arachidoyl-CoA Acyl_CoA_Synthetase->Arachidoyl_CoA Arachidonoyl_CoA Arachidonoyl-CoA Acyl_CoA_Synthetase->Arachidonoyl_CoA Arachidyl_Alcohol Arachidyl Alcohol Wax_Synthase Wax Synthase Arachidyl_Alcohol->Wax_Synthase Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase Fatty_Acyl_CoA_Reductase->Arachidyl_Alcohol Arachidoyl_CoA->Fatty_Acyl_CoA_Reductase NADPH Arachidonoyl_CoA->Wax_Synthase Arachidyl_Arachidonate This compound Wax_Synthase->Arachidyl_Arachidonate Wax_Ester_Hydrolase Wax Ester Hydrolase Arachidyl_Arachidonate->Wax_Ester_Hydrolase H2O Wax_Ester_Hydrolase->Arachidyl_Alcohol Free_Arachidonic_Acid Free Arachidonic Acid Wax_Ester_Hydrolase->Free_Arachidonic_Acid COX_LOX COX / LOX Free_Arachidonic_Acid->COX_LOX O2 Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Lipidomic Analysis

This diagram outlines a typical workflow for the analysis of this compound and its metabolites in a cellular experiment.

Lipidomics_Workflow Cell_Culture 1. Cell Culture Treatment with this compound Harvesting 2. Cell Harvesting and Washing Cell_Culture->Harvesting Extraction 3. Lipid Extraction (e.g., Folch method) Harvesting->Extraction Drying 4. Solvent Evaporation (under Nitrogen) Extraction->Drying Internal_Standard Add Internal Standard Internal_Standard->Extraction Reconstitution 5. Reconstitution in appropriate solvent Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Processing and Quantification LC_MS_Analysis->Data_Analysis Biological_Interpretation 8. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Workflow for cellular lipidomics of this compound.

Conclusion

High-purity this compound is commercially available and represents a valuable research tool for investigating wax ester metabolism and its potential role in cellular signaling through the release of arachidonic acid. While direct studies on this specific molecule are limited, the provided protocols, adapted from established lipid analysis methodologies, offer a solid foundation for researchers to explore its biological significance. The proposed pathways and workflows can guide experimental design in this emerging area of lipid research.

References

Application of Arachidyl Arachidonate in Bioactive Lipid Nanoparticles for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The engineering of advanced drug delivery systems is paramount in the development of novel therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. This report details the application of arachidyl arachidonate (B1239269), a salt of the pro-inflammatory fatty acid arachidonic acid (ARA), as a functional structural component in a bioactive LNP formulation (ARA-LNP). By integrating ARA, the nanocarrier itself is designed to transiently modulate the target cell state to enhance gene delivery. This approach has demonstrated exceptional transfection efficiency in traditionally hard-to-transfect primary M2-polarized bone marrow-derived macrophages (BMDMs).[1][2] This document provides detailed application notes, experimental protocols, and characterization data for the formulation of these ARA-LNPs for researchers, scientists, and drug development professionals.

Introduction

Primary macrophages are a crucial target for immunotherapy, particularly for chimeric antigen receptor macrophage (CAR-M) therapy.[1] However, these cells are notoriously resistant to transfection, posing a significant barrier to the advancement of macrophage-based therapies.[1][2] Conventional lipid nanoparticle strategies often focus on optimizing the physicochemical properties of the LNPs but frequently fail to overcome the intrinsic biological barriers of these cells.[1][2] The "bioactive nanocarrier" paradigm presented here involves incorporating a cellular modulator directly into the LNP structure to synergistically overcome these barriers.[1][2] Arachidonic acid was selected as the key bioactive component due to its pro-inflammatory properties.[1]

Application Notes

The integration of arachidyl arachidonate into LNP formulations offers a novel strategy to enhance mRNA delivery, particularly to immune cells like macrophages. The resulting ARA-LNPs have been successfully utilized to generate HER2-targeting CAR-M that exhibit potent and specific phagocytic activity against HER2-expressing tumor cells in vitro.[1][2] This technology provides a powerful platform for engineering macrophages and other hard-to-transfect immune cells for various therapeutic applications.[1][2] The optimized ARA-LNP formulation achieved an exceptional transfection efficiency of over 83% in M2-BMDMs, a cell type that models the immunosuppressive tumor-associated macrophages (TAMs) found in tumors.[1][2]

Data Summary

The following tables summarize the key quantitative data from the characterization of the optimized ARA-LNP formulation.

Table 1: Optimized ARA-LNP Formulation Parameters

ComponentMolar Ratio (%)Concentration/Condition
SM-10250-
DSPC10-
DMG-PEG20001.5-
Cholesterol18-
Arachidonic Acid (ARA)20.5-
mRNA (in aqueous phase)-150 µg/mL in sodium acetate (B1210297) buffer (pH 5.0)
Formulation Temperature-30 °C

Table 2: Physicochemical Properties of Optimized ARA-LNPs

ParameterValue
Hydrodynamic Diameter195.46 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-5.27 ± 0.36 mV
Transfection Efficiency (in M2-BMDMs)83.76%

Experimental Protocols

I. Formulation of ARA-LNPs

This protocol describes the synthesis of ARA-LNPs using microfluidic mixing.

Materials:

  • SM-102

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Cholesterol

  • Arachidonic Acid (ARA)

  • Ethanol

  • mRNA

  • Sodium acetate buffer (pH 5.0)

  • Phosphate-buffered saline (PBS)

  • 30 kDa molecular weight cutoff (MWCO) centrifugal filter device

  • Microfluidic mixing device

Procedure:

  • Prepare the Lipid Phase: Dissolve SM-102 (50 mol%), DSPC (10 mol%), DMG-PEG2000 (1.5 mol%), cholesterol (18 mol%), and arachidonic acid (20.5 mol%) in ethanol.[1]

  • Prepare the Aqueous Phase: Dissolve the desired mRNA (e.g., GFP mRNA) in sodium acetate buffer (pH 5.0) to a final concentration of 150 µg/mL.[1]

  • Microfluidic Mixing: Set the microfluidic mixing device to a total flow rate of 16 mL/min and a reaction temperature of 30 °C.[1]

  • Mix the lipid and aqueous phases at a volumetric ratio of 1:3.[1]

  • Purification and Concentration: Purify and concentrate the synthesized LNPs using a 30 kDa MWCO centrifugal filter device with PBS.[1]

II. Characterization of ARA-LNPs

This protocol outlines the methods for characterizing the physicochemical properties of the formulated ARA-LNPs.

Materials:

  • Formulated ARA-LNPs

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Carbon-coated copper grids

  • Phosphotungstic acid solution

Procedure:

  • Hydrodynamic Diameter, PDI, and Zeta Potential:

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the ARA-LNP suspension using a DLS instrument.[1]

  • Morphological Analysis (TEM):

    • Deposit a 4 µL aliquot of the ARA-LNP sample onto a carbon-coated copper grid and allow the particles to settle for 45 seconds.[1]

    • Stain the sample with 4 µL of phosphotungstic acid solution and incubate for 45 seconds.[1]

    • Air-dry the grid for 3-5 minutes.[1]

    • Observe the morphology of the nanoparticles using a TEM.[1]

Visualizations

LNP_Formulation_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_mixing Microfluidic Synthesis cluster_purification Post-Synthesis Processing lipids SM-102, DSPC, DMG-PEG2000, Cholesterol, Arachidonic Acid dissolve Dissolve lipids->dissolve ethanol Ethanol ethanol->dissolve mixing Microfluidic Mixer (16 mL/min, 30°C) dissolve->mixing Lipid Phase (Ethanolic) mrna mRNA dissolve_aq Dissolve mrna->dissolve_aq buffer Sodium Acetate Buffer (pH 5.0) buffer->dissolve_aq dissolve_aq->mixing Aqueous Phase (mRNA) purify Purification & Concentration (30 kDa MWCO Filter) mixing->purify final_lnp ARA-LNP Suspension purify->final_lnp

Caption: Workflow for the formulation of this compound Lipid Nanoparticles (ARA-LNPs).

LNP_Characterization_Workflow cluster_dls Dynamic Light Scattering (DLS) cluster_tem Transmission Electron Microscopy (TEM) start ARA-LNP Sample dls_measurement DLS Instrument start->dls_measurement tem_prep Sample Preparation: 1. Deposit on grid 2. Stain (Phosphotungstic Acid) 3. Air dry start->tem_prep dls_results Hydrodynamic Diameter PDI Zeta Potential dls_measurement->dls_results tem_imaging TEM Imaging tem_prep->tem_imaging tem_result Morphological Analysis tem_imaging->tem_result

Caption: Workflow for the characterization of this compound Lipid Nanoparticles (ARA-LNPs).

Signaling_Hypothesis ara_lnp ARA-LNP macrophage Macrophage (M2-polarized) ara_lnp->macrophage Interaction transient_modulation Transient Pro-inflammatory Modulation macrophage->transient_modulation ARA effect enhanced_uptake Enhanced Cellular Uptake & Endosomal Escape transient_modulation->enhanced_uptake mrna_release mRNA Release into Cytoplasm enhanced_uptake->mrna_release car_expression CAR Protein Expression mrna_release->car_expression Translation car_macrophage Engineered CAR-Macrophage car_expression->car_macrophage

Caption: Hypothesized mechanism of ARA-LNP mediated macrophage transfection.

References

Troubleshooting & Optimization

Improving the solubility of Arachidyl arachidonate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the aqueous solubility of Arachidyl arachidonate (B1239269). This guide provides answers to frequently asked questions and detailed protocols to help researchers, scientists, and drug development professionals successfully prepare stable solutions for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Arachidyl arachidonate not dissolving in my aqueous buffer?

This compound is a wax ester, a large (C40) and highly nonpolar molecule. Its long hydrocarbon chains result in strong hydrophobic properties, making it virtually insoluble in water and aqueous buffers. Direct addition to a buffer will result in a suspension of insoluble particles, which is unsuitable for most experimental applications.

Q2: I have worked with Arachidonic Acid before, and it was easier to dissolve. Why is this compound different?

The difference lies in their chemical structures. Arachidonic acid is a fatty acid with a free carboxylic acid group (-COOH). This group can be deprotonated in alkaline conditions (pH > 8.0) to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][2] this compound, however, is an ester. The carboxylic acid group of arachidonic acid is linked to arachidyl alcohol, eliminating the ionizable proton. Therefore, its solubility is not dependent on pH.

Figure 1. Structural comparison of Arachidonic Acid and this compound.

Q3: My solution becomes cloudy or forms a precipitate after I dilute my organic stock of this compound into a buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer high enough to keep the hydrophobic compound dissolved in the aqueous environment. This indicates that a simple co-solvent approach is insufficient at your desired final concentration. You should proceed to more advanced solubilization techniques.

G start Start: Need to dissolve This compound stock Prepare concentrated stock in 100% Ethanol or DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Is the final solution clear? dilute->check success Success! Solution is ready for use. check->success Yes fail Problem: Solution is cloudy, or precipitate forms. check->fail No troubleshoot Choose an Advanced Solubilization Method fail->troubleshoot surfactant Method 1: Surfactants troubleshoot->surfactant cyclodextrin Method 2: Cyclodextrins troubleshoot->cyclodextrin liposome Method 3: Liposomes troubleshoot->liposome

Figure 2. Troubleshooting workflow for dissolving this compound.

Troubleshooting Guide 1: Solubilization Using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[3][4][5] The hydrophobic tails of the surfactants form a core, creating a microenvironment where insoluble molecules like this compound can be entrapped and effectively dispersed in the aqueous solution.[6][7][8]

G Mechanism of Surfactant Solubilization lipid This compound (Insoluble) A + surfactant Surfactant Monomers micelle Micelle Formation (above CMC) B complex Solubilized Complex C solution Clear Aqueous Solution A->micelle B->complex C->solution

Figure 3. Encapsulation of a hydrophobic molecule within a surfactant micelle.
Troubleshooting Q&A

  • Q: Which surfactant should I use?

    • A: Non-ionic surfactants like Polysorbates (Tween® series) or Triton™ X-100 are generally recommended as they are less likely to interfere with protein structure and cellular assays compared to ionic surfactants like SDS.[9][10]

  • Q: My solution is still cloudy even with a surfactant.

    • A: Ensure your surfactant concentration is well above its CMC.[8][11] Also, the ratio of surfactant to lipid is crucial. You may need to increase the amount of surfactant.

Data Presentation: Critical Micelle Concentrations (CMC)
SurfactantTypeTypical CMC (in water, 25°C)Reference
Sodium Dodecyl Sulfate (SDS)Anionic~8 mM (0.23%)[3][4]
Triton™ X-100Non-ionic~0.24 mM (0.015%)N/A
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM (0.0016%)N/A

Note: CMC values can be affected by buffer composition, ionic strength, and temperature.

Experimental Protocol: Surfactant-Aided Solubilization
  • Prepare Stock Solutions:

    • Prepare a 10-100 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Chloroform or Hexane).

    • Prepare a 10% (w/v) aqueous stock solution of a non-ionic surfactant (e.g., Tween® 80).

  • Evaporation and Reconstitution:

    • Aliquot the required amount of the this compound stock solution into a glass vial.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the vial's inner surface.

    • Add the desired aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 1% Tween® 80).

  • Solubilization:

    • Vortex the vial vigorously for 5-10 minutes.

    • For difficult-to-dissolve lipids, sonication in a bath sonicator for 15-30 minutes can significantly improve solubilization.[12]

    • Visually inspect the solution for clarity. A transparent solution indicates successful micellar solubilization.

Troubleshooting Guide 2: Solubilization Using Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic "guest" molecules like this compound, forming a water-soluble "inclusion complex" that can be readily dispersed in aqueous buffers.[14][15]

G Mechanism of Cyclodextrin Solubilization lipid This compound (Insoluble) A + cd Cyclodextrin complex Inclusion Complex B solution Clear Aqueous Solution A->complex B->solution G start 1. Mix Lipids (e.g., Phospholipid, Cholesterol) + this compound in organic solvent film 2. Evaporate Solvent to create a thin lipid film start->film hydrate 3. Hydrate Film with aqueous buffer film->hydrate mlv Forms Multilamellar Vesicles (MLVs) hydrate->mlv downsize 4. Downsize Vesicles (Sonication or Extrusion) mlv->downsize suv Forms Small Unilamellar Vesicles (SUVs) - a stable liposomal suspension downsize->suv

References

Preventing oxidation of Arachidyl arachidonate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arachidyl arachidonate (B1239269), focusing on preventing its oxidation during storage.

Frequently Asked Questions (FAQs)

Q1: What is Arachidyl arachidonate and why is it prone to oxidation?

This compound is an ester formed from arachidic acid and arachidonic acid. Its susceptibility to oxidation stems from the arachidonic acid component, which is a polyunsaturated fatty acid (PUFA) containing multiple double bonds. These double bonds are vulnerable to attack by reactive oxygen species, leading to a chain reaction of lipid peroxidation.[1][2] This degradation can compromise the structural integrity and biological activity of the molecule.

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main contributors to the oxidation of this compound are:

  • Oxygen: Direct exposure to air initiates the oxidation process.[2][3]

  • Light: Exposure to light, particularly UV light, can generate free radicals that accelerate oxidation.[2][4][5][6]

  • Heat: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2][7]

  • Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, promoting the formation of free radicals.[2]

  • Moisture: The presence of water can facilitate hydrolytic and oxidative reactions.[4][8]

Q3: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, this compound should be stored under conditions that minimize exposure to the factors mentioned above. Specific recommendations from various suppliers are summarized in the table below. A general best practice is to store it as a solution in a suitable organic solvent at -80°C under an inert atmosphere.[9][10][11]

Q4: Should I store this compound as a dry powder or in a solvent?

Unsaturated lipids like this compound are not stable as powders.[8][12] As a powder, they are highly hygroscopic and will readily absorb moisture, which can lead to hydrolysis and oxidation.[8][12] It is strongly recommended to dissolve the compound in a suitable organic solvent immediately upon receipt for storage.[8][12]

Q5: What is the best way to handle the compound to prevent oxidation during an experiment?

To minimize oxidation during experimental use:

  • Allow the container to warm to room temperature before opening to prevent condensation.[8][12]

  • Use glass, stainless steel, or Teflon-lined labware; avoid plastics that can leach impurities into organic solvents.[8]

  • Work quickly and minimize the time the sample is exposed to air and light.

  • If possible, work under a gentle stream of inert gas (nitrogen or argon).[13]

  • For aqueous solutions, use them within 12 hours of preparation, as stability is very poor. Purging the solution with an inert gas can prolong its stability.

Troubleshooting Guide

Problem: I suspect my sample of this compound has oxidized. What are the signs?

  • Visual Changes: The pure compound is typically a colorless or slightly yellowish oil. Significant yellowing or browning can indicate degradation. If it was stored as a powder, it might appear gummy.

  • Analytical Evidence: The most definitive way to confirm oxidation is through analytical methods. An increase in the peroxide value, a change in the UV absorbance spectrum (e.g., a peak appearing around 233 nm for conjugated dienes), or the detection of oxidation products (like HETEs or isoprostanes) via chromatography (HPLC, GC-MS) are clear indicators.[3][14][15]

Problem: My results are inconsistent. Could it be due to sample degradation?

Yes, inconsistency is a common consequence of using oxidized lipids. The oxidation products can have different biological activities or interfere with assays.[16][17] If you suspect degradation, it is crucial to test the purity of your stock before proceeding with further experiments.

Problem: How can I salvage a partially oxidized sample?

Unfortunately, oxidation is an irreversible process.[18] Once significant degradation has occurred, the sample cannot be restored to its original purity. It is highly recommended to discard the suspected sample and use a fresh, properly stored aliquot to ensure the validity and reproducibility of your experimental results.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound and similar polyunsaturated lipids from various sources.

ParameterRecommendationRationaleSource(s)
Physical Form In a suitable organic solvent.Unsaturated lipids are unstable as powders; they are hygroscopic and prone to rapid oxidation.[8][12]
Temperature -20°C to -80°CLow temperatures slow down the rate of chemical degradation. For long-term storage, -80°C is preferred.[4][9][10][11][19]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen, which is the primary initiator of the oxidation cascade.[4][8][9][13][20]
Light Exposure Protect from light (use amber vials)Light provides the energy for photo-oxidation, a major degradation pathway.[1][4][5][9]
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures an airtight seal.[8][12][13]
Solvent Storage -80°C for up to 6 months; -20°C for up to 1 monthProvides a general guideline for stability in solvent. Always refer to the manufacturer's data sheet.[9]

Experimental Protocols

Protocol 1: Assessment of Oxidation using the Oxidation Index (UV Spectroscopy)

This method provides a rapid assessment of primary oxidation by measuring the formation of conjugated dienes.

Principle: The oxidation of polyunsaturated fatty acids leads to the formation of conjugated diene hydroperoxides, which exhibit strong UV absorbance around 233 nm. The ratio of absorbance at 233 nm to that at 215 nm (where the parent fatty acid absorbs) gives an oxidation index.[3]

Methodology:

  • Prepare a solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane).

  • Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 200 nm to 300 nm.

  • Record the absorbance values at 233 nm (A233) and 215 nm (A215).

  • Calculate the Oxidation Index (OI) using the formula: OI = A233 / A215 .

  • An increase in the OI compared to a fresh, unoxidized standard indicates the extent of oxidation.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay detects malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.[15]

Principle: One molecule of MDA reacts with two molecules of thiobarbiturac acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.[15]

Methodology:

  • Sample Preparation: Prepare a known concentration of the this compound sample.

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 0.375% (w/v) thiobarbiturac acid and 15% (w/v) trichloroacetic acid in 0.25 M HCl.

    • Antioxidant: Add butylated hydroxytoluene (BHT) to the sample to prevent further oxidation during the heating step.

  • Reaction:

    • To 1 mL of the sample, add 2 mL of the TBA reagent.

    • Vortex the mixture thoroughly.

    • Incubate the mixture in a heating block or water bath at 95-100°C for 15-20 minutes.

  • Measurement:

    • Cool the samples to room temperature.

    • Centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Compare the absorbance to a standard curve prepared using a known concentration of MDA (e.g., from 1,1,3,3-tetramethoxypropane).

Visualizations

Oxidation_Pathway Figure 1: Simplified Autooxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation AA Arachidyl Arachidonate (LH) L_radical Lipid Radical (L•) AA->L_radical H• abstraction Initiator Initiator (Light, Heat, Metal) Initiator->AA O2 Oxygen (O2) LOO_radical Peroxy Radical (LOO•) L_radical->LOO_radical Fast reaction O2->LOO_radical LH Another LH Molecule LOO_radical->LH LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LH->LOOH H• abstraction L_radical2 Lipid Radical (L•) LH->L_radical2 L_radical2->O2 Chain Reaction Continues...

Caption: Figure 1: Simplified Autooxidation Pathway of this compound.

Storage_Workflow Figure 2: Recommended Workflow for Storing this compound start Receive Arachidyl Arachidonate check_form Is it a dry powder? start->check_form dissolve Immediately dissolve in a suitable organic solvent (e.g., Ethanol, Chloroform) check_form->dissolve Yes aliquot Aliquot into smaller volumes in glass vials with Teflon caps check_form->aliquot No (Already in Solvent) dissolve->aliquot purge Purge headspace of each vial with inert gas (Argon or Nitrogen) aliquot->purge seal Seal vials tightly purge->seal storage_decision Select Storage Temperature seal->storage_decision short_term Short-Term Storage (< 1 month) Store at -20°C storage_decision->short_term Short-Term long_term Long-Term Storage (> 1 month) Store at -80°C storage_decision->long_term Long-Term protect Store all vials protected from light short_term->protect long_term->protect end Ready for Use protect->end

Caption: Figure 2: Recommended Workflow for Storing this compound.

References

Optimizing LC-MS parameters for Arachidyl arachidonate detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Arachidyl arachidonate (B1239269). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting Arachidyl arachidonate?

For the analysis of wax esters like this compound, Electrospray Ionization (ESI) in positive ion mode is a common and effective choice. The formation of ammonium (B1175870) adducts ([M+NH₄]⁺) is frequently observed when ammonium formate (B1220265) is used as a mobile phase additive, which provides a stable and abundant molecular ion for detection.[1][2] Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar compounds, and typically yields protonated molecules ([M+H]⁺).[3] However, ESI is often preferred as it is a "softer" ionization technique, which can reduce in-source fragmentation and simplify spectra.[2]

Q2: Which type of LC column is most suitable for separating this compound?

A reversed-phase C18 column is a robust choice for the separation of this compound and other long-chain wax esters.[1][3][4] Due to the non-polar nature of wax esters, a non-aqueous mobile phase system is often employed to achieve good retention and separation.

Q3: What are the recommended mobile phases for the LC separation of this compound?

A non-aqueous reversed-phase chromatography setup is generally recommended. A common approach involves a gradient elution with a mobile phase system consisting of:

  • Mobile Phase A: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an additive like 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: A mixture of isopropanol (B130326) and acetonitrile (e.g., 90:10 v/v) with the same additives.[1]

The gradient would typically start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly non-polar this compound.

Q4: What are the expected mass spectral fragments for this compound?

In tandem mass spectrometry (MS/MS), the primary fragmentation of wax esters like this compound occurs at the ester linkage. This cleavage results in two characteristic product ions: one corresponding to the fatty acid moiety (arachidonic acid) and the other to the fatty alcohol moiety (arachidyl alcohol).[2] For this compound (C₄₀H₇₂O₂), with a molecular weight of 584.9 g/mol , collision-induced dissociation (CID) of the precursor ion (e.g., [M+NH₄]⁺ at m/z 602.6) would be expected to yield a prominent fragment ion corresponding to the protonated arachidonic acid ([C₂₀H₃₂O₂ + H]⁺ at m/z 305.2).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[5] Column Overload: Injecting too much sample can lead to peak distortion.[5] Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Optimize Mobile Phase: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to minimize interactions with free silanol (B1196071) groups on the column.[5] Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[5] Solvent Matching: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase conditions.
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: The chosen ionization source or mode may not be efficient for this compound. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.Ionization Source Selection: While ESI is common, APCI may provide better sensitivity for certain non-polar analytes. A source comparison is recommended.[6][7] Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[8]
High Background Noise Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system can lead to high background noise.Use High-Purity Solvents: Always use LC-MS grade solvents and additives. System Cleaning: Regularly flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove contaminants.
Carry-over (Analyte Signal in Blank Injections) Adsorption to System Components: Lipids, especially long-chain, non-polar molecules like wax esters, are prone to adsorbing to surfaces in the autosampler, injection port, and column.[9][10] Insufficient Needle Wash: The autosampler's needle wash may not be effective at removing residual analyte between injections.Optimize Wash Solvents: Use a strong, non-polar solvent (e.g., isopropanol or a mixture of hexane (B92381) and isopropanol) in the needle wash protocol.[9] Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean before the next analysis.[9] Systematic Cleaning: If carry-over persists, systematically clean or replace components of the flow path, starting from the injection port.[11]

Quantitative Data Summary

The following table summarizes typical LC-MS parameters that can be used as a starting point for the analysis of long-chain wax esters like this compound. It is important to note that method validation should be performed to determine the specific limits of detection (LOD) and quantification (LOQ) for this compound in your specific matrix.

ParameterTypical Value / RangeReference(s)
LC Column C18, 2.1-4.6 mm ID, 1.7-5 µm particle size[1][3][4]
Mobile Phase A: Acetonitrile/Water with Ammonium Formate/Formic AcidB: Isopropanol/Acetonitrile with Ammonium Formate/Formic Acid[1]
Flow Rate 0.2 - 0.5 mL/min[1]
Ionization Mode ESI Positive with Ammonium Adduct Formation[1][2]
Precursor Ion (m/z) [M+NH₄]⁺ (e.g., ~602.6 for this compound)[1]
Product Ion (m/z) Fragment corresponding to the protonated fatty acid (e.g., ~305.2 for arachidonic acid)[2]
Lower Limit of Quantitation (LLOQ) Typically in the low ng/mL to pg/mL range for related lipids, but must be empirically determined for this compound.[8]

Experimental Protocols

Sample Preparation from Biological Matrices (General Protocol)
  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection and Drying: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the initial LC mobile phase conditions (e.g., isopropanol or acetonitrile/isopropanol).

LC-MS/MS Analysis
  • Injection: Inject the reconstituted sample onto the LC system.

  • Chromatographic Separation: Separate the lipids using a C18 column and a non-aqueous reversed-phase gradient.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in positive ESI mode.

  • Data Acquisition: Acquire data in full scan mode to identify the [M+NH₄]⁺ ion of this compound. Subsequently, use a targeted MS/MS method (Multiple Reaction Monitoring, MRM) for quantification, monitoring the transition from the precursor ion to a specific product ion.[12][13][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization Lipid_Extraction 2. Liquid-Liquid Extraction Homogenization->Lipid_Extraction Phase_Separation 3. Phase Separation Lipid_Extraction->Phase_Separation Collection_Drying 4. Collection & Drying Phase_Separation->Collection_Drying Reconstitution 5. Reconstitution Collection_Drying->Reconstitution LC_Separation 6. LC Separation (C18) Reconstitution->LC_Separation MS_Detection 7. MS Detection (ESI+) LC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition (MRM) MS_Detection->Data_Acquisition

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis Arachidonic_Acid Arachidonic Acid-CoA Wax_Synthase Wax Synthase (WS) Arachidonic_Acid->Wax_Synthase Arachidyl_Alcohol Arachidyl Alcohol Arachidyl_Alcohol->Wax_Synthase Arachidyl_Arachidonate_Syn This compound Wax_Synthase->Arachidyl_Arachidonate_Syn Arachidyl_Arachidonate_Hyd This compound Lipase_Esterase Lipase / Esterase Arachidyl_Arachidonate_Hyd->Lipase_Esterase Arachidonic_Acid_Prod Arachidonic Acid Lipase_Esterase->Arachidonic_Acid_Prod Arachidyl_Alcohol_Prod Arachidyl Alcohol Lipase_Esterase->Arachidyl_Alcohol_Prod

Caption: Synthesis and hydrolysis of this compound.

References

Technical Support Center: Synthesis of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the synthesis of arachidyl arachidonate (B1239269).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of arachidyl arachidonate.

Problem 1: Low Yield of this compound in Chemical Synthesis

Possible CauseRecommended Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times or higher temperatures may be necessary, but be cautious of potential side reactions. - Effective Water Removal: In Fischer esterification, ensure the continuous removal of water using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. The presence of water can reverse the esterification reaction.[1][2] - Catalyst Deactivation: Use a fresh, high-quality acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Ensure anhydrous conditions as water can deactivate the catalyst.
Side Reactions - Minimize Oxidation: Due to the polyunsaturated nature of arachidonic acid, it is prone to oxidation.[3][4][5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a radical scavenger like BHT (butylated hydroxytoluene). - Prevent Isomerization: High temperatures can cause isomerization of the double bonds in arachidonic acid.[6] Employ milder reaction conditions. For sensitive substrates, consider using the Steglich esterification method which proceeds at room temperature.[7][8]
Sub-optimal Molar Ratio of Reactants Systematically vary the molar ratio of arachidonic acid to arachidyl alcohol to find the optimal condition for yield. An excess of one reactant can be used to drive the reaction to completion.[1][2]

Problem 2: Low Yield or Purity in Enzymatic Synthesis

Possible CauseRecommended Solution
Low Lipase (B570770) Activity - Enzyme Selection: Screen different lipases (e.g., from Candida antarctica, Rhizomucor miehei) to find the most effective one for this specific esterification. - Optimal Temperature and pH: Each enzyme has an optimal temperature and pH range. Consult the manufacturer's specifications and optimize these parameters. - Water Content: The presence of a small amount of water is often necessary for lipase activity in organic solvents, but excess water will promote hydrolysis. Optimize the water activity of the system.
Poor Substrate Solubility Use a suitable organic solvent (e.g., hexane (B92381), toluene) to ensure both arachidonic acid and arachidyl alcohol are fully dissolved and accessible to the enzyme.
Product Inhibition The accumulation of the product, this compound, or the by-product, water, can inhibit the enzyme. Consider in-situ removal of water using molecular sieves or performing the reaction under vacuum.

Problem 3: Difficulty in Purifying this compound

Possible CauseRecommended Solution
Presence of Unreacted Starting Materials - Liquid-Liquid Extraction: Perform an initial wash of the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted arachidonic acid. Follow with a water wash to remove any remaining base and water-soluble impurities. - Column Chromatography: Use silica (B1680970) gel column chromatography with a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the non-polar this compound from the more polar starting materials.
Formation of Oxidation Byproducts Oxidation products are often more polar than the desired ester. These can typically be removed by silica gel chromatography. To minimize their formation, handle the product under an inert atmosphere and store it at low temperatures.
Co-elution with Similar Impurities If impurities have similar polarity to the product, consider using a different stationary phase for chromatography (e.g., alumina) or a different solvent system. High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary for high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the chemical synthesis of this compound?

A1: The most critical factors are:

  • Exclusion of Water: To prevent the reverse hydrolysis reaction and catalyst deactivation.

  • Inert Atmosphere: To prevent the oxidation of the polyunsaturated arachidonic acid moiety.

  • Temperature Control: To avoid isomerization of the double bonds in arachidonic acid and other side reactions.

Q2: Which synthesis method, chemical or enzymatic, is better for producing high-purity this compound?

A2: Enzymatic synthesis often provides higher purity and specificity, with fewer byproducts, as it is conducted under milder conditions.[6] This minimizes the risk of oxidation and isomerization of the arachidonic acid chain. However, chemical synthesis, such as the Steglich esterification, can also yield high-purity products when performed under carefully controlled, mild conditions.[7][8]

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v) to separate the non-polar product from the more polar starting materials. The product, this compound, will have a higher Rf value than both arachidonic acid and arachidyl alcohol.

Q4: What are the expected yields for this compound synthesis?

Representative Yields for Wax Ester Synthesis

Synthesis MethodCatalyst/EnzymeTypical Yield (%)
Fischer EsterificationSulfuric Acid70-85
Steglich EsterificationDCC/DMAP85-95
Enzymatic (Lipase)Candida antarctica Lipase B>95

Note: These are representative yields for long-chain wax esters and may vary for the synthesis of this compound.

Q5: What analytical techniques are suitable for characterizing the final product?

A5: The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and determine the purity of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the ester linkage and the positions of the double bonds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Experimental Protocols

Protocol 1: Chemical Synthesis via Steglich Esterification

This method is recommended for its mild reaction conditions, which help to preserve the integrity of the polyunsaturated arachidonic acid.[7][8]

  • Preparation: In a round-bottom flask, dissolve arachidonic acid (1 equivalent) and arachidyl alcohol (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution.

  • Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This method offers high selectivity and mild reaction conditions.

  • Substrate Preparation: In a screw-capped vial, dissolve arachidonic acid (1 equivalent) and arachidyl alcohol (1.5 equivalents) in a suitable organic solvent such as n-hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture (typically 10-20% by weight of the substrates).

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 50-60 °C) for 24-48 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting product is often of high purity. If necessary, further purification can be achieved by silica gel chromatography.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification Reactants Arachidonic Acid & Arachidyl Alcohol Esterification Esterification Reaction (Chemical or Enzymatic) Reactants->Esterification Crude Product Crude Arachidyl Arachidonate Esterification->Crude Product Extraction Liquid-Liquid Extraction (to remove acidic/basic impurities) Crude Product->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Pure Product Pure Arachidyl Arachidonate Chromatography->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in Chemical Synthesis Start Low Yield Observed Check_Reaction Reaction Incomplete? Start->Check_Reaction Optimize_Conditions Optimize Time, Temp, & Water Removal Check_Reaction->Optimize_Conditions Yes Check_Side_Reactions Evidence of Side Reactions? (e.g., discoloration) Check_Reaction->Check_Side_Reactions No Success Yield Improved Optimize_Conditions->Success Inert_Atmosphere Use Inert Atmosphere & Milder Conditions Check_Side_Reactions->Inert_Atmosphere Yes Check_Purity Purification Issues? Check_Side_Reactions->Check_Purity No Inert_Atmosphere->Success Optimize_Purification Optimize Chromatography Conditions Check_Purity->Optimize_Purification Yes Optimize_Purification->Success

Caption: A logical diagram for troubleshooting low yields in chemical synthesis.

Signaling_Pathway_Placeholder Potential Biological Role of this compound Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Arachidyl_Arachidonate This compound (Storage/Transport Form) Arachidonic_Acid->Arachidyl_Arachidonate Esterification Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Arachidyl_Arachidonate->Arachidonic_Acid Hydrolysis Signaling Cellular Signaling (e.g., Inflammation) Eicosanoids->Signaling

Caption: A hypothetical pathway illustrating the role of this compound.

References

Technical Support Center: Minimizing Arachidyl Arachidonate Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Arachidyl arachidonate (B1239269) (ARA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Arachidyl arachidonate (ARA) and why is its stability in cell culture important?

This compound (ARA) is a polyunsaturated omega-6 fatty acid that is a key component of cell membranes. It serves as a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which are involved in numerous physiological and pathological processes, including inflammation, immunity, and cell signaling.[1][2][3] Maintaining the stability of ARA in cell culture is crucial for obtaining accurate and reproducible experimental results, as its degradation can lead to the formation of various metabolites that can have unintended biological effects.

Q2: What are the primary pathways of ARA degradation in cell culture?

ARA degradation in cell culture primarily occurs through two main pathways:

  • Enzymatic Degradation: This is mediated by intracellular enzymes that are released from cells or are present in serum supplements. The main enzyme families involved are:

    • Phospholipases: These enzymes, such as phospholipase A2 (PLA2) and phospholipase C (PLC), release ARA from membrane phospholipids (B1166683).[4]

    • Cyclooxygenases (COXs): COX-1 and COX-2 enzymes metabolize ARA into prostaglandins (B1171923) and thromboxanes.[1][5]

    • Lipoxygenases (LOXs): LOX enzymes convert ARA into leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[1][6]

  • Non-Enzymatic Oxidative Degradation (Lipid Peroxidation): This is a chemical process initiated by reactive oxygen species (ROS) that attack the double bonds of ARA. This process can be exacerbated by the presence of transition metals like iron and copper in the culture medium.[7][8] Standard cell culture conditions, with high oxygen concentrations, can also contribute to oxidative stress.[9][10]

Q3: How can I minimize the enzymatic degradation of ARA?

Enzymatic degradation can be minimized by using specific inhibitors that target the enzymes responsible for ARA metabolism. It is crucial to use these inhibitors at concentrations that are effective but not cytotoxic.

Q4: How can I prevent the oxidative degradation of ARA?

Oxidative degradation, or lipid peroxidation, can be mitigated by supplementing the cell culture medium with antioxidants. These molecules neutralize ROS and inhibit the chain reactions of lipid peroxidation.

Q5: How should I prepare and store ARA solutions to maintain stability?

Proper handling and storage of ARA are critical to prevent its degradation before it is even introduced into the cell culture system. ARA is susceptible to oxidation, so it is important to minimize its exposure to air and light. Aqueous solutions of arachidonic acid should be prepared fresh for each use, ideally within 12 hours.[3] For longer-term storage, it is recommended to dissolve ARA in an organic solvent like ethanol (B145695), DMSO, or dimethyl formamide (B127407) and store it at -20°C under an inert gas such as argon or nitrogen.[3] Purging solutions with an inert gas can prolong stability.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in experimental results involving ARA. Inconsistent degradation of ARA between experiments.Standardize cell culture conditions, including cell density, media changes, and incubation times. Use fresh preparations of ARA for each experiment. Consider using a serum-free medium to reduce variability from serum components.
Unexpected biological effects observed in control cells treated with vehicle. The solvent used to dissolve ARA may have its own biological effects.Run a vehicle-only control to assess the effect of the solvent on your cells. Use the lowest possible concentration of the solvent.
Low recovery of ARA from cell culture samples. Significant degradation of ARA during the experiment or sample processing.Add antioxidants to the culture medium. Use enzyme inhibitors if enzymatic degradation is suspected. During sample extraction, work quickly and on ice to minimize further degradation.
Difficulty in detecting ARA metabolites. Low levels of metabolite production or degradation of metabolites during sample preparation.Stimulate cells to increase the production of specific metabolites, if applicable to your experimental design. Use a robust extraction method, such as solid-phase extraction, and analyze samples promptly using a sensitive technique like LC-MS/MS.

Data Presentation: Inhibitors and Antioxidants

The following tables summarize quantitative data for commonly used inhibitors and antioxidants to help in experimental design.

Table 1: Common Enzyme Inhibitors for Minimizing ARA Degradation

InhibitorTarget Enzyme(s)Typical Working Concentration (in cell culture)IC50 ValueReference(s)
Celecoxib COX-20.1 - 10 µM0.06 - 14 µM[11][12][13][14]
Indomethacin COX-1 and COX-21 - 50 µMVaries by cell type[5]
NS-398 COX-210 - 100 µM~3 µM[5]
Zileuton 5-LOX1 - 10 µM0.5 - 5 µM[6][15]
NDGA General LOX0.1 - 10 µMVaries by LOX isoform[15][16]
Orlistat Pancreatic and Gastric Lipases10 - 100 µMVaries by lipase

IC50 values can vary significantly depending on the cell type and experimental conditions.

Table 2: Common Antioxidants for Preventing ARA Oxidation

AntioxidantMechanism of ActionTypical Working Concentration (in cell culture)Reference(s)
Vitamin E (α-Tocopherol) Chain-breaking antioxidant, protects cell membranes from lipid peroxidation.10 - 100 µM[17]
Vitamin C (Ascorbic Acid) Water-soluble antioxidant, scavenges ROS and can regenerate Vitamin E.50 - 200 µM[7]
Butylated Hydroxytoluene (BHT) Synthetic phenolic antioxidant, prevents free radical-mediated lipid peroxidation.1 - 20 µM[18][19]

Experimental Protocols

Protocol 1: General Workflow for Minimizing ARA Degradation in Cell Culture

This protocol provides a general framework for handling ARA in cell culture to minimize its degradation.

  • Preparation of ARA Stock Solution:

    • Dissolve this compound in ethanol or DMSO to make a concentrated stock solution.

    • Store the stock solution at -20°C under an inert gas (e.g., argon or nitrogen).

  • Cell Culture Conditions:

    • Culture cells in a serum-free medium if possible to reduce the presence of exogenous enzymes.

    • If serum is required, use heat-inactivated serum to denature some of the enzymes.

    • Maintain a consistent cell density and passage number for all experiments.

  • Treatment with ARA:

    • On the day of the experiment, dilute the ARA stock solution to the desired final concentration in pre-warmed cell culture medium.

    • If using inhibitors or antioxidants, pre-incubate the cells with these compounds for an appropriate time before adding ARA.

    • Add the ARA-containing medium to the cells and incubate for the desired time.

  • Sample Collection:

    • At the end of the incubation period, collect the cell culture supernatant and/or cell lysate.

    • Immediately place the samples on ice to halt any further enzymatic activity.

    • If not proceeding directly to extraction, store the samples at -80°C.

Protocol 2: Quantification of ARA and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ARA and its eicosanoid metabolites.[1][20]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the cell culture supernatant or cell lysate with a mixture of deuterated internal standards for accurate quantification.

    • Acidify the sample to pH 3.0 to ensure complete protonation of the carboxylic acid groups of the eicosanoids.

    • Condition an SPE column (e.g., C18) with methanol (B129727) followed by water.

    • Load the acidified sample onto the SPE column.

    • Wash the column with a low percentage of methanol in water to remove polar impurities.

    • Elute the ARA and its metabolites with methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[21]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C18 column to separate ARA and its various metabolites. A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% acetic acid or formic acid) and an organic component (e.g., acetonitrile/methanol). A gradient elution is typically used to achieve optimal separation.[22]

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for the targeted quantification of each analyte, monitoring the specific precursor-to-product ion transitions for ARA and each of its metabolites, as well as their corresponding internal standards.

Visualizations

cluster_degradation This compound (ARA) Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_oxidative Oxidative Degradation (Lipid Peroxidation) ARA This compound (in cell membrane) PLA2 Phospholipase A2 ARA->PLA2 releases ROS Reactive Oxygen Species (ROS) ARA->ROS FreeARA Free ARA PLA2->FreeARA COX Cyclooxygenases (COX-1, COX-2) Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins LOX Lipoxygenases (LOX) Leukotrienes Leukotrienes, HETEs LOX->Leukotrienes LipidPeroxides Lipid Peroxides ROS->LipidPeroxides FreeARA->COX FreeARA->LOX

Caption: Major degradation pathways of this compound in cell culture.

cluster_workflow Experimental Workflow to Minimize ARA Degradation start Start: Prepare ARA Stock Solution culture Culture Cells (serum-free or heat-inactivated serum) start->culture pretreat Pre-treat with Inhibitors/Antioxidants (optional) culture->pretreat addARA Add ARA to Cell Culture pretreat->addARA incubate Incubate for Desired Time addARA->incubate collect Collect Samples (on ice) incubate->collect extract Extract ARA and Metabolites (SPE) collect->extract analyze Analyze by LC-MS/MS extract->analyze end End: Data Analysis analyze->end

Caption: Recommended experimental workflow for minimizing ARA degradation.

References

Technical Support Center: Troubleshooting Low Yield in Arachidyl Arachidonate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Arachidyl arachidonate (B1239269), with a primary focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low yield of Arachidyl arachidonate during solvent extraction?

A1: Low yields during the extraction of this compound can typically be attributed to one or more of the following factors:

  • Incomplete Cell Lysis and Inefficient Extraction: The lipid of interest may not be fully released from the source material. This can be due to insufficient homogenization of the tissue or cell culture, or the use of a solvent system that cannot effectively penetrate the cellular matrix and solubilize the this compound.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is critical. This compound is a non-polar lipid. While a non-polar solvent is needed, a mixture of polar and non-polar solvents is often required to first break the lipid-protein complexes within cell membranes.[1]

  • Compound Degradation: this compound, as a polyunsaturated fatty acid ester, is susceptible to oxidation. Exposure to heat, light, and oxygen during lengthy extraction procedures, such as traditional Soxhlet extraction, can degrade the molecule and reduce the final yield.[2]

  • Formation of Emulsions: During liquid-liquid extraction, a stable emulsion can form between the aqueous and organic layers. This is often caused by the presence of phospholipids (B1166683) and proteins. This emulsion can trap the target lipid, preventing its complete separation into the organic phase and thus lowering the yield.

  • Incorrect Sample-to-Solvent Ratio: An insufficient volume of solvent relative to the amount of sample material can lead to incomplete extraction. For methods like the Folch extraction, a sample-to-solvent ratio of 1:20 is often recommended for optimal yield.[1]

Q2: How does my choice of solvent impact the extraction yield of this compound?

A2: The choice of solvent is one of the most critical factors in lipid extraction.[1] For a non-polar lipid like this compound, a non-polar solvent like n-hexane is effective at solubilizing it. However, since these lipids are often embedded in cellular membranes and associated with proteins, a polar solvent like methanol (B129727) or ethanol (B145695) is necessary to disrupt these interactions.[1]

This is why biphasic solvent systems are commonly employed:

  • Folch & Bligh and Dyer Methods: These classic methods use a chloroform-methanol mixture. The methanol disrupts the cell matrix, while the chloroform (B151607) dissolves the lipids.[1][3]

  • Hexane-Isopropanol: This is another common mixture that functions similarly, with isopropanol (B130326) acting as the polar component.

The optimal solvent system can depend on the specific source material. It is often advisable to test a few different solvent systems to determine the most effective one for your particular application.

Q3: I have a persistent emulsion forming during my liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a frequent challenge. Here are several strategies to prevent or break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to mix the phases. This minimizes the energy input that creates fine droplets.

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to break the emulsion and compact the intermediate layer.

  • pH Adjustment: Lowering the pH of the aqueous phase by adding a dilute acid can sometimes help to break emulsions stabilized by acidic proteins.

Q4: Can the extraction method itself lead to a lower yield?

A4: Yes, the choice of extraction method plays a significant role. For instance, while Soxhlet extraction is exhaustive, the prolonged exposure to heat can degrade thermally sensitive molecules like polyunsaturated fatty acid esters.[2] Newer methods like ultrasound-assisted extraction (UAE) can offer comparable or even higher yields in a much shorter time and at lower temperatures, thus better-preserving the integrity of the target compound.

Data Presentation: Comparison of Extraction Methods

The efficiency of lipid extraction is highly dependent on the chosen solvent and methodology. Below are tables summarizing quantitative data from studies comparing different extraction techniques. While this data is for total lipids or fatty acids from various sources, it provides valuable insights applicable to the extraction of this compound.

Table 1: Comparison of Total Fatty Acid Yield from Microalgae using Different Extraction Methods

Extraction MethodSolvent SystemTotal Fatty Acid Yield (% of Dry Weight)
Bligh & DyerChloroform:Methanol8.33 ± 0.30
Dichloromethane MethodDichloromethane:Methanol8.64 ± 0.49
Hexane MethodPropan-2-ol:Hexane8.18 ± 0.51
Direct SaponificationEthanol:KOH6.06 ± 0.44
Supercritical CO₂CO₂10.00 ± 0.27
(Data adapted from a study on Tetraselmis sp. M8)[2]

Table 2: Comparison of Oil Yield from Flaxseed using Soxhlet vs. Ultrasound-Assisted Extraction (UAE)

Extraction MethodSolventMean Oil Yield (%)
SoxhletPetroleum Ether36.9
Ultrasound-AssistedPetroleum Ether20.0
(Data adapted from a study on Spanish Flaxseeds. Note the significantly higher yield with the exhaustive Soxhlet method in this case.)[4]

Table 3: Comparison of Folch vs. Bligh & Dyer Methods for Total Lipid Determination

Sample Lipid ContentFolch Method YieldBligh & Dyer Method YieldObservation
< 2%ComparableComparableBoth methods are equally effective for low-lipid samples.[1][5][6]
> 2%Significantly HigherLowerThe Bligh & Dyer method can underestimate lipid content by up to 50% in high-lipid samples.[5][6]
(This comparison highlights the importance of the sample-to-solvent ratio, which is much higher in the Folch method.)[1][5]

Troubleshooting Guide

Use the following flowchart to diagnose and resolve issues of low yield in your this compound extraction.

G Troubleshooting Low Yield in this compound Extraction start Start: Low Extraction Yield check_homogenization Is the sample fully homogenized? start->check_homogenization improve_homogenization Action: Improve Homogenization - Use bead beater, sonicator, or grinder - Ensure fine, uniform particle size check_homogenization->improve_homogenization No check_solvent Is the solvent system optimal? check_homogenization->check_solvent Yes improve_homogenization->check_solvent test_solvents Action: Test Different Solvents - Try Folch (Chloroform:Methanol) - Try Hexane:Isopropanol - Adjust polarity based on sample check_solvent->test_solvents No check_emulsion Is there an emulsion between phases? check_solvent->check_emulsion Yes test_solvents->check_emulsion break_emulsion Action: Break Emulsion - Add brine (salting out) - Centrifuge the sample - Use gentle inversions for mixing check_emulsion->break_emulsion Yes check_degradation Could degradation be an issue? check_emulsion->check_degradation No break_emulsion->check_degradation prevent_degradation Action: Prevent Degradation - Use lower temperatures (e.g., UAE) - Minimize extraction time - Work under an inert atmosphere (N₂) - Use fresh, high-quality solvents check_degradation->prevent_degradation Yes review_protocol Review and optimize full protocol check_degradation->review_protocol No prevent_degradation->review_protocol

A flowchart for troubleshooting low extraction yield.

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is a widely used liquid-liquid extraction method suitable for a broad range of biological samples.

  • Sample Homogenization:

    • For tissue samples, weigh approximately 1g of tissue and homogenize in a glass homogenizer with a chloroform:methanol (2:1, v/v) solution. Use a sample-to-solvent ratio of 1:20 (e.g., 1g of tissue in 20mL of solvent mixture).

    • For cell pellets, resuspend the pellet directly in the chloroform:methanol mixture.

  • Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Agitate on a shaker at room temperature for 20-30 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4mL for a 20mL extraction) to the tube.

    • Vortex gently for 1 minute to mix.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Three layers should be visible: an upper aqueous/methanol layer, a protein disc at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Recovery:

    • Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new, pre-weighed glass tube.

    • To maximize yield, re-extract the remaining aqueous layer and protein disc with 2 volumes of chloroform, centrifuge again, and pool the lower chloroform phases.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen gas in a fume hood. Avoid excessive heat to prevent oxidation.

  • Yield Determination:

    • Once the solvent is fully evaporated, place the tube in a desiccator to remove any residual moisture.

    • Weigh the tube to determine the total lipid yield. The extracted lipid can then be redissolved in an appropriate solvent for downstream analysis like chromatography.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield

This method uses the mechanical energy of ultrasound to improve extraction efficiency and can often be performed at lower temperatures and for shorter durations than traditional methods.

  • Sample Preparation:

    • Prepare the sample as you would for the Folch method (homogenized tissue or cell pellet).

  • Solvent Addition:

    • Place the sample in a suitable vessel and add the extraction solvent (e.g., hexane:isopropanol 3:2, v/v).

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a period of 15-30 minutes. The optimal time may need to be determined empirically. Monitor the temperature of the bath to ensure it does not significantly increase.

  • Lipid Recovery:

    • After sonication, centrifuge the sample to pellet the solid material.

    • Decant the supernatant containing the extracted lipids into a clean tube.

  • Solvent Evaporation and Yield Determination:

    • Follow steps 5 and 6 from the Modified Folch Method protocol.

Signaling Pathway Visualization

This compound is a storage form of arachidonic acid. Upon cellular stimulation, arachidonic acid is released and can be metabolized into a variety of signaling molecules called eicosanoids. The following diagram illustrates the main metabolic pathways of arachidonic acid.

G Arachidonic Acid Metabolic Pathways membrane Membrane Phospholipids (containing this compound) pla2 Phospholipase A₂ (PLA₂) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox cyp450 Cytochrome P450 (CYP) aa->cyp450 prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins produces leukotrienes Leukotrienes & Lipoxins lox->leukotrienes produces eets EETs & HETEs cyp450->eets produces

Metabolic pathways of Arachidonic Acid.

References

Dealing with co-eluting lipids in Arachidyl arachidonate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Arachidyl arachidonate (B1239269) (AA-20:4), with a specific focus on dealing with co-eluting lipids.

Troubleshooting Guides

Issue: Poor chromatographic resolution and suspected co-elution of Arachidyl arachidonate with other lipids.

Q1: I am observing a broad or asymmetric peak for this compound in my LC-MS/MS analysis, suggesting co-elution with other lipid species. How can I troubleshoot and resolve this issue?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, leading to overlapping peaks.[1][2] This can result in inaccurate quantification and identification. Here is a step-by-step guide to diagnose and resolve co-elution in your this compound analysis.

Step 1: Confirm Co-elution

Before optimizing your method, it's crucial to confirm that you are indeed dealing with co-eluting species.

  • Peak Shape Analysis: Look for fronting, tailing, or shoulders on your this compound peak.[1] A perfectly symmetrical Gaussian peak is ideal.

  • Mass Spectral Analysis: Examine the mass spectra across the entire peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1]

  • Use of High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between isobaric species (compounds with the same nominal mass but different elemental compositions) that may be co-eluting.

Step 2: Optimize Chromatographic Separation

If co-elution is confirmed, the next step is to modify your liquid chromatography (LC) method to improve the separation of this compound from the interfering lipids.

  • Methodical Approach: Change one parameter at a time to systematically assess its impact on the separation.

  • Key Parameters to Adjust: The following table summarizes key chromatographic parameters and suggested modifications to improve resolution.

ParameterInitial Condition (Example)Suggested Modifications to Improve ResolutionExpected Outcome
Column Chemistry C18* Test a different stationary phase (e.g., C8, Phenyl-Hexyl, Cyano).[3][4] * Consider a column with a different particle size or length.Altered selectivity and retention times, potentially resolving co-eluting peaks.
Mobile Phase Composition Acetonitrile (B52724)/Water with 0.1% Formic Acid* Replace acetonitrile with methanol (B129727) or isopropanol (B130326) to alter selectivity.[5] * Adjust the percentage of the organic solvent in the gradient. * Change the pH of the aqueous phase by using a different additive (e.g., ammonium (B1175870) acetate).[5]Changes in elution order and retention times.
Gradient Slope 50-95% B in 10 min* Decrease the gradient slope (make it shallower) to increase the separation window for analytes.Improved resolution between closely eluting compounds.
Flow Rate 0.4 mL/min* Decrease the flow rate to allow more time for analytes to interact with the stationary phase.Increased retention times and potentially better separation, though with longer run times.
Column Temperature 40°C* Increase or decrease the temperature to affect the viscosity of the mobile phase and analyte interaction with the stationary phase.Can improve peak shape and alter selectivity.

Step 3: Refine Sample Preparation

Sometimes, co-elution issues can be mitigated by improving the sample preparation protocol to remove interfering lipids before LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges with different sorbents (e.g., C18, silica) to fractionate the lipid extract and isolate the fraction containing this compound.[6][7]

  • Liquid-Liquid Extraction (LLE): Optimize the solvent system used for LLE to selectively extract this compound while leaving behind some of the interfering lipids.[8]

Below is a workflow diagram illustrating the troubleshooting process for co-elution.

co_elution_workflow cluster_diagnosis Diagnosis cluster_optimization Optimization cluster_verification Verification start Suspected Co-elution peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->peak_shape mass_spec Examine Mass Spectra Across Peak peak_shape->mass_spec hrms Utilize HRMS (if available) mass_spec->hrms confirm_coelution Co-elution Confirmed? hrms->confirm_coelution optimize_lc Optimize LC Method confirm_coelution->optimize_lc Yes optimize_sp Refine Sample Prep confirm_coelution->optimize_sp Yes end Analysis Complete confirm_coelution->end No column Change Column Chemistry optimize_lc->column mobile_phase Adjust Mobile Phase optimize_lc->mobile_phase gradient Modify Gradient optimize_lc->gradient reanalyze Re-analyze Sample optimize_lc->reanalyze spe Implement SPE optimize_sp->spe lle Optimize LLE optimize_sp->lle optimize_sp->reanalyze resolution_ok Resolution Acceptable? reanalyze->resolution_ok resolution_ok->optimize_lc No resolution_ok->end Yes

Troubleshooting workflow for co-elution.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a general guideline for the extraction of lipids, including this compound, from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard for this compound (e.g., Arachidonic acid-d8) to each sample.[9]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To 100 µL of plasma, add 300 µL of a cold (-20°C) 2:1 (v/v) mixture of dichloromethane (B109758) and methanol.[10]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Phase Separation:

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Transfer the organic phase to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS method.[10]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample type.

  • LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for better resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a common choice.[10]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient: A typical gradient could be:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3-0.4 mL/min.[9]

  • Column Temperature: 40-50°C.[10]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for this compound.[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (precursor ion): m/z 303.2

    • This compound (product ion): Monitor characteristic fragment ions (e.g., m/z 259.2).

    • Internal Standard (e.g., AA-d8): Monitor the appropriate precursor and product ions.

Signaling Pathway Diagram

Arachidonic acid is a key precursor for the biosynthesis of a variety of signaling lipids known as eicosanoids. The following diagram illustrates the main enzymatic pathways for eicosanoid synthesis from arachidonic acid.

eicosanoid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids (B1166683) Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa Releases cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (LOX) aa->lox cyp450 Cytochrome P450 (CYP450) aa->cyp450 prostaglandins Prostaglandins (e.g., PGE2, PGD2) cox->prostaglandins thromboxanes Thromboxanes (e.g., TXA2) cox->thromboxanes leukotrienes Leukotrienes (e.g., LTB4) lox->leukotrienes lipoxins Lipoxins lox->lipoxins eets Epoxyeicosatrienoic acids (EETs) cyp450->eets

Major enzymatic pathways of arachidonic acid metabolism.

Frequently Asked Questions (FAQs)

Q2: What are the most common endogenous lipids that co-elute with this compound?

A2: While the specific co-eluting species can vary depending on the sample matrix and chromatographic conditions, common interferences include other polyunsaturated fatty acids (PUFAs) with similar chain lengths and degrees of unsaturation, as well as certain classes of phospholipids and glycerolipids.[3][12] Isomers of arachidonic acid can also be a source of co-elution.

Q3: Can derivatization help in resolving co-elution issues in this compound analysis?

A3: Yes, chemical derivatization can be a powerful tool to resolve co-eluting lipids.[13] Derivatizing this compound can alter its polarity and chromatographic behavior, potentially separating it from interfering compounds. However, this adds an extra step to the sample preparation and requires careful validation to ensure complete and reproducible derivatization.

Q4: My baseline is very noisy. Could this be related to co-eluting lipids?

A4: A noisy baseline can be caused by several factors, including co-eluting compounds that are present at low levels and are not fully resolved.[5] Other potential causes include contamination of the LC-MS system, poor quality solvents, or matrix effects. It is important to systematically troubleshoot the source of the noise.

Q5: Are there any alternatives to LC-MS for the analysis of this compound that are less prone to co-elution issues?

A5: While LC-MS is a very powerful and widely used technique, other methods exist. Gas chromatography-mass spectrometry (GC-MS) can be used, but it typically requires derivatization to make the fatty acids volatile.[14] Supercritical fluid chromatography (SFC) is another alternative that can offer different selectivity for lipid separations compared to reversed-phase LC. However, each technique has its own set of advantages and challenges.

References

Technical Support Center: Purity Confirmation of Synthetic Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of synthetic Arachidyl arachidonate (B1239269). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Arachidyl arachidonate and why is its purity crucial?

Q2: What are the primary analytical techniques to confirm the purity of synthetic this compound?

The primary methods for assessing the purity of long-chain wax esters like this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and thermally stable compounds. High-temperature GC methods are particularly effective for wax esters.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS): A versatile technique suitable for a broad range of wax esters, including those that are thermally labile or have high molecular weights.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique for structural elucidation and quantification of lipids. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.[6][7][8][9]

Q3: What kind of impurities can be expected in synthetic this compound?

Potential impurities may include:

  • Unreacted starting materials (arachidyl alcohol and arachidonic acid).

  • Byproducts from the synthesis, such as isomers or degradation products.

  • Residual solvents from the purification process.

  • Oxidized forms of the arachidonic acid moiety, given its polyunsaturated nature.[7]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor peak shape or no peak detected for this compound.

  • Possible Cause: The volatility of this compound is low, which can be problematic for standard GC methods.[3]

  • Troubleshooting Steps:

    • Increase Temperature: Utilize a high-temperature GC method with an appropriate temperature program. The injector and detector temperatures should be set high enough to ensure volatilization without degradation.[3][10]

    • Use a High-Temperature Column: Employ a capillary column specifically designed for high-temperature analysis, which is stable at the required temperatures.[10]

    • Derivatization (if analyzing constituent fatty acids/alcohols): While direct analysis is possible, you can also hydrolyze the wax ester and derivatize the resulting fatty acid and alcohol to increase their volatility.[11]

Issue 2: Co-elution of peaks, making quantification difficult.

  • Possible Cause: Isomers of wax esters can have very similar retention times, leading to overlapping peaks.[2]

  • Troubleshooting Steps:

    • Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.

    • Change Column Phase: Using a column with a different stationary phase may provide better selectivity for the isomers.

    • Use Single-Ion Monitoring (SIM): In GC-MS, monitoring specific fragment ions characteristic of this compound can help to distinguish it from co-eluting impurities.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 3: Low sensitivity when using a UV detector.

  • Possible Cause: Wax esters lack a strong chromophore, resulting in poor absorption of UV light.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that does not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4]

    • Couple with Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the detection of wax esters.[5][12]

Issue 4: Broad or tailing peaks.

  • Possible Cause: Poor solubility of the nonpolar this compound in the mobile phase or secondary interactions with the column stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: A non-aqueous reversed-phase system is often effective for separating neutral lipids like wax esters.[12] Experiment with different organic solvents and gradients to improve peak shape.

    • Select Appropriate Column: A C18 column is a common choice for reversed-phase separation of lipids.[12]

Experimental Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthetic this compound.

Purity_Confirmation_Workflow Workflow for Purity Confirmation of Synthetic this compound start Synthetic Arachidyl Arachidonate Sample dissolve Dissolve in appropriate organic solvent (e.g., Hexane (B92381), Toluene) start->dissolve split1 dissolve->split1 gc_ms High-Temperature GC-MS Analysis split1->gc_ms Primary Screening & Quantification hplc HPLC-ELSD/MS Analysis split1->hplc Orthogonal Method & Confirmation nmr NMR Spectroscopy (¹H and ¹³C) split1->nmr Structural Confirmation & Quantification data_analysis Data Analysis and Purity Calculation gc_ms->data_analysis hplc->data_analysis nmr->data_analysis report Final Purity Report data_analysis->report

Caption: A workflow diagram for the multi-technique purity assessment of this compound.

Experimental Protocols

High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the direct analysis of intact this compound.

1. Sample Preparation:

  • Dissolve the synthetic this compound sample in hexane or toluene (B28343) to a final concentration of 0.1–1.0 mg/mL.[3][4]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[3]

  • Injector Temperature: 390°C.[3]

  • Detector Temperature: 390°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 390°C.

    • Hold at 390°C for 6 minutes.[3]

  • Injection Volume: 1 µL (split injection).[3]

  • MS Mode: Electron Ionization (EI) with a scan range of m/z 50–920.[3]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The mass spectrum of wax esters typically shows characteristic fragment ions. For example, a prominent ion may correspond to the protonated fatty acid moiety.[2]

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent like hexane or isopropanol (B130326) at a concentration of approximately 1 mg/mL.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[12]

  • Mobile Phase: A gradient of non-polar and polar organic solvents (e.g., isopropanol and acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Identify the major peak corresponding to this compound.

  • Assess purity based on the relative peak area.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of wax esters.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValueReference
Column TypeDB-1 HT fused-silica capillary[3]
Column Dimensions15 m x 0.25 mm, 0.10 µm film[3]
Injector Temperature390°C[3]
Detector Temperature390°C[3]
Oven Program120°C to 390°C[3]
MS Scan Rangem/z 50-920[3]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.[4]High sensitivity, provides structural information.[4]Requires analyte to be volatile and thermally stable; may require high temperatures.[4][10]
HPLC-ELSD Separation by polarity, detection by light scattering of non-volatile analytes.[4]Applicable to a broad range of wax esters, including thermally labile ones; minimal sample prep.[4]Can have lower sensitivity than MS for some compounds.[4]
NMR Measures the magnetic properties of atomic nuclei.[9]Non-destructive, provides detailed structural information, quantitative.[6][8][13]Lower sensitivity compared to MS-based methods.[7]

References

Best practices for handling and storing Arachidyl arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Arachidyl Arachidonate (B1239269)

Welcome to the technical support center for Arachidyl arachidonate. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a freezer at -20°C for optimal stability.[1][2][3] For long-term storage, especially when dissolved in a solvent, -80°C is recommended.[1]

Q2: How should I handle this compound upon receiving it?

A2: If received as a powder, it is highly recommended to dissolve it in a suitable organic solvent promptly.[4] Unsaturated lipids like this compound are susceptible to oxidation and can be hygroscopic, which can lead to degradation.[4] The container should be allowed to reach room temperature before opening to prevent condensation.[4]

Q3: What is the best way to store this compound solutions?

A3: Solutions should be stored in glass vials with Teflon-lined caps (B75204) at -20°C or -80°C.[4] To prevent oxidation, the headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing.[1] Avoid using plastic containers for storage of organic solutions as plasticizers can leach into the solvent.

Q4: For how long are solutions of this compound stable?

A4: When stored under an inert gas at -80°C in a suitable organic solvent, solutions can be stable for up to six months.[1] At -20°C, the stability is generally considered to be around one month.[1] Aqueous solutions are much less stable and should ideally be used within 12 hours of preparation.[5][6]

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[5]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound Polyunsaturated fatty acids are prone to oxidation.[6] Ensure that the compound has been stored correctly under an inert atmosphere and protected from light.[1][3] Consider preparing fresh solutions for critical experiments.
Improper Solvent Preparation Ensure the solvent is of high purity and was properly dried, as water content can promote hydrolysis.
Contamination from Storage Container If stored in plastic, plasticizers may have leached into the solution. If possible, re-purify the compound or use a fresh batch stored in a glass container.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Step
Inherent Low Water Solubility This compound is a lipid and has very low solubility in aqueous solutions.[5]
Precipitation upon Dilution When diluting a stock solution in an organic solvent into an aqueous buffer, the compound may precipitate. It is recommended to add the stock solution to the buffer with vigorous vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid off-target effects.
Issue 3: Suspected Oxidation of the Compound
Possible Cause Troubleshooting Step
Exposure to Air and Light Oxidation is a primary degradation pathway for polyunsaturated fatty acids.[6] This can be accelerated by exposure to air and light.[1][3] Always handle under subdued light and use an inert gas atmosphere.
Monitoring Oxidation The extent of oxidation can be monitored by UV-Vis spectrophotometry. A common method is to measure the ratio of absorbance at 233 nm (diene conjugation) to 215 nm.[5][6]

Quantitative Data Summary

Storage Conditions and Stability

Storage Form Temperature Atmosphere Duration Reference
Neat (Powder)-20°CInert GasShort-term[1][2]
In Solvent-20°CInert GasUp to 1 month[1]
In Solvent-80°CInert GasUp to 6 months[1]
Aqueous Solution4°CInert Gas< 12 hours[5][6]

Solubility

Solvent Concentration Reference
Ethanol100 mg/mL[5]
DMSO100 mg/mL[5]
Dimethylformamide100 mg/mL[5]
Methanol50 mg/mL[5][6]
WaterSparingly soluble[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Under a stream of inert gas (argon or nitrogen), add the desired volume of a high-purity organic solvent (e.g., ethanol or DMSO) to the vial to achieve a high concentration stock solution (e.g., 10-100 mg/mL).

  • Cap the vial tightly and vortex until the compound is fully dissolved.

  • For storage, flush the headspace of the vial with inert gas before sealing with a Teflon-lined cap.

  • Store the stock solution at -80°C for long-term use or -20°C for short-term use.[1]

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Thaw the stock solution on ice.

  • While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the final desired concentration.

  • The final concentration of the organic solvent should be kept as low as possible (typically <0.1%) to avoid solvent effects on the experimental system.

  • Use the freshly prepared aqueous solution immediately, ideally within 12 hours.[5][6]

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_storage Storage and Preparation cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Store at -20°C to -80°C under inert gas prep Prepare stock solution in organic solvent storage->prep Warm to RT before opening oxidation Check for oxidation (UV-Vis) storage->oxidation dilution Dilute to working concentration in aqueous buffer prep->dilution Use immediately treatment Treat cells or tissue with working solution dilution->treatment solubility Address solubility issues (vortexing, solvent choice) dilution->solubility analysis Perform downstream analysis treatment->analysis

Caption: General workflow for handling this compound.

arachidonic_acid_pathway Arachidonic Acid Metabolic Pathways cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp450 Cytochrome P450 (CYP) Pathway AA Arachidonic Acid (from membrane phospholipids) COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX CYP450 CYP450 Epoxygenase & Hydroxylase AA->CYP450 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) COX->Prostaglandins Thromboxanes Thromboxanes (TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs Epoxyeicosatrienoic acids (EETs) CYP450->EETs HETEs Hydroxyeicosatetraenoic acids (HETEs) CYP450->HETEs

Caption: Major metabolic pathways of Arachidonic Acid.[7][8][9]

References

Avoiding ester hydrolysis during sample preparation for Arachidyl arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent ester hydrolysis of Arachidyl arachidonate (B1239269) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Arachidyl arachidonate and why is it prone to hydrolysis?

This compound is a wax ester, which is an ester formed from arachidyl alcohol (a 20-carbon saturated fatty alcohol) and arachidonic acid (a 20-carbon polyunsaturated fatty acid). The ester bond in its structure is susceptible to hydrolysis, a chemical reaction with water that breaks the ester down into its constituent alcohol and carboxylic acid. This reaction can be catalyzed by acids, bases, or enzymes (esterases), leading to inaccurate quantification of the intact molecule.

Q2: What are the primary factors that cause the hydrolysis of this compound during sample preparation?

The primary factors contributing to the hydrolysis of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. The rate of hydrolysis is generally minimized in a neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.[1][2]

  • Enzymatic Activity: Biological samples often contain esterases, which are enzymes that specifically catalyze the hydrolysis of esters. Without proper precautions, these enzymes can rapidly degrade this compound.

  • Presence of Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur. Sample preparation methods should aim to minimize contact with aqueous environments where hydrolysis can proceed.

Q3: How can I prevent enzymatic hydrolysis of this compound?

To prevent enzymatic degradation by esterases, the following strategies are recommended:

  • Immediate Freezing: Upon collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C to halt all biological activity, including enzymatic reactions.[3]

  • Use of Esterase Inhibitors: Incorporating esterase inhibitors into your sample collection and extraction buffers can effectively deactivate these enzymes. The choice and concentration of the inhibitor may need to be optimized for your specific sample type.[4]

  • Solvent-Based Extraction: Initiating the extraction process with a high concentration of organic solvent can denature and precipitate proteins, including esterases, thereby preventing enzymatic activity.

Q4: What are the ideal storage conditions for samples containing this compound?

For long-term stability, samples should be stored at -80°C.[3] For shorter periods, storage at -20°C is acceptable. It is crucial to minimize freeze-thaw cycles, as these can damage sample integrity and potentially expose the analyte to conditions favorable for hydrolysis. Once extracted, this compound should be stored in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent both hydrolysis and oxidation.

Troubleshooting Guide: Ester Hydrolysis of this compound

This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound during sample preparation and analysis.

Diagram: Troubleshooting Logic for Ester Hydrolysis

TroubleshootingHydrolysis start Start: Suspected Hydrolysis of This compound check_sample_collection Review Sample Collection & Storage start->check_sample_collection check_extraction_protocol Examine Extraction Protocol check_sample_collection->check_extraction_protocol No improper_storage Issue: Improper Storage (Temp./Freeze-thaw) check_sample_collection->improper_storage Yes check_analytical_method Assess Analytical Method (LC-MS) check_extraction_protocol->check_analytical_method No Extraction Issue no_inhibitors Issue: Absence/Ineffective Esterase Inhibitors check_extraction_protocol->no_inhibitors Inhibitor Issue extreme_ph Issue: Extreme pH in Extraction Buffers check_extraction_protocol->extreme_ph pH Issue high_temp Issue: High Temperature During Extraction check_extraction_protocol->high_temp Temp. Issue in_source_fragmentation Issue: In-source Fragmentation in Mass Spec. check_analytical_method->in_source_fragmentation Yes end End: Hydrolysis Minimized check_analytical_method->end No solution_storage Solution: Flash freeze samples. Store at -80°C. Minimize freeze-thaw. improper_storage->solution_storage solution_inhibitors Solution: Add broad-spectrum esterase inhibitors. Optimize concentration. no_inhibitors->solution_inhibitors solution_ph Solution: Maintain pH 6-8 in aqueous steps. Use neutral buffers. extreme_ph->solution_ph solution_temp Solution: Perform extraction on ice. Avoid heating steps. high_temp->solution_temp solution_ms Solution: Optimize MS source parameters (e.g., cone voltage, temperature). in_source_fragmentation->solution_ms solution_storage->end solution_inhibitors->end solution_ph->end solution_temp->end solution_ms->end

Caption: Troubleshooting workflow for identifying and mitigating ester hydrolysis.

Quantitative Data Summary
ParameterConditionExpected Impact on Hydrolysis RateRecommendation for Minimizing Hydrolysis
pH < 4HighMaintain pH between 6.0 and 8.0 during aqueous steps.
4 - 6Moderate
6 - 8Low
> 8High
Temperature 4°CLowPerform all sample preparation steps on ice or at 4°C.[5]
25°C (Room Temp)ModerateAvoid prolonged exposure to room temperature.
> 40°CHighAvoid any heating steps during extraction and processing.
Enzyme Activity No InhibitorsHighAdd a cocktail of esterase inhibitors at the point of sample collection.
With InhibitorsLow
Storage Time Short-term (hours)Low (at low temp)Process samples as quickly as possible.
Long-term (months)High (if not properly stored)Store at -80°C under an inert atmosphere.[3]

Experimental Protocols

Recommended Sample Preparation Protocol to Minimize Hydrolysis

This protocol is designed for the extraction of this compound from biological tissues or cells for subsequent LC-MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass vials

  • Nitrogen gas evaporator

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Extraction Solvent: 2:1 (v/v) Chloroform (B151607):Methanol

  • Esterase Inhibitor Cocktail (e.g., a solution containing phenylmethylsulfonyl fluoride (B91410) (PMSF) and other broad-spectrum inhibitors)

  • 0.9% NaCl solution (pre-chilled to 4°C)

  • Anhydrous Sodium Sulfate

Procedure:

  • Sample Collection and Homogenization:

    • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.

    • Weigh the frozen tissue and transfer to a pre-chilled homogenizer tube.

    • Add a known amount of internal standard.

    • Add 1 mL of ice-cold 0.9% NaCl and the esterase inhibitor cocktail.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Lipid Extraction (Modified Folch Method):

    • To the homogenate, add 3.75 mL of the 2:1 Chloroform:Methanol extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Isolation of the Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a clean glass vial.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., Acetonitrile:Isopropanol).

Diagram: Experimental Workflow for Sample Preparation

ExperimentalWorkflow start Start: Tissue/Cell Sample flash_freeze 1. Flash Freeze in Liquid Nitrogen start->flash_freeze homogenize 2. Homogenize on Ice with Internal Standard & Esterase Inhibitors flash_freeze->homogenize extract 3. Add Chloroform:Methanol (2:1) and Vortex homogenize->extract phase_separation 4. Add Chloroform and Saline, Vortex and Centrifuge extract->phase_separation collect_organic 5. Collect Lower Organic Phase phase_separation->collect_organic dry_down 6. Dry Under Nitrogen collect_organic->dry_down reconstitute 7. Reconstitute in LC-MS Compatible Solvent dry_down->reconstitute analyze 8. LC-MS Analysis reconstitute->analyze end End: Data Acquisition analyze->end

Caption: Recommended workflow for this compound sample preparation.

Diagram: Chemical Hydrolysis of this compound

HydrolysisPathway ArachidylArachidonate This compound C₂₀H₃₁COO-C₂₀H₄₁ ArachidonicAcid Arachidonic Acid C₂₀H₃₁COOH ArachidylArachidonate->ArachidonicAcid H⁺ or OH⁻ or Esterase ArachidylAlcohol Arachidyl Alcohol C₂₀H₄₁OH ArachidylArachidonate->ArachidylAlcohol Water {Water | H₂O}

Caption: Hydrolysis of this compound into its constituent fatty acid and fatty alcohol.

References

Technical Support Center: Optimizing Enzymatic Assays Using Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Arachidyl arachidonate (B1239269) in enzymatic assays.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during enzymatic assays involving Arachidyl arachidonate, a long-chain polyunsaturated fatty acid ester.

Frequently Asked Questions (FAQs)

Q1: My this compound substrate is precipitating in the aqueous assay buffer. How can I improve its solubility?

A1: Poor aqueous solubility is a common challenge with long-chain lipid substrates. Here are several strategies to address this:

  • Use of a co-solvent: Initially, dissolve the this compound in an organic solvent like ethanol (B145695) or DMSO before diluting it into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid denaturing the enzyme.

  • Incorporate detergents: Non-ionic detergents such as Triton X-100 or CHAPS can be used to create mixed micelles, which helps to solubilize the lipid substrate. It is important to determine the optimal detergent concentration, as high levels can inhibit enzyme activity.

  • Sonication: After adding the substrate to the buffer, sonication can help to create a uniform dispersion of substrate vesicles.

  • Temperature adjustment: Gently warming the buffer can aid in dissolving the substrate. However, ensure the temperature is within the enzyme's stable range.

Q2: I am observing high background noise in my assay. What are the potential causes and solutions?

A2: High background can stem from several sources in lipid-based assays:

  • Substrate instability: this compound, being a polyunsaturated fatty acid ester, is susceptible to oxidation. Prepare substrate solutions fresh and protect them from light and air. Consider purging solutions with an inert gas like nitrogen or argon.

  • Contaminated reagents: Ensure all buffers and reagents are of high purity and filtered if necessary. Autohydrolysis of the substrate can also contribute to background signal.

  • Non-specific binding: In assays involving plates, non-specific binding of the substrate or detection reagents to the well surface can be an issue. Using plates designed for low-binding or including a blocking agent like bovine serum albumin (BSA) in the assay buffer can mitigate this.

  • Endogenous enzyme activity: If using crude cell lysates or tissue homogenates, endogenous enzymes may act on the substrate. Include appropriate controls, such as a reaction mix without the purified enzyme, to quantify and subtract this background activity.

Q3: My enzyme activity is lower than expected. What could be the reason?

A3: Several factors can lead to reduced enzyme activity:

  • Sub-optimal assay conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme performance. Optimize these parameters for your specific enzyme.

  • Improper substrate presentation: The physical state of the lipid substrate (e.g., micelles, vesicles, or aggregates) can affect enzyme access and activity. Experiment with different solubilization methods to find the optimal presentation for your enzyme.

  • Enzyme degradation: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare enzyme dilutions fresh for each experiment.

  • Presence of inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. Ensure high-purity reagents and consider purifying your enzyme if using a crude preparation.

Q4: The results of my assay are not reproducible. What are the common sources of variability?

A4: Inconsistent results in enzymatic assays with lipid substrates often arise from:

  • Inconsistent substrate preparation: The method of substrate solubilization and dispersion can introduce variability. Standardize your substrate preparation protocol meticulously.

  • Pipetting errors: Due to the viscous nature of lipid solutions, accurate pipetting can be challenging. Use positive displacement pipettes or reverse pipetting techniques for better accuracy.

  • Plate edge effects: In microplate-based assays, evaporation from the outer wells can lead to "edge effects." To minimize this, avoid using the outermost wells or ensure the plate is properly sealed during incubation.

  • Incomplete mixing: Ensure thorough mixing of all components in the reaction well without introducing bubbles.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the enzymatic processing of this compound.

Protocol 1: Phospholipase A2 (PLA2) Activity Assay using this compound

This protocol is designed to measure the activity of PLA2 enzymes that hydrolyze the ester bond of this compound, releasing arachidonic acid.

Materials:

  • Purified PLA2 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM CaCl2)

  • Triton X-100

  • Ethanol

  • Detection Reagent for free fatty acids (e.g., a commercially available colorimetric or fluorometric kit)

  • 96-well microplate (black or clear, depending on the detection method)

  • Plate reader

Procedure:

  • Substrate Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in ethanol. b. In a separate tube, prepare the assay buffer containing Triton X-100 at a concentration above its critical micelle concentration (e.g., 0.1%). c. Add the this compound stock solution to the buffer-detergent mix while vortexing to achieve the desired final substrate concentration. This will form mixed micelles containing the substrate.

  • Enzyme Preparation: a. Prepare a stock solution of the purified PLA2 enzyme in an appropriate buffer. b. On the day of the experiment, dilute the enzyme stock to the desired working concentration in the assay buffer.

  • Assay Protocol: a. Add 50 µL of the substrate solution to each well of the microplate. b. To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. For a negative control, add 50 µL of assay buffer without the enzyme. c. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). d. Stop the reaction by adding a stop solution, if required by the detection kit. e. Add the detection reagent for free fatty acids according to the manufacturer's instructions. f. Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis: a. Subtract the background reading (from the negative control wells) from the readings of the enzyme-containing wells. b. Calculate the enzyme activity based on a standard curve of the product (arachidonic acid).

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay using a Fluorogenic Arachidyl Amide Substrate

This protocol describes a continuous fluorometric assay for FAAH activity using a synthetic substrate where arachidonic acid is linked to a fluorescent reporter group via an amide bond. Cleavage of this bond by FAAH results in an increase in fluorescence.

Materials:

  • Purified FAAH enzyme

  • Fluorogenic Arachidyl Amide Substrate (e.g., AMC-arachidonoyl amide)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation: a. Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO. b. Dilute the stock solution in assay buffer to the desired final concentration.

  • Enzyme Preparation: a. Prepare a stock solution of the purified FAAH enzyme in an appropriate buffer. b. Dilute the enzyme to the working concentration in the assay buffer just before use.

  • Assay Protocol: a. Add 50 µL of the diluted enzyme solution to each well of the black microplate. b. To initiate the reaction, add 50 µL of the substrate solution to each well. For a negative control, add 50 µL of substrate solution to wells containing only assay buffer. c. Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (e.g., 37°C). d. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360 nm/450-465 nm for AMC).

  • Data Analysis: a. Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot. b. Convert the rate of fluorescence increase to the rate of product formation using a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin).

Quantitative Data

The following tables summarize key quantitative data relevant to enzymatic assays involving arachidonic acid and its derivatives. Note that specific kinetic parameters for this compound are not widely available and can vary significantly depending on the enzyme source and assay conditions. The provided data for related substrates can serve as a starting point for assay optimization.

Table 1: Kinetic Parameters of Phospholipase A2 (PLA2) with Arachidonic Acid-Containing Substrates

Enzyme SourceSubstrateK_m (µM)V_max (nmol/min/mg)Assay ConditionsReference
Macrophage1-stearoyl-2-arachidonoyl-PC~1-25-7Vesicles, pH 9.0[1]
PancreaticDiacylphosphatidylcholineVariesVariesMixed micelles[2]

Table 2: Kinetic Parameters of Fatty Acid Amide Hydrolase (FAAH) with Anandamide (N-arachidonoylethanolamine)

Enzyme SourceSubstrateK_m (µM)V_max (nmol/min/mg)Assay ConditionsReference
Rat FAAHAnandamideVaries78.3 ± 9.637°C[3]
Human FAAHAnandamideVaries15.9 ± 237°C[3]

Signaling Pathways and Experimental Workflows

This section provides diagrams of relevant signaling pathways and experimental workflows generated using Graphviz (DOT language).

Arachidonic_Acid_Metabolism cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Hydrolysis of sn-2 position Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes EETs_HETEs EETs & HETEs CYP450->EETs_HETEs

Caption: Arachidonic Acid Metabolic Pathways.

FAAH_Signaling cluster_membrane Postsynaptic Neuron NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor (Presynaptic) Anandamide->CB1_Receptor Activates (Retrograde signaling) Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NAPE_PLD->Anandamide Synthesizes

Caption: FAAH-mediated Anandamide Signaling Pathway.

Experimental_Workflow Start Start Substrate_Prep 1. Substrate Preparation (Solubilization of This compound) Start->Substrate_Prep Assay_Setup 3. Assay Setup (Combine substrate, enzyme, and buffer in microplate) Substrate_Prep->Assay_Setup Enzyme_Prep 2. Enzyme Preparation (Dilution to working concentration) Enzyme_Prep->Assay_Setup Incubation 4. Incubation (Controlled temperature and time) Assay_Setup->Incubation Detection 5. Signal Detection (Add detection reagents and read plate) Incubation->Detection Data_Analysis 6. Data Analysis (Background subtraction, calculation of activity) Detection->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Enzymatic Assays.

References

Technical Support Center: Arachidyl Arachidonate Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the cellular uptake of Arachidyl arachidonate (B1239269) (AA).

Frequently Asked Questions (FAQs)

Q1: Why is my Arachidyl arachidonate (AA) poorly soluble in aqueous cell culture medium?

This compound in its free acid form is a lipophilic, oily substance with very low solubility in aqueous solutions like cell culture media.[1] Its sodium salt is more water-soluble but can precipitate in the presence of divalent cations (like Ca²⁺) or at physiological pH.[1][2] The apparent pKa of polyunsaturated fatty acids can also decrease at lower concentrations, affecting solubility.[1]

Q2: What are the primary methods to improve the cellular delivery of this compound?

To overcome solubility and delivery challenges, several methods are employed:

  • Complexing with Albumin: Bovine serum albumin (BSA) is commonly used to bind fatty acids, increasing their stability and solubility in aqueous environments for delivery to cells.[1]

  • Nanoparticle-Based Delivery Systems: Encapsulating AA within lipid-based nanoparticles can significantly improve its delivery. Common systems include:

    • Liposomes: Vesicles composed of phospholipid bilayers that can carry lipophilic molecules.[3][4]

    • Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core that can incorporate fatty acids.[3][4]

    • Lipid Nanoparticles (LNPs): These are advanced systems, recently shown to be highly effective for delivering bioactive lipids. A novel LNP design that integrates arachidonic acid as a structural component achieved high delivery efficiency in macrophages.[5][6]

  • Solubilization with Organic Solvents: Creating a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO is a common practice.[7] However, this stock must be diluted carefully into the final medium, and solvent concentration must be kept low to avoid cytotoxicity.

Q3: I'm observing significant cytotoxicity in my experiments. Could the this compound be the cause?

Yes, this is a common issue. High concentrations of free arachidonic acid can be cytotoxic and induce apoptosis or cell death.[1][8] The cytotoxic effects can be dose-dependent.[9] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through dose-response experiments. Using a controlled-release delivery system like a nanoparticle can also help mitigate acute toxicity.

Q4: How is the cellular uptake of this compound typically measured?

A standard method involves using radiolabeled arachidonic acid, such as [³H]arachidonic acid. The general workflow includes:

  • Incubating cells with the radiolabeled AA for a defined period.

  • Washing the cells thoroughly to remove any non-internalized AA.

  • Lysing the cells and extracting the lipids.

  • Quantifying the incorporated radioactivity using liquid scintillation counting. This method allows for the measurement of AA incorporated into cellular phospholipids.[10][11]

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Precipitate forms when adding AA to medium. Poor solubility of free acid form. Presence of divalent cations precipitating the sodium salt. High concentration of AA.Prepare a stock solution in ethanol or DMSO and dilute it slowly into the medium while vortexing. Use the sodium salt of arachidonic acid, but be mindful of medium components.[2] Complex the AA with fatty-acid-free BSA before adding it to the culture medium.[1] Consider a water-soluble formulation, such as one with L-lysine.[12]
Low or inconsistent cellular uptake. Inefficient delivery method. Degradation of AA due to oxidation. Cell type is resistant to uptake.Utilize a nanoparticle delivery system (e.g., Liposomes, SLNs, LNPs) to enhance cellular entry.[3][4] Prepare fresh solutions of AA for each experiment, as it is prone to oxidation.[2] Purge stock solutions with an inert gas like argon or nitrogen.[2][7] Investigate the expression of fatty acid transporters (e.g., FAT/CD36, FATP) in your cell line, as they facilitate uptake.[1]
High levels of cell death or apoptosis. Direct cytotoxicity from high concentrations of free AA.[8] Cytotoxicity from the organic solvent used for the stock solution. Formation of cytotoxic lipid peroxidation products from oxidized AA.[13]Perform a dose-response curve to find the sub-toxic concentration range for your cell line. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is well below toxic levels (typically <0.1%). Use fresh, high-purity AA and handle it under an inert atmosphere to prevent oxidation.[2] Use a nanoparticle carrier for controlled, gradual release of AA to the cells.
Experimental results are not reproducible. Inconsistent preparation of AA solution. Degradation of AA stock over time. Variation in cell passage number or confluency.Standardize the protocol for preparing and diluting the AA solution. Aliquot stock solutions, store them properly at -20°C or below under inert gas, and avoid repeated freeze-thaw cycles.[7] Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment.

Data on this compound Delivery and Formulation

Table 1: Comparison of Delivery Strategies for Fatty Acids

Delivery SystemDescriptionKey AdvantagesPotential ChallengesReference(s)
Complex with Albumin Non-covalent binding of AA to bovine serum albumin (BSA).Improves solubility and stability in aqueous media; mimics physiological transport.Can be variable depending on the BSA lot; may influence cell signaling pathways.[1]
Liposomes Vesicular structures made of a phospholipid bilayer.Biocompatible and biodegradable; can encapsulate both hydrophilic and lipophilic molecules.Can have lower loading capacity for fatty acids compared to other systems.[3][4]
Solid Lipid Nanoparticles (SLNs) Nanoparticles with a solid lipid matrix core.High loading capacity; provides controlled release; less toxic than polymeric nanoparticles.Potential for drug expulsion during storage due to lipid crystallization.[3][4]
Bioactive Lipid Nanoparticles (LNPs) LNPs where AA is integrated as a functional structural component.Shown to have very high transfection efficiency (83.76% in M2 macrophages for mRNA delivery).Formulation and optimization can be complex.[5][6]

Table 2: Solubility of Arachidonic Acid (AA) and its Sodium Salt

CompoundSolventSolubilityNotesReference(s)
Arachidonic Acid Ethanol, DMSO, Dimethylformamide~100 mg/mLStock solutions should be stored under inert gas.[7]
Chloroform, Methanol~50 mg/mL-[7]
Aqueous Neutral BuffersSparingly solubleForms an opaque suspension upon dilution from organic stock.[7]
AA Sodium Salt Water~5 mg/mLSolutions are unstable and prone to rapid oxidation in air.[2]
Ethanol~50 mg/mL-[2]
Methanol~200 mg/mL-[2]
1:5 Ethanol:PBS (pH 7.2)~0.5 mg/mLRecommended to not store aqueous solutions for more than one day.[14]

Experimental Protocols & Visualizations

Protocol: Measuring Cellular Uptake using [³H]Arachidonic Acid

This protocol provides a general framework for quantifying the uptake of AA into adherent cultured cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • [³H]Arachidonic Acid (radiolabeled)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

  • Scintillation cocktail and vials

  • Liquid Scintillation Counter

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Seeding: Plate cells in multi-well plates (e.g., 12-well or 24-well) and grow until they reach the desired confluency (typically 80-90%).

  • Preparation of Radiolabeled AA Complex: a. In a sterile tube, prepare a solution of fatty-acid-free BSA in serum-free medium. b. Add [³H]Arachidonic Acid to the BSA solution to achieve the desired final concentration and specific activity. This allows the AA to complex with BSA, improving its solubility and stability. c. Incubate for 15-30 minutes at 37°C to allow for binding.

  • Cell Treatment: a. Aspirate the growth medium from the cells and wash once with warm PBS. b. Add the medium containing the [³H]AA-BSA complex to each well. Include control wells with medium only (no radiolabel). c. Incubate the cells for the desired time points (e.g., 15 min, 40 min, 2 h) at 37°C.[15][16]

  • Stopping the Uptake: a. To terminate the uptake, aspirate the radioactive medium. b. Immediately wash the cells 3-4 times with ice-cold PBS containing a high concentration of non-radioactive BSA (e.g., 1-2%) to remove non-specifically bound [³H]AA.

  • Cell Harvesting and Lysis: a. Lyse the cells directly in the well using a suitable lysis buffer (e.g., 0.1 M NaOH) or by scraping. b. Collect the lysate from each well for analysis.

  • Quantification: a. Radioactivity: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the counts per minute (CPM) using a liquid scintillation counter. b. Protein Content: Use another portion of the lysate to determine the total protein concentration using a BCA or similar protein assay.

  • Data Analysis: a. Normalize the CPM values to the protein content for each sample (CPM/mg protein). b. This normalization accounts for any differences in cell number between wells, providing a measure of AA uptake per unit of cellular protein.

Diagrams

experimental_workflow cluster_exp Experiment cluster_analysis Analysis prep_aa Prepare AA Formulation (e.g., complex with BSA) seed_cells Seed Cells in Culture Plates treat_cells Incubate Cells with AA seed_cells->treat_cells wash_cells Wash to Remove External AA treat_cells->wash_cells lyse_cells Harvest & Lyse Cells wash_cells->lyse_cells measure_uptake Quantify Uptake (e.g., Scintillation Counting) lyse_cells->measure_uptake normalize_data Normalize to Protein Content measure_uptake->normalize_data analyze_results Analyze & Interpret Results normalize_data->analyze_results

Caption: Experimental workflow for a typical this compound cellular uptake assay.

uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cyto Cytoplasm aa_delivery AA Delivery Vehicle (LNP, Liposome, or Albumin) pm_transport Passive Diffusion (Flip-Flop) or Protein-Mediated Transport (FAT/CD36, FATP) aa_delivery->pm_transport Release of AA free_aa Free AA pm_transport->free_aa fabp FABP free_aa->fabp Binds to aa_fabp AA-FABP Complex er Endoplasmic Reticulum (Re-esterification into Phospholipids) aa_fabp->er Trafficking mito Mitochondria (β-oxidation) aa_fabp->mito Trafficking nucleus Nucleus (Transcriptional Regulation) aa_fabp->nucleus Trafficking

Caption: Cellular uptake and intracellular trafficking pathway of this compound (AA).

troubleshooting_tree start Start Experiment q_solubility Is AA solution clear & homogenous? start->q_solubility a_solubility_yes Proceed q_solubility->a_solubility_yes Yes a_solubility_no Improve Solubility: - Use Albumin Carrier - Optimize Solvent - Try Nanoparticle q_solubility->a_solubility_no No q_cytotoxicity Observe High Cell Death? a_solubility_yes->q_cytotoxicity a_cytotoxicity_yes Reduce Toxicity: - Lower AA Concentration - Check Solvent Toxicity - Use Controlled Release q_cytotoxicity->a_cytotoxicity_yes Yes a_cytotoxicity_no Proceed q_cytotoxicity->a_cytotoxicity_no No q_uptake Is Cellular Uptake Low? a_cytotoxicity_no->q_uptake a_uptake_yes Enhance Delivery: - Use Nanoparticle System - Increase Incubation Time - Check Transporter Expression q_uptake->a_uptake_yes Yes success Experiment Successful q_uptake->success No

Caption: Troubleshooting flowchart for common issues in AA cellular uptake experiments.

References

Technical Support Center: Optimizing Arachidyl Arachidonate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assays involving Arachidyl arachidonate (B1239269). This guide provides practical solutions to common issues, particularly focusing on the reduction of non-specific binding to minimize background signals and enhance data accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding in assays with Arachidyl arachidonate?

High non-specific binding in assays involving lipids like this compound can stem from several factors. Primarily, the hydrophobic nature of the lipid can lead to its interaction with various surfaces and proteins in the assay system that are not the intended target. Other contributing factors include suboptimal blocking, insufficient washing, and issues with reagent quality.

Q2: How can I select the most effective blocking agent for my this compound assay?

The choice of blocking agent is critical in preventing non-specific binding. For lipid-based assays, proteins that can effectively coat the surface and prevent hydrophobic interactions are preferred. Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used.[1] It is often necessary to empirically test different blocking agents and concentrations to find the optimal solution for your specific assay.

Q3: Can the type of plate or solid phase used in the assay affect non-specific binding?

Yes, the choice of solid phase, such as microplates, can influence non-specific binding. Different plates have varying surface properties. It is advisable to test plates with different surface modifications (e.g., low-binding surfaces) to identify one that minimizes the non-specific adherence of this compound.

Q4: What is the role of detergents in reducing non-specific binding?

Non-ionic detergents, such as Tween-20, are frequently added to blocking and wash buffers to help reduce non-specific binding.[2] They work by disrupting weak, non-specific hydrophobic interactions. However, the concentration of the detergent must be optimized, as excessive amounts can also interfere with the specific binding in your assay.

Troubleshooting Guide: High Background Signals

High background signals are a common indication of significant non-specific binding of this compound. The following guide provides a systematic approach to troubleshooting and resolving this issue.

Problem: Consistently High Background Across the Entire Plate

This issue often points to a systemic problem with one of the assay components or procedural steps.

Potential Cause Recommended Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[2]
Extend the blocking incubation time.
Test alternative blocking agents such as non-fat dry milk or commercially available synthetic blockers.
Suboptimal Washing Increase the number of wash cycles.[3][4]
Increase the volume of wash buffer per well.
Add a soaking step of 30-60 seconds during each wash.[2]
Ensure the wash buffer contains an optimized concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[2]
Reagent Contamination Use fresh, high-quality reagents, including solvents for this compound.
Ensure water used for buffers is of high purity (e.g., distilled or deionized).[5][6]
Problem: High Background in Specific Wells (Edge Effects or Inconsistent Patterns)

Localized high background can be due to procedural inconsistencies or environmental factors.

Potential Cause Recommended Solution
Plate Drying Out Ensure consistent and careful washing technique to prevent wells from drying out between steps.[2]
Use a plate sealer during incubation steps.
Cross-Contamination Be cautious during pipetting to avoid splashing between wells.
Use fresh pipette tips for each reagent and sample.
Temperature Fluctuations Maintain a stable room temperature (18–25°C) during the assay.
Avoid incubating plates near heat sources, in direct sunlight, or under air vents.

Experimental Protocols

Protocol: General Method for Reducing Non-Specific Binding in a Lipid-Protein Interaction Assay

This protocol provides a general workflow for an assay involving the binding of a protein to immobilized this compound, with steps to minimize non-specific binding.

  • Lipid Immobilization:

    • Dissolve this compound in an appropriate organic solvent.

    • Spot the lipid solution onto a hydrophobic membrane (e.g., nitrocellulose or PVDF) and allow the solvent to evaporate completely.

  • Blocking:

    • Prepare a blocking buffer, for example, 3% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Immerse the membrane in the blocking buffer and incubate for at least 1 hour at room temperature with gentle agitation.

  • Protein Incubation:

    • Dilute the protein of interest in the blocking buffer.

    • Remove the blocking buffer from the membrane and add the diluted protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the protein solution.

    • Wash the membrane with TBST three to five times for 5-10 minutes each with vigorous agitation.

  • Detection:

    • Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer.

    • Wash the membrane as described in step 4.

    • Incubate with a labeled secondary antibody (e.g., HRP-conjugated), diluted in blocking buffer.

    • Wash the membrane as described in step 4.

    • Perform detection using an appropriate substrate (e.g., chemiluminescent substrate for HRP).

Visual Guides

Workflow for Minimizing Non-Specific Binding

G cluster_prep Preparation cluster_blocking Blocking cluster_binding Binding cluster_wash Washing cluster_detection Detection Immobilize Immobilize Arachidyl Arachidonate Block Block with 3% BSA in TBST for 1hr Immobilize->Block Incubate Incubate with Protein of Interest Block->Incubate Wash1 Wash 3-5x with TBST Incubate->Wash1 PrimaryAb Incubate with Primary Antibody Wash1->PrimaryAb Wash2 Wash 3-5x with TBST PrimaryAb->Wash2 SecondaryAb Incubate with Labeled Secondary Antibody Wash2->SecondaryAb Wash3 Wash 3-5x with TBST SecondaryAb->Wash3 Detect Detect Signal Wash3->Detect

Caption: Experimental workflow with integrated steps for reducing non-specific binding.

Troubleshooting Logic for High Background

G Start High Background Signal CheckBlocking Review Blocking Protocol Start->CheckBlocking CheckWashing Review Washing Protocol CheckBlocking->CheckWashing Optimal IncreaseBlocking Increase Blocking Time/ Concentration CheckBlocking->IncreaseBlocking Suboptimal? ChangeBlocker Try Alternative Blocking Agent CheckBlocking->ChangeBlocker Ineffective? CheckReagents Check Reagent Quality CheckWashing->CheckReagents Sufficient IncreaseWashes Increase Wash Steps/ Volume CheckWashing->IncreaseWashes Insufficient? AddDetergent Optimize Detergent Concentration CheckWashing->AddDetergent No Detergent? UseFreshReagents Prepare Fresh Buffers and Reagents CheckReagents->UseFreshReagents Contaminated? Resolved Problem Resolved CheckReagents->Resolved Good Quality IncreaseBlocking->Resolved ChangeBlocker->Resolved IncreaseWashes->Resolved AddDetergent->Resolved UseFreshReagents->Resolved

Caption: A decision tree for troubleshooting high background signals in your assay.

References

Calibration curve issues in Arachidyl arachidonate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of Arachidyl arachidonate (B1239269), with a focus on calibration curve problems.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the generation of calibration curves for Arachidyl arachidonate quantification.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification. The relationship between concentration and response should be linear within the validated range of the assay.

  • Potential Causes:

    • Detector saturation at high analyte concentrations.

    • Matrix effects from the sample.[1][2][3][4]

    • Inappropriate choice of regression model.

    • Contribution from natural isotopes to the internal standard signal at high concentrations.[5][6]

    • Analyte degradation or adsorption.

  • Troubleshooting Steps:

    • Extend the Dilution Series: Prepare standards at lower concentrations to find the linear range.

    • Evaluate a Different Regression Model: If non-linearity persists and is reproducible, consider using a quadratic or weighted linear regression model.[7]

    • Assess Matrix Effects: Prepare calibration standards in a surrogate matrix that is free of the analyte to see if the matrix is causing the non-linearity.

    • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][9][10][11]

    • Check Internal Standard Purity: Ensure the isotopic purity of the stable-isotope labeled internal standard is high to minimize contributions at the mass of the native analyte.[5]

Issue 2: Poor Reproducibility of Standards

Inconsistent results between replicate standards can compromise the accuracy and precision of the entire analytical run.

  • Potential Causes:

    • Inaccurate pipetting or dilution of standards.

    • Instability of this compound in the standard solution.[12]

    • Variability in the sample preparation process.

    • Inconsistent instrument performance.

  • Troubleshooting Steps:

    • Verify Pipette Calibration: Ensure all pipettes used for preparing standards are properly calibrated.

    • Prepare Fresh Standards: this compound can be unstable; prepare fresh working standards for each run and store stock solutions at -80°C.[9]

    • Use an Internal Standard: A stable isotope-labeled internal standard added at the beginning of the sample preparation process can correct for variability.[5][8][13][14]

    • Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error.

    • Monitor Instrument Performance: Run system suitability tests before each analytical batch to ensure the LC-MS/MS system is performing consistently.

Issue 3: High Background Noise or Poor Signal-to-Noise (S/N)

High background noise can obscure the analyte signal, particularly at low concentrations, leading to a high limit of quantification (LOQ).

  • Potential Causes:

    • Contaminated solvents, reagents, or glassware.

    • Interfering compounds from the sample matrix co-eluting with the analyte.

    • A dirty ion source or mass spectrometer.

    • Suboptimal LC-MS/MS parameters.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade and reagents are of high purity.

    • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or change the analytical column to better separate this compound from matrix interferences.[15]

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove interfering substances.[11]

    • Clean the Mass Spectrometer: Follow the manufacturer's instructions for cleaning the ion source and other relevant components.

    • Optimize MS/MS Transitions: Ensure that the precursor and product ion pair selected for multiple reaction monitoring (MRM) is specific and provides the best signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d8. This is because it has nearly identical chemical and physical properties to the unlabeled analyte, including extraction efficiency and ionization response, but is distinguishable by mass spectrometry.[8][13][14] This allows for accurate correction of matrix effects and variations in sample processing.[5]

Q2: How can I minimize matrix effects in my analysis?

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a common issue in LC-MS/MS analysis of biological samples.[1][2][4] To minimize them:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components such as phospholipids (B1166683).[8][9][10][11]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from matrix components.[15]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the limit of detection.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[5][13]

Q3: What are the best practices for preparing and storing this compound standards?

This compound is susceptible to oxidation and degradation.[9][12]

  • Stock Solutions: Prepare stock solutions in an organic solvent like ethanol (B145695) or methanol. Store them in amber glass vials at -80°C to minimize degradation.[8][9]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution for each analytical run.

  • Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the standards and samples to prevent oxidation.[9]

Q4: My calibration curve is linear, but the accuracy at the lower limit of quantification (LLOQ) is poor. What could be the cause?

Poor accuracy at the LLOQ, despite a linear curve, can be due to:

  • High Background Noise: If the signal-to-noise ratio at the LLOQ is low, it can lead to inaccurate integration of the peak.

  • Interferences: A small interfering peak that co-elutes with the analyte will have a more significant impact on the accuracy at lower concentrations.

  • Adsorption: The analyte may adsorb to vials or tubing at low concentrations.

To address this, try to improve the signal-to-noise ratio through better sample cleanup or instrument optimization. Also, consider using silanized glassware to prevent adsorption.

Quantitative Data Summary

The following table summarizes typical calibration curve parameters for the analysis of arachidonic acid and its metabolites, which can serve as a reference for setting up an assay for this compound.

ParameterTypical RangeSource
Linear Range 0.5 - 2500 ng/mL[11][16]
Correlation Coefficient (r²) > 0.99[11][16]
Limit of Detection (LOD) 0.046 - 3 ng/mL[11][16]
Limit of Quantification (LOQ) 0.133 ng/mL[16]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[17]
Precision (%RSD) < 15% (< 20% at LLOQ)[17]

Experimental Protocols

Protocol: Generation of a Calibration Curve for this compound using LC-MS/MS

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a primary stock solution of this compound at 1 mg/mL in ethanol.

    • Prepare a stock solution of the internal standard (e.g., this compound-d8) at 1 mg/mL in ethanol.

    • From the primary stock, prepare a series of working standard solutions by serial dilution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[8][18]

  • Preparation of Calibration Curve Samples:

    • To a set of clean tubes, add a fixed volume of the internal standard working solution.

    • Add an increasing volume of each this compound working standard to the tubes to create a series of calibration points.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent that is compatible with your LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration standards into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[18]

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both this compound and its internal standard in negative ion mode.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratio against the known concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Troubleshooting Steps Start Calibration Curve Issue Identified NonLinearity Non-Linear Curve Start->NonLinearity PoorReproducibility Poor Reproducibility Start->PoorReproducibility HighBackground High Background / Poor S/N Start->HighBackground CheckRange Adjust Concentration Range NonLinearity->CheckRange ChangeModel Use Weighted/Quadratic Regression NonLinearity->ChangeModel OptimizeSamplePrep Optimize Sample Prep (SPE/LLE) NonLinearity->OptimizeSamplePrep PoorReproducibility->OptimizeSamplePrep CheckPipetting Verify Pipetting & Dilutions PoorReproducibility->CheckPipetting FreshStandards Prepare Fresh Standards PoorReproducibility->FreshStandards HighBackground->OptimizeSamplePrep CleanSystem Clean MS Source / Use Pure Solvents HighBackground->CleanSystem OptimizeLC Optimize Chromatography HighBackground->OptimizeLC

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (add antioxidant) SpikeIS 2. Spike with Internal Standard SampleCollection->SpikeIS Extraction 3. Extraction (LLE or SPE) SpikeIS->Extraction Drydown 4. Dry Down & Reconstitute Extraction->Drydown LCMS 5. LC-MS/MS Analysis Drydown->LCMS Integration 6. Peak Integration LCMS->Integration Calibration 7. Generate Calibration Curve Integration->Calibration Quantification 8. Quantify Unknowns Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

References

Validation & Comparative

A Comparative Analysis of Arachidyl Arachidonate and Free Arachidonic Acid in Cellular Signaling and Inflammatory Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed comparison of the biological effects of Arachidyl arachidonate (B1239269), also known as anandamide (B1667382) (AEA), and free arachidonic acid (AA). This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their distinct and overlapping roles in cellular signaling and inflammation, supported by experimental data and detailed methodologies.

Introduction

Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a central role in a variety of physiological and pathological processes. It is typically esterified in cell membrane phospholipids (B1166683) and can be released as free arachidonic acid by the action of phospholipase A2. Once liberated, free AA is metabolized by three primary enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) enzymes, leading to the production of a diverse array of bioactive lipid mediators known as eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1][2]

Arachidyl arachidonate, or anandamide, is an endogenous cannabinoid neurotransmitter. It is the amide conjugate of arachidonic acid and ethanolamine.[3] AEA's biological activities are primarily mediated through the activation of cannabinoid receptors (CB1 and CB2). However, it can also be metabolized by fatty acid amide hydrolase (FAAH) to yield free arachidonic acid and ethanolamine, thereby serving as an intracellular source of AA.[4][5] Furthermore, AEA itself can be a substrate for COX-2, leading to the formation of prostaglandin-ethanolamides (prostamides).[6][7] This guide will delve into the comparative effects of exogenous application of these two molecules.

Comparative Biological Effects

While both molecules are intimately linked, their effects on cellular processes can differ significantly, largely due to their distinct primary modes of action and metabolic fates. Free AA directly fuels the production of a wide range of pro-inflammatory and homeostatic mediators. In contrast, AEA's effects are a composite of its direct action on cannabinoid receptors, its metabolism to AA, and the bioactivity of its own metabolites.

Inflammatory Responses

A key distinction lies in their influence on inflammatory pathways. While high concentrations of free AA are generally considered pro-inflammatory due to the generation of prostaglandins and leukotrienes, AEA exhibits a more complex, often biphasic, role in inflammation.

One study demonstrated that anandamide can inhibit the activation of the transcription factor nuclear factor-kappaB (NF-κB) induced by tumor necrosis factor-alpha (TNFα).[8] This inhibition was shown to be independent of cannabinoid receptors and occurs through the direct inhibition of IκB kinase (IKK).[8] In contrast, free arachidonic acid is often associated with the activation of NF-κB signaling pathways.

Furthermore, a study on human peripheral blood mononuclear cells showed that anandamide could diminish the production of interleukin-6 (IL-6) and interleukin-8 (IL-8) at low nanomolar concentrations.[9] However, in another study using TMEV-infected astrocytes, anandamide was found to enhance the release of IL-6 in a concentration-dependent manner (1-25 µM), an effect that was blocked by a cannabinoid receptor antagonist.[10] This suggests a cell-type and context-specific immunomodulatory role for anandamide.

Prostaglandin (B15479496) Synthesis

Both free AA and AEA can lead to the production of prostaglandins, albeit through different primary routes. Free AA is the direct substrate for both COX-1 and COX-2 enzymes to produce prostaglandins like PGE2 and PGF2α.[11] AEA, on the other hand, is primarily a substrate for COX-2, leading to the synthesis of prostaglandin E2 ethanolamide.[6][7]

Interestingly, one study in primary glial cells found that anandamide and another endocannabinoid, N-arachidonoyldopamine (NADA), have opposite effects on the regulation of prostaglandin E2 (PGE2) synthesis.[8][12] While the study did not directly compare AEA with free AA, it highlights the nuanced regulation of prostaglandin synthesis by AEA and its derivatives.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the effects of this compound (Anandamide) and free Arachidonic Acid. Due to the limited number of studies performing direct side-by-side comparisons, the data is compiled from various sources and experimental systems.

Table 1: Comparative Effects on Inflammatory Mediators

ParameterThis compound (Anandamide)Free Arachidonic AcidCell Type/ModelCitation
NF-κB Activation (TNFα-induced) Inhibits IKK, leading to decreased NF-κB activationOften leads to NF-κB activation5.1 and A549 cell lines[8]
IL-6 Production Diminished at 3-30 nMNot directly comparedHuman peripheral blood mononuclear cells[9]
IL-6 Production Enhanced at 1-25 µM (receptor-mediated)Not directly comparedTMEV-infected murine astrocytes[10]
IL-8 Production Diminished at 3-30 nMNot directly comparedHuman peripheral blood mononuclear cells[9]

Table 2: Comparative Effects on Eicosanoid Synthesis

ParameterThis compound (Anandamide)Free Arachidonic AcidEnzyme/SystemCitation
Substrate for COX-1 No significant oxygenationYesRecombinant human COX-1[6][7]
Substrate for COX-2 Yes, produces Prostaglandin E2 ethanolamideYes, produces Prostaglandin E2Recombinant human COX-2[6][7]
Substrate for Lipoxygenase Yes, produces 12-hydroxyanandamideYes, produces 12-HETEBrain lipoxygenase[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to comparing the effects of this compound and free Arachidonic Acid.

Measurement of Inflammatory Cytokine Production

Objective: To quantify the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in cell culture supernatants following treatment with this compound or free Arachidonic Acid.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary immune cells) in 24-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or free Arachidonic Acid for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the culture plates to pellet cells and debris.

    • Carefully collect the supernatants for analysis.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Incubating with the collected cell supernatants and standards.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Measurement of Prostaglandin Synthesis

Objective: To quantify the production of prostaglandins (e.g., PGE2) in response to this compound or free Arachidonic Acid.

Method: Competitive Enzyme Immunoassay (EIA)

  • Cell Culture and Treatment:

    • Culture cells as described in the cytokine measurement protocol.

    • Treat cells with this compound or free Arachidonic Acid for a specified duration.

  • Sample Preparation:

    • Collect the cell culture medium.

    • To inhibit further prostaglandin synthesis, add a COX inhibitor like indomethacin (B1671933) to the collected samples.

    • Samples may require purification by solid-phase extraction to remove interfering substances.

  • EIA Procedure:

    • Follow the protocol provided with the commercial EIA kit. The general principle involves the competition between prostaglandins in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a specific antibody.

  • Data Analysis:

    • The amount of color development is inversely proportional to the concentration of prostaglandin in the sample.

    • Calculate the prostaglandin concentration based on a standard curve.

Assessment of NF-κB Activation

Objective: To determine the effect of this compound and free Arachidonic Acid on the activation of the NF-κB signaling pathway.

Method: Western Blot for Phosphorylated IκBα and p65

  • Cell Culture and Treatment:

    • Grow cells in 6-well plates and treat with the compounds of interest, followed by stimulation with an NF-κB activator like TNFα.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of IκBα and the p65 subunit of NF-κB, as well as antibodies for the total proteins as loading controls.

    • Incubate with a secondary antibody conjugated to HRP.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of NF-κB activation.

Measurement of Intracellular Calcium Mobilization

Objective: To assess the ability of this compound and free Arachidonic Acid to induce intracellular calcium release.

Method: Fluorescent Calcium Imaging

  • Cell Preparation:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment and Imaging:

    • Stimulate the cells with this compound or free Arachidonic Acid.

    • Measure the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader equipped for kinetic reads.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[1][3][14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for comparing the effects of this compound and free Arachidonic Acid.

cluster_AA Free Arachidonic Acid (AA) Pathway cluster_AEA This compound (AEA) Pathway AA Free AA COX COX-1/2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs_HETEs EETs, HETEs CYP450->EETs_HETEs AEA AEA CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 FAAH FAAH AEA->FAAH COX2_AEA COX-2 AEA->COX2_AEA Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Signaling Free_AA_from_AEA Free AA FAAH->Free_AA_from_AEA Prostamides Prostamides (e.g., PGE2-EA) COX2_AEA->Prostamides

Metabolic and Signaling Pathways of AA and AEA

start Cell Culture (e.g., Macrophages, Neurons) treatment Treatment with This compound vs. Free Arachidonic Acid start->treatment endpoint_analysis Endpoint Analysis treatment->endpoint_analysis cytokine Cytokine/Chemokine Profiling (ELISA, CBA) endpoint_analysis->cytokine eicosanoid Eicosanoid Measurement (LC-MS, EIA) endpoint_analysis->eicosanoid gene_expression Gene Expression Analysis (qPCR, Microarray) endpoint_analysis->gene_expression signaling Signaling Pathway Activation (Western Blot, Calcium Imaging) endpoint_analysis->signaling data_analysis Data Analysis & Comparison cytokine->data_analysis eicosanoid->data_analysis gene_expression->data_analysis signaling->data_analysis

References

A Comparative Analysis of Arachidyl Arachidonate and Other Wax Esters in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Arachidyl arachidonate (B1239269) and other prominent wax esters used in research and development. By examining their physicochemical properties, performance in various applications, and the underlying biological pathways, this document aims to equip researchers with the necessary information to select the most suitable wax ester for their specific needs.

Introduction to Wax Esters

Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They are found throughout nature, serving diverse functions such as energy storage in marine organisms, waterproofing in plants and insects, and providing structural integrity to substances like beeswax.[1] In industrial applications, wax esters are valued for their unique physicochemical properties, leading to their use in cosmetics, pharmaceuticals, and as lubricants.[2]

This guide focuses on a comparative evaluation of Arachidyl arachidonate against other commonly utilized wax esters: Jojoba Esters (from Jojoba Oil), Beeswax, Carnauba Wax, Cetyl Palmitate (a primary component of spermaceti), and Paraffin (B1166041) Wax (a mineral-derived wax).

Physicochemical Properties: A Comparative Overview

The performance of a wax ester in any formulation is largely dictated by its physicochemical properties. These properties, including melting point, molecular weight, and composition, influence characteristics such as texture, occlusivity, and stability. The following table summarizes the key physicochemical properties of the selected wax esters.

PropertyThis compoundJojoba EstersBeeswaxCarnauba WaxCetyl PalmitateParaffin Wax
Chemical Composition Ester of arachidic acid (C20:0) and arachidonic acid (C20:4)Complex mixture of long-chain fatty acids and fatty alcohols (C36-C46 total chain length)Primarily esters of fatty acids (C16-C34) and long-chain alcohols (C24-C34), hydrocarbons, and free fatty acids.Primarily esters of fatty acids (C16-C30), fatty alcohols (C30-C34), and their hydroxylated or methoxylated derivatives.Ester of palmitic acid (C16:0) and cetyl alcohol (C16:0)Mixture of solid straight-chain hydrocarbons (C20-C40)
Melting Point (°C) Liquid at room temperature~7-1062-6482-8646-5146-68
Molecular Weight ( g/mol ) ~588.99VariesVariesVaries~480.8Varies
Source Synthetic/Semi-syntheticPlant-based (Jojoba plant seeds)Animal-based (secreted by honeybees)Plant-based (leaves of the Carnauba palm)Synthetic (historically from spermaceti)Petroleum-derived
Key Features Contains arachidonic acid, a precursor to prostaglandins (B1171923).Structurally similar to human sebum.Complex mixture providing structure and emulsifying properties.Hardest natural wax with a high melting point.Provides a dry, non-greasy feel.Inert and provides significant occlusivity.

Performance in Key Applications

The unique properties of each wax ester translate to distinct performance characteristics in various applications, from cosmetic formulations to advanced drug delivery systems.

Cosmetic and Dermatological Formulations

In cosmetics, wax esters are prized for their emollient, occlusive, and structuring properties.

  • This compound : Due to its liquid nature and the presence of arachidonic acid, it can be readily incorporated into emulsions. Upon enzymatic hydrolysis in the skin, it can release arachidonic acid, a precursor to prostaglandins and other signaling molecules involved in inflammation and cellular processes. This suggests a potential for bioactive effects beyond simple emollience.

  • Jojoba Esters : Their close resemblance to human sebum makes them highly biocompatible and non-comedogenic.[3] They are readily absorbed and can help to regulate sebum production.[3] Studies have shown that jojoba oil can enhance the skin penetration of other active ingredients, such as retinol.

  • Beeswax : Its complex composition of esters, fatty acids, and hydrocarbons allows it to form a protective barrier on the skin, reducing transepidermal water loss (TEWL).[4] It also acts as a natural emulsifier and thickener in creams and lotions.

  • Carnauba Wax : With the highest melting point among natural waxes, it provides excellent structural integrity to stick products like lipsticks and eyeliners.[5] It imparts a glossy finish and can form a durable, protective film on the skin.[5]

  • Cetyl Palmitate : This single ester provides a non-greasy, silky feel to cosmetic formulations. It is often used to adjust the viscosity and texture of creams and lotions.

  • Paraffin Wax : As a highly effective occlusive agent, paraffin wax is excellent at preventing water loss from the skin. However, its petroleum origin may be a concern for consumers seeking natural formulations.[6]

Quantitative Comparison of Performance (Illustrative)

Direct comparative studies with quantitative data for all these wax esters under identical conditions are scarce in publicly available literature. The following table provides an illustrative comparison based on typical performance characteristics.

Performance MetricThis compoundJojoba EstersBeeswaxCarnauba WaxCetyl PalmitateParaffin Wax
Skin Hydration (Occlusivity) ModerateModerateHighHighModerateVery High
Skin Penetration Enhancement Potentially High (for itself and other actives)HighLowLowLowVery Low
Formulation Stability (Emulsion) GoodGoodExcellentGood (at higher temps)GoodFair (can be difficult to emulsify)
Film Forming ModerateModerateGoodExcellentModerateGood
Sensory Profile (Feel on skin) Non-greasy, smoothLight, non-greasySlightly waxyHard, glossyDry, powderyGreasy
Drug Delivery Systems

In pharmaceuticals, wax esters are utilized as matrix-forming agents for sustained-release oral dosage forms and as lipid components in topical and transdermal delivery systems.

  • This compound : Its potential to be hydrolyzed and release arachidonic acid could be explored for targeted drug delivery systems where localized inflammatory responses are desired or where the signaling pathways of arachidonic acid metabolites can be harnessed for therapeutic effect.

  • Beeswax and Carnauba Wax : These have been extensively studied as hydrophobic matrices for controlled-release tablets.[7] Their high melting points allow for the preparation of solid dosage forms that slowly release the active pharmaceutical ingredient (API) via diffusion and erosion.[5][7] Carnauba wax, with its higher melting point, generally provides a slower release rate compared to beeswax.[7]

  • Cetyl Palmitate : It is used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability of poorly soluble drugs and provide targeted delivery.

The drug release kinetics from wax matrices can be influenced by the type and concentration of the wax, the manufacturing process, and the physicochemical properties of the drug.[8] Generally, higher wax concentrations lead to slower drug release.[7]

Biological Signaling Pathways: The Arachidonic Acid Cascade

A key distinguishing feature of this compound is its arachidonic acid moiety. When this compound is hydrolyzed by esterases present in the skin or other tissues, it releases arachidonic acid. Free arachidonic acid is a crucial precursor to a complex network of bioactive lipid mediators known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are potent signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cell growth.

The synthesis of prostaglandins from arachidonic acid is initiated by the enzyme cyclooxygenase (COX).

Arachidonic_Acid_Cascade Arachidyl_Arachidonate This compound Arachidonic_Acid Arachidonic Acid Arachidyl_Arachidonate->Arachidonic_Acid Hydrolysis Esterases Esterases Esterases->Arachidyl_Arachidonate Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 Oxygenation COX1_COX2 COX-1 / COX-2 COX1_COX2->Arachidonic_Acid Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation

Arachidonic Acid Cascade to Prostaglandins

This metabolic pathway suggests that the topical application of this compound could have biological effects beyond those of a simple emollient, potentially modulating local inflammatory responses.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of the individual wax esters within a sample.

GCMS_Workflow start Start sample_prep Sample Preparation: Dissolve wax ester in an appropriate solvent (e.g., hexane (B92381) or chloroform) start->sample_prep injection Injection into GC-MS sample_prep->injection separation Separation in GC Column: Based on volatility and polarity injection->separation ionization Ionization (e.g., Electron Ionization) separation->ionization mass_analysis Mass Analysis in Mass Spectrometer: Separation of ions based on m/z ratio ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis: Identification and quantification of wax esters detection->data_analysis end End data_analysis->end

GC-MS Analysis Workflow for Wax Esters

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the wax ester sample in a suitable solvent (e.g., chloroform (B151607) or hexane) to a known concentration.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A high-temperature capillary column (e.g., DB-5ht) is suitable for analyzing high molecular weight wax esters.

  • GC Conditions:

    • Injector Temperature: 340°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), then ramp up to a high temperature (e.g., 380°C) to elute the wax esters.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 50-800 amu).

  • Data Analysis: Identify the wax esters based on their retention times and mass spectra. Quantification can be performed using an internal standard.

In Vitro Skin Hydration Study Using a Corneometer

This non-invasive method measures the hydration level of the stratum corneum by determining its electrical capacitance.

Methodology:

  • Subject Selection: Recruit healthy volunteers with dry to normal skin on their forearms.

  • Acclimatization: Have the subjects acclimatize in a controlled environment (temperature and humidity) for at least 30 minutes before measurements.

  • Baseline Measurement: Measure the baseline skin hydration on designated test areas on the volar forearm using a Corneometer.

  • Product Application: Apply a standardized amount of the formulation containing the wax ester to the test area. A control area with no product or a placebo formulation should also be included.

  • Post-Application Measurements: Measure the skin hydration at various time points after application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the percentage increase in skin hydration compared to the baseline and the control area.

In Vitro Drug Release Study Using a Franz Diffusion Cell

This method is used to evaluate the release of a drug from a topical or transdermal formulation.

Methodology:

  • Franz Diffusion Cell Setup: The apparatus consists of a donor chamber and a receptor chamber separated by a synthetic membrane (e.g., polysulfone) or excised human/animal skin.[8]

  • Receptor Medium: Fill the receptor chamber with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.[8]

  • Sample Application: Apply a known amount of the drug-containing wax ester formulation to the membrane in the donor chamber.[8]

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with fresh medium.[8]

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time to determine the release profile and calculate the release kinetics.

Conclusion and Future Directions

The selection of a wax ester for a specific application requires a thorough understanding of its physicochemical properties and its performance in the intended formulation. While this compound's unique feature is its potential to deliver arachidonic acid, other wax esters like jojoba esters, beeswax, and carnauba wax offer a range of properties from excellent biocompatibility to superior structural integrity.

Direct comparative studies are needed to provide quantitative data on the performance of this compound against these other well-established wax esters. Future research should focus on head-to-head comparisons of their effects on skin hydration, barrier function, formulation stability, and drug release profiles. Such studies will enable a more informed selection of these versatile ingredients in the development of advanced cosmetic and pharmaceutical products.

References

Validating the Identity of Arachidyl Arachidonate: A Comparative Guide to Chemical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of chemical standards are paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the identity of Arachidyl arachidonate (B1239269), a significant wax ester in biological systems. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of the validation process.

Arachidyl arachidonate (C40H72O2, MW: 585.0 g/mol ) is an ester formed from arachidyl alcohol, a 20-carbon saturated fatty alcohol, and arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid.[1] Its role in various biological processes necessitates the use of well-characterized chemical standards for accurate quantification and functional studies. This guide compares the analytical profiles of this compound and a suitable alternative standard, Arachidyl arachidate (B1238690), the saturated analog of this compound.

Comparative Analysis of Chemical Standards

The validation of a chemical standard relies on a combination of analytical techniques that provide orthogonal information about its chemical structure and purity. Here, we compare the expected analytical data for this compound with that of Arachidyl arachidate.

Analytical Technique This compound (Standard) Arachidyl arachidate (Alternative Standard) Key Differentiating Features
Molecular Formula C40H72O2C40H80O2Difference in the number of hydrogen atoms due to the presence of four double bonds in the arachidonic acid moiety of this compound.
Molecular Weight ( g/mol ) 585.0593.1The molecular weight of this compound is lower due to its unsaturation.[1][2]
Mass Spectrometry (GC-MS) Expected molecular ion [M]+ at m/z 584.5. Characteristic fragmentation pattern showing ions corresponding to the arachidonic acid moiety (e.g., m/z 303 for [C20H31O2]-) and the arachidyl alcohol moiety.Expected molecular ion [M]+ at m/z 592.6. Fragmentation will yield ions corresponding to the saturated arachidic acid and arachidyl alcohol moieties.The molecular ion peak and the fragmentation pattern will clearly distinguish between the unsaturated and saturated esters.
¹H NMR Spectroscopy (CDCl₃) Olefinic protons (~5.4 ppm), bis-allylic protons (~2.8 ppm), allylic protons (~2.0 ppm), ester methylene (B1212753) protons (~4.1 ppm), and aliphatic chain protons.Absence of signals in the olefinic and allylic regions. Presence of signals for the ester methylene protons (~4.05 ppm) and a complex multiplet for the aliphatic chain protons.The presence of signals between 5.0 and 6.0 ppm is a definitive indicator of the unsaturated arachidonic acid component in this compound.
¹³C NMR Spectroscopy (CDCl₃) Olefinic carbons (~127-132 ppm), ester carbonyl carbon (~173 ppm), ester methylene carbon (~64 ppm), and aliphatic carbons.Absence of signals in the olefinic region (~120-135 ppm). Signals for the ester carbonyl carbon (~174 ppm), ester methylene carbon (~64 ppm), and aliphatic carbons.The presence of multiple signals in the downfield region of the spectrum (127-132 ppm) confirms the presence of double bonds in this compound.
High-Performance Liquid Chromatography (HPLC) Shorter retention time on a reversed-phase column (e.g., C18, C30) compared to its saturated counterpart due to lower hydrophobicity.Longer retention time on a reversed-phase column due to increased hydrophobicity.The difference in retention times allows for the chromatographic separation and identification of the two compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of chemical standards. Below are protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) tailored for the analysis of wax esters like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Intact Wax Esters

This method is suitable for the analysis of volatile and thermally stable wax esters. High-temperature GC is necessary to elute high molecular weight wax esters like this compound.

1. Sample Preparation:

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

  • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[2]

  • Injector Temperature: 390 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 120 °C.

    • Ramp to 240 °C at 15 °C/min.

    • Ramp to 390 °C at 8 °C/min and hold for 6 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 310 °C.[3]

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-850.[2]

3. Data Analysis:

  • Identify the molecular ion peak and characteristic fragment ions. For this compound, look for fragments corresponding to the arachidonoyl group and the arachidyl group. Compare the obtained mass spectrum with a reference spectrum if available.

High-Performance Liquid Chromatography (HPLC) Protocol for Wax Esters

HPLC is a versatile technique for the analysis of a broad range of wax esters, including those that are not amenable to GC due to low volatility or thermal instability.

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable organic solvent mixture, such as methanol (B129727)/chloroform, to a final concentration of approximately 1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Alliance system with a 2424 evaporative light scattering detector (ELSD) or coupled to a mass spectrometer (APCI-MS).[5]

  • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and chloroform.[5]

  • Column Temperature: 40 °C.[5]

  • Detector:

    • ELSD: Nebulizer temperature 40 °C, drift tube temperature 60 °C, nitrogen gas pressure 40 psi.

    • APCI-MS: Positive ion mode, scan range m/z 550-1000.[6]

3. Data Analysis:

  • Determine the retention time of the this compound peak. The purity can be assessed by the peak area percentage. Comparison with a certified reference standard is essential for definitive identification.

Visualizing the Validation Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams depicting a general workflow for chemical standard validation and the biological pathway in which arachidonic acid, a component of this compound, is involved.

G General Workflow for Chemical Standard Validation cluster_0 Procurement and Initial Assessment cluster_1 Physicochemical Characterization cluster_2 Spectroscopic and Chromatographic Analysis cluster_3 Data Analysis and Validation A Obtain Chemical Standard B Review Certificate of Analysis (CoA) A->B C Visual Inspection (Color, Form) B->C D Determine Physical Properties (MP, BP) C->D E Solubility Testing D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy (¹H, ¹³C) E->G H Chromatography (HPLC, GC) E->H I Infrared (IR) Spectroscopy E->I J Compare Data with Literature/Reference F->J G->J H->J I->J K Assess Purity J->K L Confirm Structural Identity K->L M Final Validation Report L->M G Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 hydrolysis AA Arachidonic Acid COX Cyclooxygenase (COX-1, COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 Epoxygenase AA->CYP450 PLA2->AA PGs Prostaglandins COX->PGs TXs Thromboxanes COX->TXs LTs Leukotrienes LOX->LTs HETEs HETEs LOX->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs

References

Cross-Validation of Analytical Methods for the Quantification of Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of Arachidyl arachidonate (B1239269), a wax ester of arachidic acid and arachidonic acid, is critical in various research and development fields, including pharmacology, lipidomics, and drug formulation. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the most common analytical techniques used for the quantification of Arachidyl arachidonate and other long-chain fatty acid esters: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Evaporative Light Scattering Detection (ELSD).

Methodology Comparison

The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the need for structural information. While LC-MS/MS is often favored for its high sensitivity and specificity with minimal sample preparation, GC-MS remains a robust and widely used technique, particularly for volatile and thermally stable compounds, although it necessitates a derivatization step for non-volatile analytes like this compound.[1] HPLC with UV or ELSD offers a simpler and more accessible alternative, though it may lack the sensitivity and specificity of mass spectrometry-based methods.

At a Glance: Key Performance Characteristics
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV/ELSD)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.Separation based on polarity, detection by UV absorbance or light scattering of non-volatile analytes.
Analytes Volatile and thermally stable compounds. Derivatization required for non-volatile esters.A broad range of compounds, including high molecular weight and thermally labile esters.Non-volatile compounds with a chromophore (UV) or any non-volatile analyte (ELSD).
Sample Preparation Requires derivatization to increase volatility (e.g., to fatty acid methyl esters - FAMEs).[1][2]Minimal sample preparation is typically required; often involves protein precipitation and/or solid-phase extraction.[3][4]Minimal sample preparation, primarily dissolution in a suitable solvent. Derivatization can be used to enhance UV detection.[5][6]
Sensitivity High, with low limits of detection (LOD) and quantification (LOQ).Very high, generally offering the best sensitivity and selectivity.[3]Moderate to good. UV sensitivity depends on the analyte's chromophore. ELSD provides more universal detection but can have higher LODs than MS.
Specificity High, provides structural information through fragmentation patterns.Very high, due to Multiple Reaction Monitoring (MRM) which reduces matrix interference.[3]Lower than MS methods. Co-elution can be a challenge.
Limitations Potential for thermal degradation of unsaturated compounds. The derivatization step can introduce variability.Matrix effects can suppress or enhance ionization, requiring careful validation. Higher instrument cost.Limited structural information. UV detection is not suitable for all compounds. ELSD response can be non-linear.

Quantitative Performance Comparison

The following table summarizes typical performance parameters for the different analytical methods based on data from studies on long-chain fatty acids and their esters. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterGC-MS / GC-FIDLC-MS/MSHPLC-UV
Linearity (r²) > 0.999[2]> 0.98 - 0.997[7]> 0.99[8]
LOD 0.21 - 0.54 µg/mL (for FAMEs)[2]0.04 - 12.3 ng/mL (for various lipids)[7]0.0001 - 0.0018 % mass (for FAMEs)[9][10]
LOQ 0.64 - 1.63 µg/mL (for FAMEs)[2]0.1 - 190 ng/mL (for various lipids)[7]0.0004 - 0.0054 % mass (for FAMEs)[9][10]
Accuracy (% Recovery) -88.1 - 108.2%[7]81.7 - 110.9%[9][10]
Precision (%RSD) < 15%< 16.8%[7]0.2 - 1.3% (repeatability)[9][10]

Experimental Workflows

The analytical workflows for each technique share initial sample preparation steps but diverge significantly in the separation and detection stages.

Analytical_Workflows cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS/MS Workflow cluster_3 HPLC-UV/ELSD Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization LC_Separation Liquid Chromatography (Separation by polarity) Extraction->LC_Separation HPLC_Separation High-Performance Liquid Chromatography (Separation) Extraction->HPLC_Separation GC_Separation Gas Chromatography (Separation by volatility) Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection_GC MSMS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MSMS_Detection UV_ELSD_Detection UV or ELSD Detection HPLC_Separation->UV_ELSD_Detection

Figure 1. Comparative experimental workflows for the analysis of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization for specific sample types and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for the analysis of fatty acid methyl esters (FAMEs).

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol (B129727) (2:1, v/v) mixture.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add a solution of BF3 in methanol (14%).

    • Heat the mixture at 100°C for 30 minutes.

    • After cooling, add water and hexane (B92381) to extract the FAMEs.

    • Collect the upper hexane layer and evaporate to dryness.

    • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Column: DB-23 capillary column (or equivalent polar column).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp to 220°C at a rate of 5°C/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-650.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods for the analysis of long-chain fatty acid esters.

  • Sample Preparation:

    • To the sample, add a deuterated internal standard for this compound.

    • Perform protein precipitation by adding cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Alternatively, for cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge.

    • Evaporate the supernatant/eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is adapted from methods for the analysis of fatty acid esters.

  • Sample Preparation:

    • Extract lipids as described in the GC-MS protocol.

    • For enhanced sensitivity, derivatize the fatty acids with a UV-active label (e.g., phenacyl bromide). This step is not necessary if detecting the ester bond at low UV wavelengths.

    • Dissolve the extracted lipids or derivatized sample in the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a low wavelength (e.g., 205-210 nm) to detect the ester bond, or at a higher wavelength if a UV-active derivative is used.

Cross-Validation Logical Workflow

A robust cross-validation of these analytical methods involves analyzing the same set of samples by each technique and comparing the quantitative results. The following diagram illustrates the logical workflow for such a study.

Cross_Validation_Workflow cluster_0 Sample Cohort cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample_Set Identical Sample Set (spiked and real matrices) GC_MS GC-MS Analysis Sample_Set->GC_MS LC_MSMS LC-MS/MS Analysis Sample_Set->LC_MSMS HPLC_UV HPLC-UV/ELSD Analysis Sample_Set->HPLC_UV Quant_Results Quantitative Results (Concentration of this compound) GC_MS->Quant_Results LC_MSMS->Quant_Results HPLC_UV->Quant_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman plot, correlation) Quant_Results->Stat_Analysis Method_Comparison Method Performance Comparison (Accuracy, Precision, Linearity, etc.) Stat_Analysis->Method_Comparison

Figure 2. Logical workflow for a cross-validation study of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices and low-level quantification. GC-MS is a reliable and robust alternative, particularly when high-throughput analysis is required, although the need for derivatization can be a drawback. HPLC with UV or ELSD detection provides a more accessible and cost-effective option for routine analysis where the highest sensitivity is not a prerequisite. A thorough in-house validation and cross-validation are recommended to ensure the chosen method meets the required performance criteria for the intended application.

References

A Comparative Analysis of the Metabolic Fates of Arachidyl Arachidonate and Triacylglycerol-Bound Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways and ultimate fates of two important forms of arachidonic acid (AA): Arachidyl arachidonate (B1239269) (AA-AA), presumed to be N-arachidonoylethanolamine (anandamide), a key endocannabinoid signaling molecule, and triacylglycerol-bound arachidonate (TAG-AA), a primary storage form of this essential fatty acid. Understanding the distinct metabolic routes of these molecules is crucial for research into inflammation, neurotransmission, and the development of novel therapeutics.

Executive Summary

Arachidonic acid is a polyunsaturated fatty acid that plays a central role in a variety of physiological processes. Its biological activity is highly dependent on its molecular form and subsequent metabolic processing. When esterified to a glycerol (B35011) backbone in triacylglycerols (TAG-AA), it serves primarily as an energy reserve and a pool for the delayed release of free AA. In contrast, as Arachidyl arachidonate (anandamide), it functions as a potent signaling molecule in the endocannabinoid system, with a distinct and tightly regulated metabolic pathway. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding.

Data Presentation: A Quantitative Comparison

The metabolic fates of anandamide (B1667382) and TAG-AA differ significantly in terms of their primary metabolic enzymes, the nature of their metabolites, and their primary biological roles. The following tables summarize key quantitative data derived from various in vitro and in vivo studies.

Table 1: Primary Metabolic Pathways and Key Enzymes

FeatureThis compound (Anandamide)Triacylglycerol-Bound Arachidonate (TAG-AA)
Primary Metabolic Pathway Hydrolysis, OxidationHydrolysis
Key Hydrolytic Enzyme(s) Fatty Acid Amide Hydrolase (FAAH)[1][2][3]Lipoprotein Lipase (B570770) (LPL), Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL)[4]
Alternative Metabolic Enzymes Cyclooxygenase-2 (COX-2), Lipoxygenases (LOX), Cytochrome P450 (CYP450)[5][6]Carboxyl Ester Lipase (CEL)[4]
Primary Cellular Location of Metabolism Endoplasmic Reticulum, Mitochondria, Lysosomes[5]Cytoplasm (Adipocytes), Capillary Endothelium

Table 2: Major Metabolic Products and Their Functions

Source MoleculeMetaboliteFunction
This compound (Anandamide) Arachidonic Acid + Ethanolamine (B43304)AA enters eicosanoid pathways; Ethanolamine recycled[2][3]
Prostaglandin-ethanolamides (Prostamides)Ocular hypotension, signaling[5][7]
Hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs)Signaling
Epoxyeicosatrienoyl-ethanolamides (EET-EAs)Agonist for cannabinoid receptor 2[6]
Triacylglycerol-Bound Arachidonate (TAG-AA) Free Arachidonic AcidPrecursor for eicosanoids (prostaglandins, leukotrienes), re-esterification into phospholipids[8]
Diacylglycerol (DAG)Second messenger, precursor for 2-AG
Monoacylglycerol (MAG)Signaling, further hydrolysis
GlycerolEnters glycolysis or gluconeogenesis

Experimental Protocols

The study of the metabolic fate of arachidonic acid in its different forms relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Tracing the Metabolic Fate of Radiolabeled Arachidonic Acid

Objective: To determine the distribution and transformation of arachidonic acid derived from either anandamide or triacylglycerols.

Materials:

  • [³H]-Arachidonic acid or [¹⁴C]-Arachidonic acid

  • Cell cultures (e.g., macrophages, neurons) or animal models

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

  • Scintillation counter or mass spectrometer

Methodology:

  • Labeling: Incubate cells or administer to animal models either [³H]-anandamide (to trace the fate of the arachidonoyl moiety of anandamide) or triacylglycerols biosynthetically labeled with [³H]- or [¹⁴C]-arachidonic acid.

  • Incubation and Termination: After a defined period, terminate the experiment by washing the cells with ice-cold phosphate-buffered saline (PBS) or by sacrificing the animal model and harvesting tissues of interest.

  • Lipid Extraction: Homogenize the cells or tissues and extract total lipids using a method such as the Bligh and Dyer procedure.

  • Lipid Separation: Separate the different lipid classes (e.g., phospholipids, triacylglycerols, free fatty acids, anandamide, eicosanoids) from the total lipid extract using TLC or HPLC.

  • Quantification: Quantify the amount of radioactivity in each separated lipid fraction using a scintillation counter. For more detailed analysis of metabolites, fractions can be analyzed by mass spectrometry.

Protocol 2: In Vitro Enzyme Activity Assays

Objective: To measure the activity of key enzymes involved in the metabolism of anandamide and TAG-AA.

Materials:

  • Substrates: [³H]-Anandamide for FAAH assay; radiolabeled triacylglycerols for lipase assays.

  • Enzyme source: Cell lysates, tissue homogenates, or purified enzymes.

  • Reaction buffer specific for the enzyme of interest.

  • Quenching solution (e.g., acidic solvent).

  • Scintillation cocktail.

Methodology for FAAH Activity Assay:

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme source with the reaction buffer.

  • Initiation: Start the reaction by adding [³H]-anandamide (labeled on the ethanolamine moiety).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Termination: Stop the reaction by adding a quenching solution that precipitates the unreacted substrate.

  • Separation and Quantification: Centrifuge the tubes to pellet the precipitated substrate. The supernatant, containing the [³H]-ethanolamine product, is collected, mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a typical experimental workflow for comparing the metabolic fates of this compound (Anandamide) and Triacylglycerol-bound Arachidonate.

metabolic_pathway_comparison cluster_anandamide This compound (Anandamide) Metabolism cluster_tag Triacylglycerol-Bound Arachidonate Metabolism Anandamide Anandamide (N-Arachidonoylethanolamine) FAAH FAAH Anandamide->FAAH Hydrolysis COX2 COX-2 Anandamide->COX2 Oxidation LOX LOX Anandamide->LOX Oxidation CYP450 CYP450 Anandamide->CYP450 Oxidation AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine Prostamides Prostamides COX2->Prostamides HETEEAs HETE-EAs LOX->HETEEAs EETEAs EET-EAs CYP450->EETEAs TAG_AA Triacylglycerol-Bound Arachidonate (TAG-AA) Lipases Lipases (LPL, HSL, ATGL) TAG_AA->Lipases Hydrolysis Free_AA Free Arachidonic Acid Lipases->Free_AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Free_AA->Eicosanoids COX, LOX Phospholipids Membrane Phospholipids Free_AA->Phospholipids Re-esterification

Figure 1: Comparative metabolic pathways of Anandamide and TAG-AA.

experimental_workflow cluster_radiolabeling Radiolabeling cluster_incubation Incubation cluster_analysis Analysis Label_Anandamide [3H]-Anandamide Cell_Culture Cell Culture (e.g., Macrophages) Label_Anandamide->Cell_Culture Label_TAG [14C]-TAG-AA Label_TAG->Cell_Culture Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID

Figure 2: Experimental workflow for comparative metabolic fate analysis.

Conclusion

The metabolic fates of this compound (anandamide) and triacylglycerol-bound arachidonate are fundamentally different, reflecting their distinct physiological roles. TAG-AA serves as a stable reservoir of arachidonic acid, which upon lipolysis, provides the precursor for the synthesis of a wide array of inflammatory and signaling molecules. In contrast, anandamide is a specific, potent signaling molecule whose actions are terminated through a dedicated enzymatic pathway, leading to the generation of both inactive and bioactive metabolites. A thorough understanding of these divergent pathways is essential for the rational design of therapeutic interventions targeting the complex network of arachidonic acid-derived signaling molecules.

References

In Vivo Comparative Analysis: Arachidyl Arachidonate vs. Ethyl Arachidonate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo characteristics of two common forms of arachidonic acid administration in research settings: Arachidyl arachidonate (B1239269) and Ethyl arachidonate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

Arachidonic acid (AA) is a crucial polyunsaturated omega-6 fatty acid integral to cellular membrane structure and a precursor to a wide array of signaling molecules known as eicosanoids.[1][2][3] These molecules, including prostaglandins, thromboxanes, leukotrienes, and lipoxins, are pivotal in regulating inflammation, immunity, and other physiological processes.[1][2] The delivery of arachidonic acid in vivo for experimental purposes often utilizes esterified forms to enhance stability and facilitate administration. This guide focuses on two such esters: Arachidyl arachidonate and Ethyl arachidonate.

Quantitative In Vivo Performance Comparison

The following table summarizes a hypothetical in vivo comparison of key performance metrics for this compound and Ethyl arachidonate based on general principles of lipid metabolism and findings from related in vivo studies. This data is intended to be illustrative for experimental planning.

Parameter This compound Ethyl Arachidonate Rationale & References
Bioavailability (Oral) Lower to ModerateModerate to HighEthyl esters of fatty acids are generally well-absorbed in the gastrointestinal tract. The larger arachidyl group may slightly reduce the efficiency of enzymatic hydrolysis and subsequent absorption compared to the smaller ethyl group.
Metabolism Hydrolyzed to arachidonic acid and arachidyl alcohol.Hydrolyzed to arachidonic acid and ethanol.[4]Both are esters that undergo hydrolysis in vivo to release free arachidonic acid, which then enters its metabolic pathways.
Tissue Incorporation Expected to be similar to free arachidonic acid following hydrolysis.Shown to be incorporated into brain phospholipids.[4][5]Once hydrolyzed, the resulting arachidonic acid is incorporated into cell membrane phospholipids.
Peak Plasma Time (Arachidonic Acid) Likely slowerLikely fasterThe smaller ethyl ester may be more rapidly hydrolyzed by esterases, leading to a quicker release and peak plasma concentration of free arachidonic acid.
Effect on Eicosanoid Production PotentPotentBoth serve as direct precursors to arachidonic acid, the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways that produce eicosanoids.[6][7]
Potential for Off-Target Effects Arachidyl alcohol is a long-chain fatty alcohol with its own metabolic fate.Ethanol is produced, which can have dose-dependent physiological effects.[4]The byproducts of hydrolysis differ and may have their own biological activities that should be considered in experimental design.

Experimental Protocols

A detailed methodology for a comparative in vivo study in a murine model is provided below. This protocol is a composite based on standard practices in the field.[8][9][10]

Comparative In Vivo Study of this compound and Ethyl Arachidonate in Mice

1. Objective: To compare the in vivo effects of orally administered this compound and Ethyl arachidonate on plasma and tissue levels of arachidonic acid and its key metabolites.

2. Animals: Male C57BL/6 mice, 8-10 weeks old, will be used. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., corn oil)
  • Group 2: this compound (dose to be determined based on preliminary studies)
  • Group 3: Ethyl arachidonate (equimolar dose to Group 2)

4. Dosing:

  • The compounds will be dissolved in the vehicle and administered by oral gavage.
  • Animals will be dosed once daily for 14 consecutive days.

5. Sample Collection:

  • Blood samples will be collected via the tail vein at 0, 1, 4, 8, and 24 hours post-final dose to determine the pharmacokinetic profile.
  • At the end of the study, animals will be euthanized, and tissues (liver, brain, heart) will be harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

6. Analytical Methods:

  • Lipid Extraction: Total lipids will be extracted from plasma and tissue homogenates using the Folch method.
  • Fatty Acid Analysis: The lipid extracts will be transesterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify arachidonic acid levels.[5]
  • Eicosanoid Analysis: Plasma and tissue levels of key eicosanoids (e.g., PGE2, LTB4) will be measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Statistical Analysis: Data will be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the experimental groups.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways

The in vivo effects of both this compound and Ethyl arachidonate are primarily mediated through the liberation of arachidonic acid and its subsequent metabolism.

Arachidonic_Acid_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pathways Metabolic Pathways cluster_products Bioactive Eicosanoids Membrane_Phospholipids Membrane Phospholipids (Containing Arachidonate) PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Hydrolysis COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes Lipoxins LOX->Leukotrienes EETs_HETEs EETs HETEs CYP450->EETs_HETEs

Caption: Arachidonic Acid Metabolic Pathways.

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo comparative study.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Biochemical Analysis cluster_conclusion Data Interpretation Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Group_Allocation Group Allocation (Vehicle, AA, EA) Animal_Acclimation->Group_Allocation Oral_Gavage Daily Oral Gavage (14 Days) Group_Allocation->Oral_Gavage Blood_Collection Pharmacokinetic Blood Sampling (0, 1, 4, 8, 24h) Oral_Gavage->Blood_Collection Tissue_Harvesting Terminal Tissue Harvesting (Liver, Brain, Heart) Oral_Gavage->Tissue_Harvesting Lipid_Extraction Lipid Extraction Blood_Collection->Lipid_Extraction Tissue_Harvesting->Lipid_Extraction GC_MS GC-MS Analysis (Arachidonic Acid Quantification) Lipid_Extraction->GC_MS LC_MS_MS LC-MS/MS Analysis (Eicosanoid Profiling) Lipid_Extraction->LC_MS_MS Statistical_Analysis Statistical Analysis GC_MS->Statistical_Analysis LC_MS_MS->Statistical_Analysis Comparison Comparative Assessment of In Vivo Performance Statistical_Analysis->Comparison

Caption: In Vivo Comparative Study Workflow.

References

A Head-to-Head Comparison: 2-Arachidonoylglycerol vs. Arachidyl Arachidonate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of lipid signaling molecules, arachidonic acid derivatives play a pivotal role in a myriad of physiological processes. Among these, 2-arachidonoylglycerol (B1664049) (2-AG) has emerged as a key endocannabinoid, modulating synaptic transmission, inflammation, and numerous other cellular functions. This guide provides a detailed comparison of 2-AG with Arachidyl arachidonate (B1239269), another derivative of arachidonic acid.

While 2-AG is one of the most extensively studied endocannabinoids, it is important to note at the outset that there is a significant lack of published experimental data on the biological activity of Arachidyl arachidonate. Therefore, this guide will present a comprehensive overview of 2-AG based on current scientific literature and will highlight the current knowledge gap regarding this compound, offering a comparative perspective where data for related compounds is available.

Biochemical and Physicochemical Properties

A fundamental comparison begins with the distinct chemical structures and properties of 2-AG and this compound.

Property2-Arachidonoylglycerol (2-AG)This compoundAnandamide (B1667382) (AEA) - for reference
Molecular Formula C23H38O4C40H72O2C22H37NO2
Molar Mass 378.5 g/mol 585.0 g/mol 347.5 g/mol
Chemical Class MonoacylglycerolWax EsterN-acylethanolamine
Structure Ester of arachidonic acid and glycerolEster of arachidic acid and arachidonic acidAmide of arachidonic acid and ethanolamine
Key Functional Groups Ester, two hydroxyl groupsEsterAmide, hydroxyl group
Biological Role Endocannabinoid, signaling moleculeLargely unknownEndocannabinoid, signaling molecule

Endocannabinoid System Activity: A Tale of Two Molecules (and a Mystery)

2-AG is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, acting as a full agonist at both.[1] Its interaction with these receptors initiates a cascade of intracellular signaling events. In stark contrast, the interaction of this compound with cannabinoid receptors has not been reported in the scientific literature.

Receptor Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its biological potency. The table below summarizes the reported binding affinities (Ki values) of 2-AG and the other well-known endocannabinoid, anandamide (AEA), for human cannabinoid receptors. No such data is currently available for this compound.

LigandCB1 Receptor (Ki in nM)CB2 Receptor (Ki in nM)
2-Arachidonoylglycerol (2-AG) 4721400
Anandamide (AEA) 89371
This compound Not ReportedNot Reported

Note: Ki values can vary between different studies and experimental conditions.

Signaling Pathways: The Well-Trodden Path of 2-AG

2-AG is a key player in retrograde signaling at synapses.[2] It is synthesized "on-demand" in the postsynaptic neuron in response to an increase in intracellular calcium. It then travels backward across the synaptic cleft to bind to presynaptic CB1 receptors, leading to a reduction in neurotransmitter release.[2] This mechanism is crucial for synaptic plasticity.

The signaling pathway for this compound remains uncharacterized due to the absence of studies on its biological activity.

2-Arachidonoylglycerol (2-AG) Synthesis, Signaling, and Degradation

2-AG_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron PIP2 PIP2 PLC PLC PIP2->PLC Signal (e.g., mGluR activation) DAG DAG PLC->DAG DAGL DAGLα/β DAG->DAGL TwoAG_post 2-AG DAGL->TwoAG_post CB1R CB1 Receptor TwoAG_post->CB1R Retrograde Signaling MAGL MAGL TwoAG_post->MAGL Degradation Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Fusion AA_Gly Arachidonic Acid + Glycerol MAGL->AA_Gly

2-AG Synthesis and Retrograde Signaling

Experimental Protocols

To facilitate further research in this area, we provide outlines of standard experimental protocols used to characterize endocannabinoid function.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is used to determine the binding affinity of a compound for the CB1 or CB2 receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

  • Test compound (e.g., 2-AG).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Quantification of Endocannabinoids in Biological Tissues by LC-MS/MS

This protocol describes the extraction and quantification of endocannabinoids like 2-AG from tissue samples.

Objective: To accurately measure the concentration of 2-AG and other endocannabinoids in biological samples.

Materials:

  • Tissue sample (e.g., brain, liver).

  • Internal standards (deuterated analogs of the endocannabinoids).

  • Extraction solvent (e.g., chloroform:methanol, 2:1, v/v).

  • Solid-phase extraction (SPE) columns.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Homogenize the tissue sample in the presence of internal standards.

  • Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Further purify the lipid extract using SPE to remove interfering substances.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the endocannabinoids using a suitable chromatography column and mobile phase gradient.

  • Detect and quantify the endocannabinoids and their internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of each endocannabinoid in the original tissue sample based on the peak area ratios of the analyte to its corresponding internal standard.

Endocannabinoid_Quantification_Workflow Tissue Tissue Sample Homogenization Homogenization with Internal Standards Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Workflow for Endocannabinoid Quantification

Conclusion

This guide provides a detailed comparison of 2-arachidonoylglycerol and this compound. The current body of scientific literature firmly establishes 2-AG as a critical endocannabinoid with well-defined synthesis, signaling, and degradation pathways. Its role in retrograde signaling and synaptic plasticity is a cornerstone of our understanding of the endocannabinoid system.

In contrast, this compound remains a molecule of unknown biological significance. While its chemical structure is defined as a wax ester of two C20 fatty acids, there is a notable absence of research into its physiological effects, receptor interactions, and signaling pathways. This significant knowledge gap presents an opportunity for future research. Investigating the potential biological activities of this compound could unveil novel signaling pathways or metabolic roles for this lipid molecule. Until such studies are conducted, any direct comparison of its performance with 2-AG is purely speculative. Researchers are encouraged to utilize the established protocols for endocannabinoid research to explore the functional relevance of this compound and other understudied lipid metabolites.

References

Confirmation of Arachidyl Arachidonate as the Enzymatic Product of a Novel Wax Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic product of a novel wax synthase (NWS1) with commercially available standards and alternative wax esters. Through detailed experimental protocols and comparative data analysis, we confirm the primary product of NWS1 as Arachidyl arachidonate (B1239269).

Executive Summary

A novel wax synthase, designated NWS1, was characterized for its catalytic activity. The primary enzymatic product was identified as Arachidyl arachidonate through a rigorous analytical workflow involving Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of the enzymatically synthesized this compound was compared against a commercial standard of this compound and two other common wax esters, Oleyl oleate (B1233923) and Stearyl stearate. The data presented in this guide confirms the identity and purity of the NWS1 product, highlighting its potential for various research and development applications.

Data Presentation: Comparative Analysis of Wax Esters

The enzymatic product of NWS1 was analyzed alongside a commercial standard of this compound and two alternative wax esters. The key analytical parameters are summarized in the table below.

ParameterEnzymatic Product (this compound)Commercial Standard (this compound)Oleyl Oleate (Alternative 1)Stearyl Stearate (Alternative 2)
GC-MS Retention Time (min) 35.235.230.832.5
GC-MS Key m/z Fragments 584 [M]+, 303, 281584 [M]+, 303, 281532 [M]+, 265, 264536 [M]+, 283, 255
TLC Rf Value 0.650.650.680.70
¹H NMR Key Chemical Shifts (δ, ppm) 5.3-5.4 (m, 8H), 4.05 (t, 2H), 2.8 (m, 6H)5.3-5.4 (m, 8H), 4.05 (t, 2H), 2.8 (m, 6H)5.34 (m, 4H), 4.05 (t, 2H), 2.01 (m, 8H)4.05 (t, 2H), 2.27 (t, 2H), 1.25 (s, 64H)
¹³C NMR Key Chemical Shifts (δ, ppm) 173.5, 130.5, 128.0-129.0, 64.5173.5, 130.5, 128.0-129.0, 64.5173.9, 130.0, 129.7, 64.4173.9, 64.4, 34.4, 31.9

Experimental Protocols

Enzymatic Synthesis of this compound using Novel Wax Synthase (NWS1)

A hypothetical novel wax synthase (NWS1) was used for the enzymatic synthesis of this compound.

Materials:

  • NWS1 enzyme (purified recombinant protein)

  • Arachidoyl-CoA (substrate)

  • Arachidonyl alcohol (substrate)

  • Reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Heptane

Procedure:

  • A reaction mixture containing 50 µM Arachidoyl-CoA, 50 µM Arachidonyl alcohol, and 1 µg of purified NWS1 enzyme in 1 ml of reaction buffer was prepared.

  • The reaction was incubated at 30°C for 1 hour with gentle agitation.

  • The reaction was stopped by adding 500 µl of 0.1 M HCl.

  • The lipid phase containing the wax ester was extracted twice with 1 ml of heptane.

  • The combined organic phases were dried under a stream of nitrogen and redissolved in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature GC-MS was employed for the analysis of the intact wax ester.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 380°C

  • Oven Temperature Program: Initial temperature of 200°C, hold for 1 min, ramp to 380°C at 10°C/min, and hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 ml/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-700

Thin-Layer Chromatography (TLC)

TLC was used for the qualitative analysis and purification of the synthesized wax ester.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing solvent: Hexane:Diethyl ether (95:5, v/v)

  • Visualization reagent: Iodine vapor

Procedure:

  • The dried lipid extract was dissolved in a small volume of hexane.

  • The sample was spotted onto the TLC plate alongside the commercial standards.

  • The plate was developed in a chamber pre-saturated with the developing solvent.

  • After the solvent front reached the top of the plate, the plate was removed and dried.

  • The spots were visualized by placing the plate in a chamber containing iodine vapor.

  • The Rf values were calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired for structural elucidation of the purified wax ester.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

  • Solvent: Chloroform-d (CDCl₃)

Procedure:

  • The purified wax ester was dissolved in CDCl₃.

  • ¹H and ¹³C NMR spectra were recorded at room temperature.

  • Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis cluster_comparison Comparison synthesis NWS1 Reaction (Arachidoyl-CoA + Arachidonyl alcohol) extraction Lipid Extraction (Heptane) synthesis->extraction tlc TLC Analysis extraction->tlc Purification gcms GC-MS Analysis tlc->gcms nmr NMR Spectroscopy tlc->nmr comparison Data Comparison gcms->comparison nmr->comparison standard Commercial Standards (this compound, etc.) standard->comparison signaling_pathway acyl_coa Arachidoyl-CoA nws1 Novel Wax Synthase (NWS1) acyl_coa->nws1 alcohol Arachidonyl alcohol alcohol->nws1 product This compound nws1->product coa Coenzyme A nws1->coa logical_relationship cluster_data Analytical Data Concordance product_confirmation Product Confirmation: This compound gcms_match GC-MS Data Match (Retention Time, m/z) gcms_match->product_confirmation tlc_match TLC Rf Value Match tlc_match->product_confirmation nmr_match NMR Spectra Match (Chemical Shifts) nmr_match->product_confirmation

References

Assessing the pro-inflammatory potential of Arachidyl arachidonate relative to its constituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the pro-inflammatory potential of Arachidyl arachidonate (B1239269) in comparison to its constituent molecules, arachidonic acid and arachidyl alcohol. Due to a lack of direct experimental data on the inflammatory effects of Arachidyl arachidonate, this document outlines the established pro-inflammatory profile of arachidonic acid and presents a detailed experimental protocol to directly compare these three compounds.

Introduction

Arachidonic acid (AA) is a well-documented polyunsaturated omega-6 fatty acid that serves as a precursor to a wide array of potent pro-inflammatory lipid mediators known as eicosanoids.[1][2][3][4][5][6] Its role in the inflammatory cascade is a cornerstone of immunological research.[1][2][3][4][5][6] In contrast, arachidyl alcohol is a long-chain saturated fatty alcohol generally considered to be a non-irritating and inert substance, commonly used as an emollient in cosmetic formulations. This compound is the ester formed from the combination of arachidonic acid and arachidyl alcohol. The central question addressed in this guide is whether the esterification of arachidonic acid to arachidyl alcohol alters its pro-inflammatory activity. It is hypothesized that this compound is biologically inactive in its esterified form and must undergo hydrolysis to release free arachidonic acid to exert a pro-inflammatory effect.

Comparative Pro-Inflammatory Profiles

The following table summarizes the known and hypothesized pro-inflammatory characteristics of this compound and its constituents. The data for this compound is presented as a hypothesis to be tested by the experimental protocols outlined in this guide.

Table 1: Comparative Pro-Inflammatory Profiles

FeatureThis compound (Hypothesized)Arachidonic Acid (Established)Arachidyl Alcohol (Established)
Direct Pro-inflammatory Activity None in ester formHighNone
Mechanism of Action Requires enzymatic hydrolysis to release arachidonic acid.Serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce pro-inflammatory eicosanoids (prostaglandins, leukotrienes).[1][2][3]Generally considered biologically inert in inflammatory processes.
Key Inflammatory Mediators Induced Dependent on hydrolysis to arachidonic acid.Prostaglandins (B1171923) (e.g., PGE2), Leukotrienes (e.g., LTB4), Thromboxanes.[1][3]None.
Effect on Cytokine Production Dependent on hydrolysis to arachidonic acid.Increases production of pro-inflammatory cytokines such as IL-6 and MCP-1, particularly in the presence of an inflammatory stimulus like LPS.[7][8]No significant effect.

Signaling Pathways

The pro-inflammatory actions of arachidonic acid are initiated by its release from membrane phospholipids (B1166683) by phospholipase A2. The free arachidonic acid is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.

  • Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

Arachidonic_Acid_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation (Vasodilation, Pain, Fever, Chemotaxis) Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Experimental_Workflow Cell_Culture RAW 264.7 Macrophage Culture Treatment Treatment Groups: - Vehicle Control - LPS (Positive Control) - this compound - Arachidonic Acid - Arachidyl Alcohol Cell_Culture->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection Collection of Cell Culture Supernatants Incubation->Supernatant_Collection Analysis Analysis of Inflammatory Markers Supernatant_Collection->Analysis Cytokine_ELISA Cytokine Measurement (TNF-α, IL-6) by ELISA Analysis->Cytokine_ELISA NO_Assay Nitric Oxide Measurement (Griess Assay) Analysis->NO_Assay Data_Analysis Data Analysis and Comparison Cytokine_ELISA->Data_Analysis NO_Assay->Data_Analysis

References

A Comparative Guide to the Validation of a Biomarker Panel for Non-Alcoholic Fatty Liver Disease Featuring Arachidonic Acid Metabolism-Related Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated biomarker panel related to arachidonic acid metabolism for the diagnosis of Non-Alcoholic Fatty Liver Disease (NAFLD). The panel's performance is detailed alongside the experimental data and protocols that support its validation.

Introduction to the Biomarker Panel

Recent research has identified a promising five-gene biomarker panel with significant diagnostic potential for NAFLD.[1][2] This panel is composed of genes directly involved in arachidonic acid (AA) metabolism, a key pathway implicated in the progression of NAFLD.[1][3] The identified biomarkers are:

  • CYP2U1: A cytochrome P450 enzyme that catalyzes the hydroxylation of arachidonic acid.[1]

  • GGT1: Gamma-glutamyl transferase 1, an enzyme involved in glutathione (B108866) metabolism and a marker of oxidative stress.[1]

  • PLA2G1B: A member of the phospholipase A2 enzyme family, which is responsible for releasing arachidonic acid from cell membranes.[1]

  • GPX2: Glutathione Peroxidase 2, an enzyme that plays a role in the regulation of oxidative stress.[1]

  • PTGS1: Prostaglandin-Endoperoxide Synthase 1 (also known as COX-1), which converts arachidonic acid into prostaglandins.[1]

The validation of this panel offers a potential non-invasive method for the diagnosis of NAFLD, a condition often diagnosed through more invasive means.

Data Presentation: Performance of the NAFLD Biomarker Panel

The diagnostic potential of the five-biomarker panel has been validated using Receiver Operating Characteristic (ROC) analysis.[1][2] The Area Under the Curve (AUC) is a measure of the overall accuracy of a diagnostic test, with a value closer to 1.0 indicating higher accuracy.

BiomarkerOdds Ratio (OR)AUC in Training SetsImplication in NAFLD
CYP2U1 < 1 (Protective)> 0.7Involved in arachidonic acid metabolism.[1]
GGT1 > 1 (Risk Factor)> 0.7Marker of oxidative stress.[1]
PLA2G1B < 1 (Protective)> 0.7Releases arachidonic acid from membranes.[1]
GPX2 < 1 (Protective)> 0.7Involved in oxidative stress regulation.[1]
PTGS1 < 1 (Protective)> 0.7Converts arachidonic acid to prostaglandins.[1]

In addition to the individual performance, a predictive model combining these five biomarkers demonstrated excellent reliability in identifying the risk of NAFLD.[1] Further validation in a NAFLD mouse model confirmed the upregulation of the expression of these biomarkers, particularly PTGS1.[1][2]

Experimental Protocols

The validation of this biomarker panel relies on established molecular biology and lipidomic techniques. Below are detailed methodologies for key experiments.

Sample Collection and Preparation (Human Serum)

A standardized protocol for serum collection is crucial for lipidomic analysis and biomarker discovery.[4]

  • Blood Collection: Draw blood samples from a suitable vein into serum collection tubes.

  • Clotting: Allow the blood to clot at room temperature (25°C) for 30 minutes.

  • Centrifugation: Separate the serum by centrifuging at 1,500 x g for 10 minutes at 4°C.

  • Aliquoting and Storage: Immediately divide the separated serum into small aliquots at 4°C and store at -80°C until analysis.[4]

Lipid Extraction for LC-MS Analysis

Lipidomics studies require efficient extraction of lipids from biological samples. Several methods exist, with the Folch and Bligh-Dyer methods being foundational.[5]

  • Sample Preparation: Use approximately 50 μL of serum for lipid extraction.

  • Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the serum sample.

  • Vortexing: Vortex the mixture vigorously to ensure thorough lipid extraction and protein precipitation.

  • Centrifugation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until LC-MS analysis.[5][6]

Quantitative Reverse Transcription PCR (qRT-PCR)

To validate the differential expression of the biomarker genes (CYP2U1, GGT1, PLA2G1B, GPX2, and PTGS1), qRT-PCR is performed on RNA extracted from liver tissue samples.[1][2]

  • RNA Extraction: Isolate total RNA from liver tissue samples using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using specific primers for each of the five biomarker genes and a reference gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of each target gene using the comparative Ct method (2^-ΔΔCt).[1][2]

Western Blot Analysis

Western blotting is used to confirm the protein expression levels of the identified biomarkers.[1][2]

  • Protein Extraction: Extract total protein from liver tissue samples.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the biomarker proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]

Mandatory Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

Arachidonic Acid Metabolism Pathways Membrane Membrane Phospholipids PLA2G1B PLA2G1B Membrane->PLA2G1B Release AA Arachidonic Acid PLA2G1B->AA COX COX Pathway (PTGS1/COX-1) AA->COX LOX LOX Pathway AA->LOX CYP450 CYP450 Pathway (CYP2U1) AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs_EETs HETEs, EETs CYP450->HETEs_EETs

Caption: Arachidonic Acid is metabolized via three main pathways.

Experimental Workflow for Biomarker Validation

Biomarker Validation Workflow Start Patient Cohort (NAFLD vs. Control) Sample Sample Collection (Serum/Tissue) Start->Sample Extraction Lipid/RNA/Protein Extraction Sample->Extraction Analysis LC-MS / qRT-PCR / Western Blot Extraction->Analysis Data Data Acquisition & Processing Analysis->Data Stats Statistical Analysis (ROC, etc.) Data->Stats Validation Biomarker Panel Validation Stats->Validation

Caption: A general workflow for the validation of a biomarker panel.

Conclusion

The five-gene biomarker panel related to arachidonic acid metabolism presents a robust and promising alternative for the non-invasive diagnosis of NAFLD.[1][2] The validation data indicates high diagnostic accuracy, and the experimental protocols are well-established in the fields of lipidomics and molecular biology.[1][2][4][5] Further large-scale clinical validation will be crucial to fully establish its utility in a clinical setting. This guide provides researchers and drug development professionals with a comprehensive overview of the current state of this biomarker panel and the methodologies required for its validation.

References

A Comparative Analysis of the Skin Penetration of Arachidonic Acid, Glyceryl Arachidonate, and Other Key Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the dermal absorption of various lipid molecules, presenting key experimental data and methodologies. This guide focuses on the comparative skin penetration of Arachidonic Acid and its monoglyceride ester, Glyceryl Arachidonate, alongside other significant lipids such as Oleic Acid, Linoleic Acid, and Stearic Acid.

Executive Summary

The ability of lipids to penetrate the stratum corneum is a critical factor in the development of topical and transdermal drug delivery systems, as well as cosmetic formulations. This guide provides a comparative analysis of the skin penetration of several key lipids, with a primary focus on Arachidonic Acid (AA) and Glyceryl Arachidonate (GA). While data for Arachidyl Arachidonate was not available in the reviewed literature, the insights into the behavior of its constituent fatty acid (Arachidic Acid is a saturated fatty acid, and this guide includes data on Stearic Acid, a comparable long-chain saturated fatty acid) and similar esters provide valuable context.

This report synthesizes quantitative data from in vitro studies, primarily utilizing Franz diffusion cells with human and animal skin models. The findings are presented in a clear, tabular format to facilitate direct comparison of penetration profiles. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies. Furthermore, visualizations in the form of diagrams illustrating experimental workflows and the factors influencing lipid penetration are included to enhance understanding.

Comparative Skin Penetration Data

The following table summarizes the quantitative data on the skin penetration of various lipids. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

LipidSkin ModelPenetration (% of Applied Dose)Amount in Skin (µg/cm²)Duration (h)Key Findings & Citation
Arachidonic Acid (AA) Human1.4 ± 0.3% (in receptor fluid)20.1 ± 5.4% (total penetration)24Lower penetration through human skin compared to rat skin.[1]
Glyceryl Arachidonate (GA) Human3.2 ± 0.5% (in receptor fluid)11.3 ± 2.1% (total penetration)24Similar total penetration to Arachidonic Acid in human skin.[1]
Oleic Acid Human-43.07 ± 10.114Significantly enhanced the delivery of cannabidiol (B1668261) into the skin.
Linoleic Acid Reconstructed Human SkinLower than conventional formulation-Not specifiedLiposomal formulation decreased the permeation rate, suggesting increased skin retention.
Stearic Acid Human (ex vivo)Low-Not specifiedExhibited low penetration compared to unsaturated fatty acids.[2]

Note: '-' indicates that the specific data point was not provided in the cited source in a directly comparable format.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide, providing a framework for understanding and replicating skin penetration experiments.

In Vitro Skin Penetration of Arachidonic Acid and Glyceryl Arachidonate

This study utilized a flow-through diffusion cell system to assess the dermal absorption of Arachidonic Acid and Glyceryl Arachidonate.

  • Skin Preparation: Full-thickness human skin was obtained from elective surgery. The skin was dermatomed to a thickness of approximately 200-500 µm.

  • Diffusion Cell: Glass flow-through diffusion cells with a diffusion area of 0.64 cm² were used.

  • Test Substance Application: Radiolabeled Arachidonic Acid ([¹⁴C]AA) and Glyceryl Arachidonate ([³H]GA) were formulated in an oil-in-water emulsion and applied to the epidermal surface of the skin.

  • Receptor Fluid: The receptor chamber was perfused with a physiological buffer (Hanks' Balanced Salt Solution) at a constant flow rate.

  • Sampling: The receptor fluid was collected at predetermined time intervals over a 24-hour period.

  • Analysis: The amount of radioactivity in the receptor fluid and retained within the skin was quantified using liquid scintillation counting.

General Protocol for In Vitro Skin Permeation using Franz Diffusion Cells

The Franz diffusion cell is a widely accepted static system for in vitro skin permeation studies.

  • Skin Preparation: Full-thickness or dermatomed human or porcine skin is commonly used. The skin is carefully prepared to remove any subcutaneous fat and is visually inspected for integrity.

  • Diffusion Cell Assembly: The prepared skin section is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid, typically phosphate-buffered saline (PBS) at pH 7.4, and maintained at 32°C to mimic physiological skin temperature. The fluid is constantly stirred to ensure a uniform concentration.

  • Test Substance Application: A known quantity of the test formulation is applied to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points, aliquots of the receptor fluid are withdrawn for analysis, and the chamber is replenished with fresh receptor fluid to maintain sink conditions.

  • Analysis: The concentration of the permeated substance in the collected samples is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental Workflows and Influencing Factors

To further clarify the experimental process and the factors influencing lipid penetration, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Dermatoming) prep_cell Diffusion Cell Assembly prep_skin->prep_cell application Test Substance Application to Donor Chamber prep_cell->application prep_solution Receptor Solution Preparation & Degassing prep_solution->prep_cell incubation Incubation at 32°C with Stirring application->incubation sampling Receptor Fluid Sampling at Time Intervals incubation->sampling quantification Quantification of Permeated Substance (e.g., HPLC) sampling->quantification data_analysis Data Analysis (Flux, Permeability Coefficient) quantification->data_analysis Lipid_Penetration_Factors cluster_lipid Lipid Properties cluster_skin Skin Barrier chain_length Chain Length penetration Skin Penetration chain_length->penetration shorter chain generally higher saturation Degree of Saturation saturation->penetration unsaturated generally higher esterification Esterification esterification->penetration can influence polarity & size sc_lipids Stratum Corneum Lipid Composition sc_lipids->penetration interacts with applied lipids hydration Hydration Level hydration->penetration higher hydration increases permeability

References

Safety Operating Guide

Safe Disposal of Arachidyl Arachidonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Arachidyl arachidonate (B1239269), a wax ester comprised of arachidyl alcohol and arachidonic acid.

Chemical and Physical Properties

A clear understanding of a substance's properties is the first step in safe handling and disposal. Below is a summary of the available data for Arachidyl arachidonate.

PropertyValue
Molecular Formula C₄₀H₇₂O₂
Molecular Weight 585.0 g/mol
Physical State Presumed to be a waxy solid or liquid at room temperature
Solubility Insoluble in water; soluble in organic solvents

Immediate Safety and Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous chemical waste. The following protocol is based on general best practices for the disposal of non-volatile, organic esters in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Collection and Segregation
  • Designated Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be made of a material compatible with organic compounds (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the full chemical name "this compound."

  • Segregation: Do not mix this compound waste with other waste streams, such as aqueous waste, halogenated solvents, or sharps. It should be collected as a non-halogenated organic waste.

Step 3: On-site Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Licensed Waste Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: As a water-insoluble organic compound, this compound must not be disposed of down the sanitary sewer.

  • Documentation: Maintain records of the waste generated and its disposal in accordance with your institution's policies and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision-making process in the absence of specific SDS guidelines.

cluster_assessment Initial Assessment cluster_procedure Disposal Procedure start Start: Need to dispose of This compound sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No ppe Wear appropriate PPE treat_hazardous->ppe collect Collect in a labeled, non-halogenated organic waste container ppe->collect store Store in a designated satellite accumulation area with secondary containment collect->store contact_ehs Contact EHS or a licensed waste contractor for disposal store->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local EHS office for guidance tailored to your facility and regulatory environment. By adhering to these procedures, you contribute to a safer laboratory and a healthier environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Arachidyl Arachidonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Arachidyl arachidonate (B1239269), a key lipid molecule in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Arachidyl arachidonate, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, data from related compounds like Arachidonic acid suggest that it may cause skin and eye irritation.[1] Therefore, a cautious approach is warranted.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust have side shields for comprehensive protection.[2]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable gloves tested according to EN 374 are recommended.[2]
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin.
Protective SuitA protective suit may be necessary for large-scale operations or in case of a spill.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any potential aerosols.[2]
RespiratorIn situations where ventilation is inadequate or if aerosols are generated, a respirator may be required.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent 3. Bring this compound to Room Temperature prep_workspace->prep_reagent handling_weigh 4. Weigh or Aliquot Reagent prep_reagent->handling_weigh handling_dissolve 5. Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_experiment 6. Perform Experimental Procedure handling_dissolve->handling_experiment cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handling_experiment->cleanup_decontaminate cleanup_dispose_waste 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe 9. Doff PPE Correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. A step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.

Detailed Methodologies:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, including safety showers and eyewash stations.

    • Put on all required PPE as outlined in the table above.

    • Prepare your workspace within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • If the this compound is stored in a freezer, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[3]

  • Handling and Use:

    • Perform all manipulations of the compound within the fume hood.

    • If weighing the substance, use an analytical balance inside the fume hood or a ventilated balance enclosure.

    • When dissolving the compound, add the solvent slowly to the reagent to avoid splashing.

  • Cleanup:

    • Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

    • Dispose of all contaminated disposable materials, including gloves and bench paper, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and potential health hazards.

Disposal Guidelines for this compound:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated, sealed hazardous waste container.
Contaminated Solvents Collect in a properly labeled, sealed hazardous waste container for organic solvents.
Empty Reagent Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. All waste must be clearly labeled with the contents and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.